molecular formula C9H6Cl2N2 B7984582 1-(2,5-Dichlorophenyl)-1H-imidazole

1-(2,5-Dichlorophenyl)-1H-imidazole

Cat. No.: B7984582
M. Wt: 213.06 g/mol
InChI Key: JDWVRWMQPMZICT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Dichlorophenyl)-1H-imidazole (CAS 190199-39-4) is a high-purity chemical compound supplied for research and development purposes. This molecule features an imidazole ring substituted with a 2,5-dichlorophenyl group, a structure known to be a versatile scaffold in medicinal chemistry. With a molecular formula of C9H6Cl2N2 and a molecular weight of 213.06 g/mol, it is characterized by its GHS warning signal and hazard statements H315-H319, indicating it can cause skin irritation and serious eye irritation. Proper handling and storage are essential; the compound should be kept sealed in a dry environment at room temperature. The core research value of this compound lies in its role as a key synthetic intermediate for the development of novel bioactive molecules. The imidazole nucleus is a privileged structure in drug discovery, present in a wide array of therapeutic agents . Recent scientific investigations highlight the significant potential of substituted imidazole analogues, particularly as anti-inflammatory and analgesic agents . Some novel 1-(dichlorophenyl) imidazole derivatives have demonstrated potent activity in preclinical models, showing efficacy comparable to standard drugs like diclofenac by inhibiting the COX-2 enzyme, a key target in the inflammatory response . The broad pharmacological significance of the imidazole ring extends to antimicrobial, antifungal, antitumor, and anticonvulsant activities, making it an exceptionally fertile source for new medicinal agents . As such, 1-(2,5-Dichlorophenyl)-1H-imidazole serves as a critical building block for pharmaceutical researchers synthesizing and evaluating new chemical entities for a variety of therapeutic areas. Please be advised: This product is intended for Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1-(2,5-dichlorophenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2/c10-7-1-2-8(11)9(5-7)13-4-3-12-6-13/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWVRWMQPMZICT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N2C=CN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Properties of 1-(2,5-Dichlorophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2,5-Dichlorophenyl)-1H-imidazole (CAS: 190199-39-4 ) is a specialized N-aryl imidazole scaffold utilized primarily in medicinal chemistry as a structural building block and a critical impurity reference standard. While less ubiquitous than its 2,4-dichlorophenyl isomer—the core pharmacophore of antifungal blockbusters like Miconazole, Econazole, and Isoconazole—the 2,5-isomer represents a vital tool for impurity profiling and Structure-Activity Relationship (SAR) optimization.

In drug development, this compound serves two high-value functions:

  • Regiochemical Reference Standard: It is used to quantify positional isomer impurities in the synthesis of 2,4-dichloro-based Active Pharmaceutical Ingredients (APIs). Contamination with 2,5-dichloro isomers can arise from impure starting materials (e.g., 2,5-dichloroaniline in 2,4-dichloroaniline feedstocks).

  • Pharmacophore Exploration: The 2,5-substitution pattern alters the steric and electronic landscape of the phenyl ring, providing a probe for binding pocket selectivity in cytochrome P450 inhibition studies.

Physicochemical Profile

The physicochemical properties of 1-(2,5-Dichlorophenyl)-1H-imidazole are dominated by the electron-withdrawing nature of the dichlorophenyl ring and the steric hindrance introduced by the ortho-chlorine at the C2' position.

Table 1: Key Chemical Specifications
PropertyValue / Description
IUPAC Name 1-(2,5-Dichlorophenyl)-1H-imidazole
CAS Number 190199-39-4
Molecular Formula C₉H₆Cl₂N₂
Molecular Weight 213.06 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; Insoluble in Water
LogP (Predicted) ~3.2 – 3.5 (Lipophilic)
pKa (Conj.[1][2] Acid) ~5.5 – 6.0 (Reduced basicity vs. imidazole due to aryl induction)
H-Bond Donors/Acceptors 0 Donors / 1 Acceptor (N3)
Structural Causality
  • Basicity Attenuation: The basicity of the N3 nitrogen is lower than that of unsubstituted imidazole (pKa ~6.95). The 2,5-dichlorophenyl group exerts a negative inductive effect (-I), pulling electron density away from the imidazole ring, thereby reducing the availability of the N3 lone pair for protonation.

  • Steric Hindrance: The chlorine atom at the 2-position (ortho) creates significant steric clash with the imidazole C2 and C5 protons. This forces the phenyl and imidazole rings to twist out of coplanarity, disrupting π-π conjugation and affecting spectral signatures (NMR shielding).

Synthetic Pathways[3][4]

The synthesis of 1-(2,5-Dichlorophenyl)-1H-imidazole is non-trivial due to the deactivating nature of the chlorines on the phenyl ring towards Nucleophilic Aromatic Substitution (SNAr). Standard SNAr fails because the halogens are not sufficiently activating. Therefore, metal-catalyzed cross-coupling is the standard of excellence.

Method A: Copper-Catalyzed Ullmann Coupling (Recommended)

This protocol utilizes a modified Ullmann condensation, preferred for its scalability and cost-effectiveness compared to Palladium-catalyzed Buchwald-Hartwig amination.

Reaction Scheme:



Detailed Experimental Protocol
  • Reagent Prep: In a dry reaction vial, combine Imidazole (1.2 equiv), 1-Bromo-2,5-dichlorobenzene (1.0 equiv), CuI (10 mol%), and L-Proline (20 mol%).

    • Why L-Proline? It acts as a bidentate ligand, stabilizing the Cu(I) species and lowering the activation energy for the oxidative addition step.

  • Base Addition: Add anhydrous K₂CO₃ (2.0 equiv).

    • Critical Step: Ensure the base is finely ground to maximize surface area in the heterogeneous mixture.

  • Solvent System: Add dry DMSO (concentration ~0.5 M). Sparge with Nitrogen for 5 minutes to remove dissolved oxygen (prevents catalyst oxidation).

  • Heating: Seal the vessel and heat to 110°C for 12–16 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water (3x) to remove DMSO and inorganic salts.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).

Method B: Chan-Lam Oxidative Coupling (Alternative)

Useful for small-scale library synthesis where boronic acids are available.

  • Reactants: Imidazole + 2,5-Dichlorophenylboronic acid.

  • Catalyst: Cu(OAc)₂ (stoichiometric or catalytic with oxidant).

  • Conditions: MeOH/DCM, Room Temperature, Open to air (O₂ is the oxidant).

Reaction Mechanism & Workflow Visualization

The following diagram illustrates the catalytic cycle for the Ullmann coupling synthesis, highlighting the critical role of the ligand in stabilizing the active copper species.

UllmannSynthesis Start Reagents: Imidazole + 1-Bromo-2,5-Cl-Ph Complex Active Catalyst Formation: [Cu(I)-L-Proline] Start->Complex Mix + Base OxAdd Oxidative Addition: Ar-Cu(III)-Br species Complex->OxAdd + Ar-Br Subst Ligand Exchange: Imidazole N-H Activation OxAdd->Subst + Imidazole RedElim Reductive Elimination: C-N Bond Formation Subst->RedElim - HBr (Base) RedElim->Complex Regenerate Cu(I) Product Product: 1-(2,5-Dichlorophenyl)-1H-imidazole RedElim->Product Release

Caption: Catalytic cycle for the Copper-mediated N-arylation of imidazole. The L-Proline ligand prevents catalyst aggregation, enabling the difficult coupling to the sterically hindered 2,5-dichlorobenzene.

Applications in Impurity Profiling[5]

In the context of antifungal drug development (e.g., Miconazole, Isoconazole), the 2,4-dichlorophenyl moiety is standard. The 2,5-isomer is a common "regio-impurity."

Analytical Discrimination

Distinguishing the 1-(2,5-dichlorophenyl) isomer from the 1-(2,4-dichlorophenyl) isomer requires high-resolution techniques due to their identical mass (MW 213.06).

  • 1H NMR Differentiation:

    • 2,5-Isomer: The phenyl protons appear as a singlet (or narrow doublet) at C6, and two doublets at C3/C4. The symmetry is distinct from the 2,4-pattern.

    • 2,4-Isomer: Shows a characteristic pattern of a doublet (C6), doublet of doublets (C5), and doublet (C3).

  • HPLC Retention: The 2,5-isomer typically elutes slightly later than the 2,4-isomer on C18 columns due to higher lipophilicity and different solvation energetics caused by the ortho-chlorine steric effect.

References

  • Parchem Fine & Specialty Chemicals. 1-(2,5-dichlorophenyl)-1H-imidazole Product Specifications. Retrieved from

  • PubChem. 1-(2,5-Dichloro-benzyl)-1,3-dihydro-imidazole-2-thione (Structural Analog Data). National Library of Medicine.[3] Retrieved from

  • Organic Chemistry Portal. Synthesis of N-Aryl Imidazoles via Ullmann Coupling. Retrieved from

  • Axios Research. Isoconazole Impurity Standards and Reference Materials. Retrieved from

Sources

Technical Guide: Mechanism of Action of 1-(2,5-Dichlorophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action (MOA) for 1-(2,5-Dichlorophenyl)-1H-imidazole , a specialized N-aryl imidazole scaffold.

This analysis treats the compound as a distinct chemical entity, focusing on its primary pharmacological role as a Type II Ligand for Heme-Thiolate Enzymes (specifically Cytochrome P450s). This mechanism is derived from the established structure-activity relationships (SAR) of N-aryl imidazoles and validated by the physicochemical properties of the 2,5-dichlorophenyl substitution pattern.

Executive Summary

1-(2,5-Dichlorophenyl)-1H-imidazole (CAS: 190199-39-4) is a lipophilic, nitrogen-containing heterocyclic compound that functions as a potent, reversible inhibitor of heme-containing monooxygenases. Unlike widely used antifungal azoles (e.g., ketoconazole) which typically feature an alkyl linker between the imidazole and the aromatic ring, this compound features a direct N-aryl bond .

This structural rigidity confers unique binding kinetics. Its primary mechanism of action is Type II coordination to the heme iron of Cytochrome P450 (CYP) enzymes, resulting in the blockade of the catalytic cycle. The specific 2,5-dichlorophenyl substitution pattern creates a distinct steric and electronic profile, modulating selectivity towards specific CYP isoforms (e.g., CYP2E1, CYP2A6) and serving as a valuable chemical probe for studying enzyme active site topology.

Chemical Identity & Structural Pharmacology

Molecule Architecture

The molecule consists of two orthogonal planar systems:

  • The Pharmacophore (Imidazole Ring): The electron-rich nitrogen at position 3 (N3) serves as the Lewis base donor.

  • The Lipophilic Anchor (2,5-Dichlorophenyl Ring): The phenyl ring provides hydrophobic binding energy. The chlorine atoms at positions 2 and 5 induce a "twisted" conformation relative to the imidazole ring due to steric clash with the imidazole protons, locking the molecule into a conformation favored by specific hydrophobic pockets.

Physicochemical Drivers
PropertyValue (Predicted)Mechanistic Implication
Molecular Formula C₉H₆Cl₂N₂Low molecular weight fragment (<300 Da).
LogP ~3.2 - 3.5High lipophilicity ensures rapid membrane partitioning and access to the buried CYP active site.
pKa (Conj. Acid) ~4.5 - 5.0The electron-withdrawing chlorines (via the phenyl ring) reduce the basicity of the imidazole N3, optimizing the balance between binding affinity and release kinetics.
Binding Type Type II LigandInduces a "Red Shift" in the Soret band of heme proteins.

Mechanism of Action: Heme Coordination & Catalytic Arrest

The core mechanism is a bipartite interaction involving Metal Coordination and Hydrophobic Exclusion .

Step 1: Access and Orientation

Upon entering the hepatocyte or target cell, the lipophilic compound partitions into the endoplasmic reticulum (ER) membrane. It diffuses laterally into the access channel of the Cytochrome P450 enzyme. The 2,5-dichloro substitution acts as a "key," permitting entry only into isoforms with active sites capable of accommodating the specific steric bulk of the ortho (position 2) and meta (position 5) chlorines.

Step 2: The Nitrogen-Iron Ligation (The "Anchor")

The unprotonated nitrogen (N3) of the imidazole ring acts as a nucleophile. It displaces the native water molecule (the sixth ligand) coordinated to the heme iron (Fe³⁺) in the enzyme's resting state.

  • Reaction: Enzyme-Fe³⁺-H₂O + Inhibitor

    
     Enzyme-Fe³⁺-Inhibitor + H₂O
    
  • Consequence: This forms a low-spin nitrogen-iron complex. The direct coordination prevents the binding of molecular oxygen (O₂), which is the essential first step in the P450 catalytic cycle.

Step 3: Hydrophobic Stabilization (The "Lock")

While the nitrogen binds the iron, the 2,5-dichlorophenyl tail docks into the hydrophobic substrate-binding pocket.

  • The 2-Chloro Effect: Provides steric hindrance that prevents the ring from rotating freely, locking the inhibitor in a rigid pose that may clash with specific residues in narrow P450 pockets (selectivity filter).

  • The 5-Chloro Effect: Extends into the lipophilic cavity, increasing binding enthalpy via Van der Waals interactions.

Pathway Visualization

The following diagram illustrates the catalytic arrest mechanism:

MOA_Pathway CYP_Resting CYP450 Resting State (Fe3+ - H2O) Binding_Event Active Site Access (Hydrophobic Partitioning) CYP_Resting->Binding_Event Metabolism Substrate Metabolism (Hydroxylation/Oxidation) CYP_Resting->Metabolism Normal Cycle Inhibitor 1-(2,5-Dichlorophenyl)-1H-imidazole (Lipophilic Ligand) Inhibitor->Binding_Event Coordination Nitrogen-Iron Ligation (Displacement of H2O) Binding_Event->Coordination Affinity Driven Complex Inhibitor-CYP Complex (Low Spin, Type II Spectrum) Coordination->Complex Type II Binding Blockade Catalytic Cycle Arrest (O2 Binding Prevented) Complex->Blockade Blockade->Metabolism INHIBITION

Figure 1: Mechanism of Catalytic Arrest. The inhibitor intercepts the enzyme at the resting state, preventing oxygen activation.

Experimental Validation Protocols

To validate this mechanism in a research setting, the following self-validating protocols are recommended.

Protocol A: Difference Spectroscopy (The "Type II" Test)

This is the definitive assay to confirm direct heme coordination.

  • Preparation: Prepare liver microsomes or recombinant CYP enzyme (e.g., 1 µM) in potassium phosphate buffer (pH 7.4).

  • Baseline: Record the baseline optical spectrum (350–500 nm).

  • Titration: Add 1-(2,5-Dichlorophenyl)-1H-imidazole in increasing concentrations (0.1 µM – 50 µM).

  • Readout: Measure the difference spectrum (Sample minus Reference).

  • Validation Criteria:

    • Peak: Appearance of an absorbance maximum at ~425–435 nm .

    • Trough: Appearance of an absorbance minimum at ~390–410 nm .

    • Interpretation: This "Type II" spectrum confirms the displacement of the high-spin water ligand by the low-spin nitrogen ligand.

Protocol B: IC50 Shift Assay (Mechanism-Based vs. Competitive)

To distinguish between simple competitive inhibition and mechanism-based inactivation (MBI).

  • Pre-incubation: Incubate the enzyme with the inhibitor with and without NADPH for 30 minutes.

  • Dilution: Dilute the mixture 10-fold into a substrate solution (e.g., Testosterone for CYP3A4).

  • Measurement: Measure product formation via HPLC/MS.

  • Analysis:

    • If IC50 decreases (potency increases) after pre-incubation with NADPH, the compound is a Mechanism-Based Inhibitor (suicide substrate).

    • If IC50 remains unchanged, it is a Reversible Competitive Inhibitor .

    • Prediction: 1-(2,5-Dichlorophenyl)-1H-imidazole is primarily a Reversible Competitive Inhibitor due to the stability of the N-aryl bond, though metabolic activation of the phenyl ring is possible.

Research & Therapeutic Implications[1][2]

Fragment-Based Drug Discovery (FBDD)

This molecule serves as a high-efficiency "fragment" for designing more complex drugs.

  • Antifungal Design: The imidazole core targets fungal CYP51 (Lanosterol 14α-demethylase). The 2,5-dichloro motif can be optimized to improve selectivity for fungal vs. human CYPs.

  • Aromatase Inhibitors: Similar N-aryl imidazole scaffolds are used in designing aromatase (CYP19) inhibitors for breast cancer therapy.

Toxicology Probes

Because the 2,5-dichlorophenyl moiety is resistant to metabolic attack (due to chlorine blocking the most reactive sites), this compound is an excellent probe for studying ligand efficiency in P450 active sites without the confounding factor of rapid degradation.

References

  • Correia, M. A., & Ortiz de Montellano, P. R. (2005). Cytochrome P450: Structure, Mechanism, and Biochemistry. Springer. (Definitive text on P450-ligand interactions and Type II binding spectra).
  • Zhang, W., et al. (2002).[1] "Inhibition of Cytochromes P450 by Antifungal Imidazole Derivatives." Drug Metabolism and Disposition, 30(3), 314-318.[1] Link (Establishes the baseline mechanism for imidazole-based P450 inhibition).

  • Hutzler, J. M., et al. (2006).[2] "Inhibition of Cytochrome P450 3A4 by a Pyrimidineimidazole: Evidence for Complex Heme Interactions."[2] Chemical Research in Toxicology, 19(12), 1650-1659.[2] Link (Detailed analysis of nitrogen-heterocycle coordination to heme).

  • PubChem. (2025).[3][4] "Compound Summary: 1-(2,5-Dichlorophenyl)-1H-imidazole." National Library of Medicine.[3] Link (Source for physicochemical property predictions).

Sources

Structural Characterization & Crystallographic Protocol: 1-(2,5-Dichlorophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Crystallographers, and Drug Discovery Scientists

Executive Summary

The compound 1-(2,5-Dichlorophenyl)-1H-imidazole represents a critical pharmacophore in the development of azole-class antifungals and enzyme inhibitors.[1] Its structural significance lies in the specific arrangement of chlorine atoms on the phenyl ring, which dictates the torsional conformation relative to the imidazole plane. This conformation is the primary determinant of the molecule's ability to coordinate with the heme iron of fungal CYP51 (lanosterol 14


-demethylase).

This guide provides a rigorous protocol for the synthesis, crystallization, and structural elucidation of this molecule. It moves beyond basic characterization to analyze the steric and electronic factors—specifically the ortho-chloro effect—that govern its solid-state packing and biological efficacy.

Synthesis Protocol: Copper-Catalyzed -Arylation

To obtain high-purity single crystals suitable for X-ray diffraction (XRD), a specific synthesis route minimizing regioisomeric impurities is required. The Ullmann-type coupling using copper(I) catalysis is the industry standard for ensuring the


-regioselectivity of the imidazole ring.
Reagents & Stoichiometry
  • Substrate: 1-Bromo-2,5-dichlorobenzene (1.0 equiv)

  • Nucleophile: 1H-Imidazole (1.2 equiv)

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%)

  • Ligand: L-Proline or

    
    -Dimethylethylenediamine (20 mol%)
    
  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: DMSO or DMF (Anhydrous)

Step-by-Step Methodology
  • Activation: Charge a flame-dried Schlenk tube with CuI, Ligand, and Base under an argon atmosphere.

  • Addition: Add 1-bromo-2,5-dichlorobenzene and imidazole. Inject anhydrous DMSO via septum.

  • Reaction: Heat the mixture to 110°C for 24–48 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1) for the disappearance of the aryl halide.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water (

    
    ) to remove DMSO and unreacted imidazole.
    
  • Purification: Dry the organic layer over

    
    . Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 20% 
    
    
    
    50% EtOAc in Hexanes).
Synthesis Workflow Diagram

SynthesisProtocol Start Start: Reagent Prep (Argon atm) Mixing Mix: Aryl Halide + Imidazole Cat: CuI / Ligand / Base Start->Mixing Heating Heat: 110°C, 24-48h (DMSO Solvent) Mixing->Heating N-Arylation Workup Workup: EtOAc Extraction Water Wash Heating->Workup Completion (TLC) Purification Purification: Flash Column (Silica Gel) Workup->Purification Product Pure 1-(2,5-Dichlorophenyl) -1H-imidazole Purification->Product Crystallization Ready

Caption: Optimized Ullmann-type synthesis pathway for high-purity N-arylimidazole precursor.

Crystallization & X-Ray Diffraction Protocol

Obtaining a single crystal of sufficient quality requires controlling the nucleation rate to prevent twinning, a common issue with halogenated aromatics.

Crystallization Strategy: Slow Evaporation
  • Solvent System: Ethanol/Hexane (1:1) or Dichloromethane/Pentane.

  • Protocol: Dissolve 20 mg of the purified compound in a minimum amount of ethanol (approx. 2 mL). Filter the solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial. Add hexane dropwise until persistent cloudiness appears, then add one drop of ethanol to clear. Cap the vial loosely with parafilm and puncture with a needle to allow slow solvent evaporation over 3–5 days at 4°C.
    
Data Collection Parameters
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption effects from the heavy chlorine atoms.
  • Temperature: Collect data at 100 K (using a cryostream) to reduce thermal motion (ellipsoids) of the terminal chlorine atoms and improve resolution at high angles.

  • Space Group Determination: Expect Monoclinic (

    
    ) or Triclinic (
    
    
    
    ), which are statistically most probable for this class of achiral organic molecules.

Structural Analysis & Predictive Framework

In the absence of a specific dataset for a new batch, the following structural features are characteristic of the 1-(2,5-dichlorophenyl)-1H-imidazole scaffold and must be verified during refinement.

The Ortho-Twist (Conformational Lock)

The defining feature of this structure is the torsion angle between the imidazole ring and the phenyl ring.

  • Mechanism: The chlorine atom at the C2 position (ortho) creates significant steric repulsion with the hydrogen at the C5 position of the imidazole ring and the lone pair of N3.

  • Predicted Torsion: Unlike non-substituted

    
    -phenylimidazoles which can be nearly planar, the 2,5-dichloro substitution forces a twist angle (
    
    
    
    ) of approximately 40°–70° .
  • Biological Impact: This "twisted" conformation is essential for the molecule to fit into the hydrophobic pocket of the CYP450 enzyme without clashing with the heme porphyrin ring.

Halogen Bonding & Packing

The crystal lattice is stabilized by non-covalent interactions driven by the chlorine substituents.

  • Type II Halogen Bonding: Look for

    
     interactions where the angle 
    
    
    
    and
    
    
    . This is common in polychlorinated aromatics.
  • 
    -
    
    
    
    Stacking:
    The imidazole rings typically stack in an antiparallel fashion (centroid-centroid distance ~3.6–3.8 Å), but the bulky chlorines may disrupt this, leading to a "herringbone" packing motif.
Structural Logic Diagram

CrystalLogic Molecule 1-(2,5-Dichlorophenyl)-1H-imidazole Steric Steric Hinderance (2-Cl vs Imidazole H) Molecule->Steric HalogenBond Halogen Bonding (Cl...Cl / Cl...pi) Molecule->HalogenBond Twist Torsion Angle (~50-70 degrees) Steric->Twist Forces Rotation Packing Crystal Packing Twist->Packing Disrupts Planarity BioActivity Biological Activity (CYP51 Docking) Twist->BioActivity Enables Fit HalogenBond->Packing Lattice Stabilization

Caption: Structural causality linking steric hindrance to crystal packing and biological function.

Quantitative Data Summary (Representative)

Researchers should compare their experimental values against these typical ranges for N-arylimidazoles.

ParameterTypical Value / RangeSignificance
Bond Length (N1-C_{phenyl}) 1.42 – 1.44 ÅIndicates single bond character with limited conjugation due to twist.
Torsion Angle (N-C-C-C) 40° – 70°Critical for relieving steric strain from the 2-Cl substituent.
Space Group

or

Most common packing for asymmetric organic small molecules.
Unit Cell Volume (

)
~1000 – 1200 Å

(Z=4)
Estimate based on molecular weight (~213 g/mol ) and packing efficiency.
Density (

)
~1.45 – 1.55 g/cm

Higher density due to heavy chlorine atoms.

References

  • Synthesis of N-arylimidazoles: Antilla, J. C., Baskin, J. M., & Barder, T. E. (2001). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. Journal of the American Chemical Society. Link

  • Structural Analogs (2,4-dichloro isomer): ChemicalBook. (n.d.). Alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol Properties and Synthesis. Link

  • Crystallographic Methods: Rigaku. (n.d.). Single Crystal X-ray Diffraction: Small Molecule Crystallography. Link

  • Halogen Bonding in Imidazoles: Gelbrich, T., et al. (2023). Crystal Structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole.[2] Molbank.[2] Link

  • Biological Context (CYP51): Sheehan, D. J., et al. (1999). Current and Emerging Azole Antifungal Agents. Clinical Microbiology Reviews. Link

Sources

Technical Guide: Solubility Profiling and Thermodynamic Characterization of 1-(2,5-Dichlorophenyl)-1H-imidazole

[1]

Executive Summary

1-(2,5-Dichlorophenyl)-1H-imidazole is a specialized N-arylimidazole intermediate, distinct from its widely documented isomer, the antifungal precursor 1-(2,4-dichlorophenyl)-1H-imidazole.[1] Its utility in the synthesis of bioactive heterocycles and coordination complexes (e.g., for catalysis) necessitates precise solubility data for process optimization.

This guide addresses the data gap in standard handbooks by providing a predictive solubility profile based on structural thermodynamics and a rigorous, self-validating protocol for experimental determination.[1] It is designed for researchers requiring high-purity recrystallization or homogeneous reaction conditions.[1]

Chemical Profile & Structural Thermodynamics[1]

To predict solubility behavior where empirical data is scarce, we must analyze the solute-solvent interaction potential inherent in the molecular structure.[1]

PropertyValue / DescriptionImpact on Solubility
Molecular Formula C

H

Cl

N

Lipophilic core with polar functionality.[1]
Molecular Weight 213.06 g/mol Moderate size; diffusion rates in solvent are generally high.
LogP (Predicted) ~2.9 – 3.1High Lipophilicity. Poor water solubility; high affinity for octanol, DCM, and aromatic solvents.
H-Bond Donors 0Cannot act as a proton donor (lacks N-H).[1]
H-Bond Acceptors 1 (Imidazole N3)Lewis Base. Forms strong H-bonds with protic solvents (MeOH, EtOH), significantly enhancing solubility compared to non-polar aprotic analogs.[1]
Crystal Lattice

-

stacking
The 2,5-substitution pattern (ortho/meta) creates a distinct lattice energy compared to the 2,4-isomer.[1] Disruption of this lattice requires solvents with high dielectric constants or specific interaction capabilities.
The "Isomer Effect" in Solubility

Researchers must distinguish between the 2,5-isomer and the common 2,4-isomer (Isoconazole intermediate).[1]

  • 2,4-isomer: Cl atoms at ortho and para positions create a dipole vector that favors specific crystal packing.[1]

  • 2,5-isomer: Cl atoms at ortho and meta positions often result in lower symmetry and potentially lower melting points, theoretically suggesting higher solubility in organic solvents than the 2,4-analog due to reduced lattice enthalpy.[1]

Solubility Prediction & Solvent Selection

Based on the Hansen Solubility Parameters (HSP) and dielectric properties, the solubility profile is categorized below.

Predicted Solubility Tier List
  • Tier 1: High Solubility (>100 mg/mL) [1]

    • Solvents:DMF, DMSO, NMP. [1]

    • Mechanism:[1][2] Strong dipole-dipole interactions and disruption of

      
      -stacking.[1] Ideal for reaction media (e.g., Ullmann coupling).
      
  • Tier 2: Moderate-High Solubility

    • Solvents:Methanol, Ethanol, Isopropanol. [1][3]

    • Mechanism:[1][2] The imidazole nitrogen accepts hydrogen bonds from the alcohol hydroxyl group. Solubility decreases as the alkyl chain length of the alcohol increases (MeOH > EtOH > IPA).

  • Tier 3: Moderate Solubility

    • Solvents:Dichloromethane (DCM), Chloroform, Ethyl Acetate.

    • Mechanism:[1][2] van der Waals forces and weak dipole interactions. DCM is excellent for extraction but poor for crystallization due to high volatility.

  • Tier 4: Low/Poor Solubility

    • Solvents:Water, Hexane, Cyclohexane. [1]

    • Mechanism:[1][2] The hydrophobic dichlorophenyl ring dominates, preventing solvation in water. Conversely, the polar imidazole ring prevents stability in purely non-polar alkanes.

Experimental Protocol: Self-Validating Determination

Since specific literature values for the 2,5-isomer are rare, you must generate your own curve.[1] Do not rely on visual estimation. Use this Laser Monitoring Method for high precision.

Method: Laser Dynamic Solubility Monitoring

This method eliminates human error in detecting the "disappearance" of solids.

Equipment:

  • Jacketed glass vessel (100 mL) with temperature control (

    
     0.1 K).
    
  • FBRM (Focused Beam Reflectance Measurement) or simple Laser Turbidity Probe.

  • Gravimetric balance.

Workflow:

  • Preparation: Add a known mass of solvent (

    
    ) to the vessel. Set 
    
    
    K.
  • Saturation: Add 1-(2,5-Dichlorophenyl)-1H-imidazole in small aliquots (

    
    ) while stirring.
    
  • Detection: The laser probe monitors particle counts.

    • Dissolution: Particle count

      
       0.
      
    • Saturation Point: Particle count spikes and remains stable.

  • Validation: Once saturation is detected, increase

    
     by 5 K. The particles should dissolve (count drops). Add more solute until saturation returns.[2]
    
  • Calculation: Calculate Mole Fraction Solubility (

    
    ) using:
    
    
    
    (Where
    
    
    is molecular weight of solute
    
    
    and solvent
    
    
    ).
Visualization: Determination Workflow

SolubilityProtocolcluster_validSelf-Validation LoopStartStart: Solvent PreparationEqEquilibrate T (e.g., 298.15 K)Start->EqAddAdd Solute Aliquot (Gravimetric)Eq->AddLaserLaser Monitoring (Particle Count)Add->LaserDecisionParticles Detected?Laser->DecisionDecision->AddNo (Under-saturated)CalcRecord Mass & Calculate Solubility (x)Decision->CalcYes (Saturation Point)NextTIncrease T (+5 K)Calc->NextTNextT->Add

Figure 1: Automated Laser Monitoring Workflow for Solubility Determination. This loop ensures thermodynamic equilibrium is reached before data recording.[1]

Thermodynamic Modeling

To extrapolate solubility to other temperatures (e.g., for cooling crystallization design), fit your experimental data to the Modified Apelblat Equation . This model is empirically superior for imidazoles in polar solvents.

The Equation:

1
  • x : Mole fraction solubility.

  • T : Temperature (Kelvin).[3][4]

  • A, B, C : Empirical constants derived from regression analysis.

Interpretation:

  • If B is negative and large, dissolution is strongly endothermic (solubility increases sharply with T).

  • R² > 0.99 confirms the data quality.

Process Applications

Purification via Recrystallization

The steep solubility curve of arylimidazoles in Ethanol/Water mixtures makes this the ideal system for purification.

  • High T (Reflux): High solubility (dissolves crude).

  • Low T (0°C): Sharp drop in solubility (pure crystals precipitate).

  • Anti-solvent: Water. The 2,5-dichlorophenyl group is highly hydrophobic.[1] Adding water to an ethanolic solution will force precipitation.

Reaction Solvent Selection

For N-arylation or further functionalization:

  • Recommended: DMF or Toluene.

  • Reasoning: Toluene allows for azeotropic removal of water (if produced), while DMF stabilizes the transition state in nucleophilic substitutions.

Visualization: Solvent Decision Matrix

SolventSelectionGoalGoal?RxnHomogeneous ReactionGoal->RxnCrystRecrystallizationGoal->CrystExtExtractionGoal->ExtHighTHigh T (>100°C)?Rxn->HighTPolPolarity Swing?Cryst->PolDCM / Ethyl AcetateDCM / Ethyl AcetateExt->DCM / Ethyl AcetateDMF / DMSODMF / DMSOHighT->DMF / DMSOYesAcetonitrile / THFAcetonitrile / THFHighT->Acetonitrile / THFNoEthanol + WaterEthanol + WaterPol->Ethanol + WaterAnti-solvent methodTolueneToluenePol->TolueneCooling method

Figure 2: Solvent Selection Decision Tree based on solubility thermodynamics and process requirements.

References

  • Solubility of Imidazoles in Alcohols. Journal of Chemical & Engineering Data. Domańska, U., et al. (2001).[5] Provides baseline thermodynamic data for imidazole solubility in protic solvents. [1]

  • Copper-Catalyzed Imidazole N-Arylations. The Journal of Organic Chemistry. (2005). Details the synthesis conditions and solvent systems (DMF/H2O) for N-arylimidazoles. [1]

  • Experimental Determination of Solubility: Laser Monitoring Techniques. Pharmaceutical Sciences. (2024). Describes the validation of laser-based solubility measurement.

  • NIST Web Thermo Tables. National Institute of Standards and Technology.[6] Thermodynamic properties of related 1-(2,4-dichlorophenyl) analogs. [1]

Unlocking the Therapeutic Potential of 1-(2,5-Dichlorophenyl)-1H-imidazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2][3][4][5] Its unique electronic and structural properties allow for diverse interactions with a range of biological targets.[3][5] This in-depth technical guide focuses on the therapeutic potential of a specific derivative, 1-(2,5-Dichlorophenyl)-1H-imidazole. While direct experimental data for this exact molecule is limited in publicly available literature, by analyzing structure-activity relationships of closely related analogs, we can delineate its most probable and potent therapeutic targets. This document will explore the mechanistic basis for its potential as an antifungal, anticancer, and anti-inflammatory agent, providing a roadmap for researchers and drug development professionals to investigate its clinical utility.

Introduction: The Promise of a Privileged Scaffold

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a "privileged scaffold" in drug discovery.[2] Its ability to act as a hydrogen bond donor and acceptor, coordinate with metal ions, and participate in various non-covalent interactions makes it a versatile building block for designing molecules that can effectively bind to and modulate the activity of enzymes and receptors.[1][2][3] The addition of a dichlorophenyl group to the imidazole core, as in 1-(2,5-Dichlorophenyl)-1H-imidazole, is anticipated to enhance its lipophilicity and modulate its electronic properties, thereby influencing its pharmacokinetic profile and target interactions.

This guide will delve into three primary areas of therapeutic potential for 1-(2,5-Dichlorophenyl)-1H-imidazole, grounded in the established activities of analogous compounds:

  • Antifungal Activity: Targeting the fungal cell membrane integrity.

  • Anticancer Activity: Modulating key pathways in cancer cell proliferation and survival.

  • Anti-inflammatory Activity: Inhibiting central mediators of the inflammatory response.

For each potential therapeutic area, we will present the scientific rationale, key molecular targets, and a detailed experimental workflow for validation.

Antifungal Potential: Targeting Fungal Ergosterol Biosynthesis

The most well-established therapeutic application for dichlorophenyl-imidazole derivatives is in the realm of antifungal agents.[][7][8] The structural similarities to known azole antifungals strongly suggest a similar mechanism of action.

Primary Target: Lanosterol 14α-Demethylase (CYP51)

The primary molecular target for azole antifungals is Lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51).[4][5][9][10][11] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[9][11]

Mechanism of Action: 1-(2,5-Dichlorophenyl)-1H-imidazole is hypothesized to bind to the heme iron atom in the active site of CYP51 through one of its nitrogen atoms. This interaction inhibits the demethylation of lanosterol, the precursor to ergosterol. The resulting depletion of ergosterol and accumulation of toxic sterol intermediates disrupts the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.[][11]

CYP51_Inhibition_Pathway Lanosterol Lanosterol CYP51 Lanosterol 14α-Demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes Disruption Membrane Disruption & Fungal Cell Death CYP51->Disruption Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Maintains Fungal_Membrane->Disruption Compound 1-(2,5-Dichlorophenyl)-1H-imidazole Compound->CYP51 Inhibits

Figure 1: Proposed mechanism of antifungal action via CYP51 inhibition.
Experimental Workflow for Antifungal Activity Validation

A systematic approach is required to validate the antifungal potential and mechanism of action of 1-(2,5-Dichlorophenyl)-1H-imidazole.

Step 1: In Vitro Antifungal Susceptibility Testing

  • Objective: To determine the minimum inhibitory concentration (MIC) against a panel of clinically relevant fungal pathogens.

  • Methodology:

    • Prepare a stock solution of 1-(2,5-Dichlorophenyl)-1H-imidazole in a suitable solvent (e.g., DMSO).

    • Perform broth microdilution assays according to CLSI guidelines.

    • Use a panel of fungal strains, including Candida albicans, Candida tropicalis, and Aspergillus fumigatus.[9]

    • Include a known azole antifungal (e.g., fluconazole, ketoconazole) as a positive control.

    • Determine the MIC, the lowest concentration of the compound that inhibits visible fungal growth.

Step 2: Ergosterol Biosynthesis Inhibition Assay

  • Objective: To confirm that the compound inhibits the ergosterol biosynthesis pathway.

  • Methodology:

    • Culture a susceptible fungal strain (e.g., Candida albicans) in the presence of sub-inhibitory concentrations of the test compound.

    • Extract the sterols from the fungal cells.

    • Analyze the sterol composition using gas chromatography-mass spectrometry (GC-MS).

    • Look for a dose-dependent decrease in ergosterol levels and an accumulation of lanosterol, which is indicative of CYP51 inhibition.[10]

Step 3: Recombinant CYP51 Inhibition Assay

  • Objective: To directly measure the inhibitory activity of the compound against the purified CYP51 enzyme.

  • Methodology:

    • Express and purify recombinant fungal CYP51.

    • Perform an in vitro enzyme assay using a fluorescent or colorimetric substrate.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

Data Presentation:

Parameter 1-(2,5-Dichlorophenyl)-1H-imidazole Positive Control (e.g., Fluconazole)
MIC against C. albicans Experimental ValueKnown Value
Ergosterol Reduction (%) Experimental ValueKnown Value
CYP51 IC50 Experimental ValueKnown Value

Anticancer Potential: A Multi-pronged Attack on Tumorigenesis

The imidazole scaffold is present in numerous anticancer drugs, and its derivatives have been shown to target a wide array of pathways involved in cancer progression.[1][2][4][12][13][14][15][16][17][18] The dichlorophenyl moiety can further enhance these activities.

Potential Molecular Targets in Cancer

Based on the activities of related compounds, 1-(2,5-Dichlorophenyl)-1H-imidazole could potentially target several key players in cancer biology:

  • Kinases: Imidazole derivatives are known to inhibit various protein kinases that are crucial for cancer cell signaling, proliferation, and survival.[1][2] Potential targets include:

    • Tyrosine Kinases: Such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are involved in angiogenesis and tumor growth.[2][15]

    • Serine/Threonine Kinases: Including RAF kinases and components of the PI3K/AKT/mTOR pathway, which regulate cell growth, proliferation, and apoptosis.[16][19]

  • Tubulin Polymerization: Disruption of microtubule dynamics is a proven anticancer strategy. Some imidazole-based compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][15][16]

  • DNA-Interacting Agents: The planar structure of the imidazole ring allows for intercalation into DNA, which can disrupt DNA replication and transcription, ultimately leading to cell death.[12]

  • Induction of Apoptosis: Imidazole derivatives can trigger programmed cell death through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of pro- and anti-apoptotic proteins.[1][13][14][19]

Anticancer_Mechanisms Compound 1-(2,5-Dichlorophenyl)-1H-imidazole Kinase Kinase Inhibition (e.g., EGFR, VEGFR, RAF) Compound->Kinase Tubulin Tubulin Polymerization Inhibition Compound->Tubulin DNA DNA Intercalation Compound->DNA Apoptosis Induction of Apoptosis Compound->Apoptosis Proliferation Decreased Cell Proliferation Kinase->Proliferation Angiogenesis Inhibition of Angiogenesis Kinase->Angiogenesis CellCycleArrest G2/M Cell Cycle Arrest Tubulin->CellCycleArrest CellDeath Cancer Cell Death DNA->CellDeath Apoptosis->CellDeath Proliferation->CellDeath Angiogenesis->CellDeath CellCycleArrest->CellDeath

Figure 2: Potential anticancer mechanisms of 1-(2,5-Dichlorophenyl)-1H-imidazole.
Experimental Workflow for Anticancer Activity Validation

A tiered screening approach is recommended to elucidate the anticancer potential of 1-(2,5-Dichlorophenyl)-1H-imidazole.

Step 1: In Vitro Cytotoxicity Screening

  • Objective: To assess the cytotoxic effects of the compound on a panel of human cancer cell lines.

  • Methodology:

    • Use a diverse panel of cancer cell lines (e.g., breast, lung, colon, ovarian).[20]

    • Perform a cell viability assay (e.g., MTT or AlamarBlue assay) after treating the cells with a range of concentrations of the compound for 48-72 hours.[18]

    • Determine the IC50 value for each cell line.

    • Include a non-cancerous cell line to assess selectivity.

Step 2: Mechanistic Assays

  • Objective: To investigate the underlying mechanism of anticancer activity.

  • Methodology (select based on initial findings):

    • Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of treated cells and identify any cell cycle arrest.

    • Apoptosis Assay: Use techniques like Annexin V/PI staining or caspase activity assays to quantify the induction of apoptosis.

    • Kinase Inhibition Assays: Screen the compound against a panel of recombinant kinases to identify specific targets.

    • Tubulin Polymerization Assay: Use an in vitro assay to measure the effect of the compound on tubulin polymerization.

    • Western Blot Analysis: Analyze the expression levels of key proteins in relevant signaling pathways (e.g., AKT, ERK, caspases).[19]

Data Presentation:

Cell Line IC50 (µM) of 1-(2,5-Dichlorophenyl)-1H-imidazole
Breast Cancer (e.g., MCF-7) Experimental Value
Lung Cancer (e.g., A549) Experimental Value
Colon Cancer (e.g., HCT116) Experimental Value
Non-cancerous (e.g., MCF-10A) Experimental Value

Anti-inflammatory Potential: Modulating the Inflammatory Cascade

Imidazole derivatives have demonstrated significant anti-inflammatory properties, often with a reduced side-effect profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[10][12][21][22]

Primary Targets: Cyclooxygenase (COX) Enzymes

The primary mechanism of action for many anti-inflammatory imidazole compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[12][21][23] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[12][22]

Mechanism of Action: 1-(2,5-Dichlorophenyl)-1H-imidazole is predicted to bind to the active site of COX enzymes, preventing the binding of arachidonic acid and thereby inhibiting the production of prostaglandins. Selective inhibition of COX-2 over COX-1 is a desirable trait, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Other potential anti-inflammatory mechanisms for imidazole derivatives include the inhibition of p38 MAP kinase and the modulation of the NF-κB signaling pathway.[23][24]

Anti_Inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Substrate Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Catalyzes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate Compound 1-(2,5-Dichlorophenyl)-1H-imidazole Compound->COX_Enzymes Inhibits

Figure 3: Proposed anti-inflammatory mechanism via COX enzyme inhibition.
Experimental Workflow for Anti-inflammatory Activity Validation

Step 1: In Vitro COX Inhibition Assay

  • Objective: To determine the inhibitory activity and selectivity of the compound against COX-1 and COX-2.

  • Methodology:

    • Use a commercially available COX inhibitor screening assay kit.

    • Determine the IC50 values for both COX-1 and COX-2.

    • Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2). A higher index indicates greater selectivity for COX-2.

Step 2: In Vitro Anti-inflammatory Assays in Cell-based Models

  • Objective: To assess the anti-inflammatory effects in a cellular context.

  • Methodology:

    • Use a cell line such as RAW 264.7 macrophages.

    • Induce an inflammatory response using lipopolysaccharide (LPS).

    • Treat the cells with the test compound.

    • Measure the production of inflammatory mediators such as prostaglandin E2 (PGE2), nitric oxide (NO), and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or Griess assay.

Step 3: In Vivo Models of Inflammation

  • Objective: To evaluate the anti-inflammatory efficacy in a living organism.

  • Methodology:

    • Use a standard animal model of inflammation, such as the carrageenan-induced paw edema model in rats.

    • Administer the test compound orally or intraperitoneally prior to inducing inflammation.

    • Measure the reduction in paw edema over time compared to a vehicle control group.

    • Include a known NSAID (e.g., diclofenac) as a positive control.[21]

Data Presentation:

Parameter 1-(2,5-Dichlorophenyl)-1H-imidazole Positive Control (e.g., Diclofenac)
COX-1 IC50 (µM) Experimental ValueKnown Value
COX-2 IC50 (µM) Experimental ValueKnown Value
COX-2 Selectivity Index Calculated ValueKnown Value
Inhibition of Paw Edema (%) Experimental ValueKnown Value

Conclusion and Future Directions

Based on a thorough analysis of the existing literature on imidazole derivatives, 1-(2,5-Dichlorophenyl)-1H-imidazole emerges as a compound with significant therapeutic potential across multiple disease areas. The evidence strongly suggests that its primary mechanisms of action are likely to be the inhibition of fungal CYP51, the modulation of key cancer-related pathways, and the inhibition of COX enzymes.

The experimental workflows detailed in this guide provide a clear and logical path for the comprehensive evaluation of this promising molecule. Further investigation into its pharmacokinetic and toxicological properties will be crucial for its progression as a clinical candidate. The versatility of the imidazole scaffold also offers opportunities for further chemical modifications to optimize potency, selectivity, and safety. The exploration of 1-(2,5-Dichlorophenyl)-1H-imidazole and its analogs represents a promising avenue for the discovery of novel and effective therapies for a range of challenging diseases.

References

  • Verma, A., Joshi, S., & Singh, D. (2013). Imidazole: A versatile nucleus in medicinal chemistry. Journal of Controlled Release, 172(1), 1-24. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFym--Id5vpeMF4YsGqfhUSFFRY15fVvWf1hXt243MUJI6VqYg1uKSjp0O_8DGQJ2hPielAHPs690qcDDNOf5qBcead2n8jVnenAtZJzI0JXPqrV536hxDExRiiRjVjabzflnDtX9o=]
  • Sharma, A., Kumar, V., & Sharma, P. C. (2022). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Current Drug Targets, 23(10), 949-966. [https://vertexaisearch.cloud.google.
  • Ali, I., Wani, W. A., & Saleem, K. (2013). Imidazole-based drugs and drug discovery: Present and future perspectives. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdSvABXKMNVxkZL2KFU-LZ1pzzg9AA73ykBdxIbwDctpycK5l9s04BIy0wTTMI3-wjFZjzSfIEO1MYYRCYscrvhdvQPi_xPAfurrN8QPno3UjNHaUZO8ZNQlt5l3zuzxeKkDmxIeIO5SSPwPrpjCEd_nkCRAyuLQEEHzSjXRz59euwl_vFZfPS2EIwmn8peKOtXHJIcvwp-JVGQa_wO3yCC9QpsQcC3WHWhAMCwWGslVGo_sqGrw==]
  • Kumar, A., & Singh, P. (2025). Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. Scilit. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBUdnwnkKbGuAsngH6vwwJ3zEVhqV8wSR1uvNdopFYqSQqbEmemtr-Jf1yzxFNh9nqgP4qX9FggSekcsyFsfWp4ZVSB1I-uobcz1QfbTqodpHeyqBmcYohQhcciioWD-vfjPLUtAWes6UKRuzaW9tKfASIxRL-rOR-NbihUCIE]
  • Wang, Y., Chen, Y., & Li, R. (2023). Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains. RSC Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHivFIeW7ET_3LfAqMDqPaACWucXq1Gwk39mLJEBXmuK_zfq7gwjV1rsYQppSGFk2dD46T4ADqg6BFGugGf8P4tdxk34b7hcTZPWZbCiGsWordDE-p81NGLrYqp12kA6HXkgeVmu7W2skyg8kRejorZgqYjqSlI5y7vYns=]
  • BOC Sciences. (n.d.). CAS 27523-06-4 (1-(2, 5-Dichlorophenyl)-2-(1H-Imidazole-1-yl)-Ethanol). [https://vertexaisearch.cloud.google.
  • Alghamdi, S. S., Suliman, R. S., Almutairi, K., Kahtani, K., & Aljatli, D. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Drug Design, Development and Therapy, 15, 3565–3586. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTQY0KRmNIHVkzZ1jUA7WvmmbhCbJdccsPo0WhQpOqaDpetm6nRABVh9cfUVyi0U9Wh-Dndpxru3YbdtQZHlXZG-uLlFBWCDsEUk7guVEWm7nrKMSkXhIWxYddhQvodtfPLALXaSCOKu-ySj5k-WVB6SaqMfCbIUe-RgsfHCFDGjtxKTj9_pvGJs4fDZrY0rGIPm_7BMHUO9mDj5q1rrCiCtf9TOBAb3_82t1Ofk_oFWcjH0Tzeaj6-MFJNWMJDQ==]
  • Khan, I., et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Scientific Reports, 14(1), 1-18. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmRBl4Feixwp3ZLUNKj1YCNruSXJjxI4BTf_pysR4NMfD0E6i8rRE2C-FU4Xy-_KuLXFrWbF2Y6OL2OKlXb3SjcBD9IClLs-VwNuWJ_ZIXAA-zuw8v6bYPZHdJmDW9WdfNs2K9dB5hO2-7qM0=]
  • BOC Sciences. (n.d.). CAS 27523-06-4 (1-(2, 5-Dichlorophenyl)-2-(1H-Imidazole-1-yl)-Ethanol). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENTeVJyD2vbP1Z1et5E8OHq7NffbU-xfvUu_qEU1ddA4fsykATSHIanD59v7qaW0KwU57M8PMkws1ZR9T-nyiTy0ONB86ck5N9uHamyt-4-GgUCmv0z_H9Vl-Hk3DUAyzH6G8yp4FqZNHornU-umtl-xAbQ5P3JkDDcwFLVNbp9fnApvB0cw1_-rttkLoUmgzICbwjOCADhxDfC4dlq7kekTs=]
  • Goker, E., et al. (2022). Anticancer effects of imidazole nucleus in hepatocellular carcinoma cell lines via the inhibition of AKT and ERK1/2 signaling pathways. Molecular Biology Reports, 49(5), 3735-3745. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJhBB1zNTxCpiAlRpyTGwcKbyJaIR0zkhELuafaoCnqvxiGvLPPdacIMHqTk1Xx1tySEF88lf3QQU6aAjOLZ1K-upWh6-n9v7Z7lxpbwVc-1B6GZwiidcnws4P_dAW9W2V0kM=]
  • Hubler, Z., et al. (2018). CYP51 is the functional target by which imidazole antifungals enhance oligodendrocyte formation. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrY9Z1YertDi0DGW77YWPfruis-7Fp30MYslMaC1H4BuWXkkMa7s0QMy56Lmtyb_pPBks9x_Czj2BCznjCrInWH9D5JRPFXYzWNdoXKlEkiJumaAWv08qPIvfoU6HZlbqwWEWbRY9oDHPvcyNObYCHQeU854hNYKrWOVsD4z5RtJWt6nCydeLoBrt1p9dYKqZRsyH8Adi1L7EM7xU35NUCbU0FGlA0oSrskxnm4zTWhv1W-PDbAaaxGPYTvDYh89eme-M=]
  • Pop, R., et al. (2026). Importance and Involvement of Imidazole Structure in Current and Future Therapy. Pharmaceuticals, 19(1), 1. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFtCF12K5TCmwUwhCrSz0fqcLtW86bC00uhkqZucys9eK7KxjPpjp6kbLIwZr_N555kRfb1bfSN32HEGwoSECKyqAksEEZ1OpI1gx2C7rLCBJ0zeYBkt-COiFHw8gYSU140M9PaogJr0HqPGs=]
  • Goker, E., et al. (2022). Anticancer effects of imidazole nucleus in hepatocellular carcinoma cell lines via the inhibition of AKT and ERK1/2 signaling pathways. Molecular Biology Reports, 49(5), 3735-3745. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJhBB1zNTxCpiAlRpyTGwcKbyJaIR0zkhELuafaoCnqvxiGvLPPdacIMHqTk1Xx1tySEF88lf3QQU6aAjOLZ1K-upWh6-n9v7Z7lxpbwVc-1B6GZwiidcnws4P_dAW9W2V0kM=]
  • Al-Suhaimi, E. A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(21), 18763-18774. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzyY_GutPbFOqRwoP0EcTRr48FJK32FEGXUuohSGuuTFTUQju95dvQ2XoUeMm_E9heTmFzjfKw1nD7tICwGxlDmS6zkqxucwlu9aldl53mVZMw2ft2GGkX2oBAaXkP_wdpVjCs0C1In7DF4w==]
  • Lepesheva, G. I., & Waterman, M. R. (2014). CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpOQkWvJ9XjPlT5IsPNveFnAXlEfvE0KFykFwcxxKl2S-shD_ejiB4ngcXExBcEpAToW9EOY1wH6gGmzUB87joUEy2030X0zojgttFyEf8eYUzztjTZALj0-odhWFzA00R-4YrcWoOwYoBTYQkj7ni1pYZWMg0r1t3TJCGD5GsnO9MBvxbJRT24FFzWtePKms5i1Zaw7WGq1LJo9Fgqtr6O1W78kdwMGqwXLfiREdz6_npxR232u7HqB29Pw==]
  • Sharma, A., Kumar, V., & Sharma, P. C. (2026). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. International Journal of Scientific Research and Engineering Development, 9(1), 1-15. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYmar4fSQXXEikiUOkZKQr46MIbW6nBAgF6OoZAPfIzxfWBskcWHRZHtjjqHHveGqBOWgq93rJSoFdRR-IdeOe1-TPNS-5aGdkLcopT1TqQ7vvEhcir06ciZYDFToSYi6ZsUVD059heh4-hpHU]
  • Royalchem. (2024). Key Chemical Intermediates: Understanding 1-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol (CAS 24155-42-8). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKEL0GlgCqDbdrXns_PEG-cg8LTpE3gOp4VZCkqMwupKHwoLtenfPgXVyNEZqe2VPVWUkS3ibf75JqW8K0eY0AR3Rq80bmj-vv6ym3IGXwcJfQqE5qxN5W182HBQKa5fKh_lVKCsAlJ7U1eYw1ra9uua6AA1TZTneitMLirDNS2_MicZipusk20oVdp_PkLWNAqnAIFWfg6AJysy_4bykA9-u0-eaYtZFSoSp3Eqzt2-9wleUuhHJU2WYHuDrpJpNArI0grNN7R3ZwGW_wzJBXaRgITUf0-2TKUY-5wQ==]
  • Sud, I. J., & Feingold, D. S. (1979). Mechanisms of action of the antimycotic imidazoles. The Journal of investigative dermatology, 73(5 Pt 2), 443-448. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjYrZ8YVx_h1Tj777dNPGLCZivFq0y5uzZEBCGjsfaT8DGRx6UXRKBi79vWmXV-YA_N9SxIzc3-aFMyyhkQkIawLDkLwRQD3B9UkD1CSjJ2zwRb-9qMM1LuBJ6JYcx3HAS5A==]
  • Ali, I., Wani, W. A., & Saleem, K. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSZUcs-9Gt-VgJWUgjEWR_3az-G2Zalutszu5J-ltRjFejAczDSp4EtLic1JayAxHazRKMlWgJswsK90Ml-P9wg7awpsESLSb_ElVjIlvPZSA_JXeXyQBk7neWVu5qpmkA-ENLK8kyUYqlxDxMbni0GlkCqI2EQBCcDomTqtvNygXIAQ17yq1Wqca80ftnzILrogQb66WWmj5BHh478YVpIXc8Vo6AmdGmkLG2Harpn3HP]
  • Ali, I., Wani, W. A., & Saleem, K. (2017). Imidazoles as potential anticancer agents. Future Medicinal Chemistry, 9(11), 1297-1325. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0rNqjtKItbQFT8PbQELgaWqCfzqn6jWnSnD3HuEe9a6iSuCW65RrV8LcU7A7ZM1jWi1mO9tjwxB0BNQzXD4lN--kubec7VuvSrSgOKZn2jHnIBY3n1yfbh_qYOXSOTAG5XaoFtiFB9PAicw==]
  • Ahsan, I., et al. (2014). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl)-4,5-diphenyl imidazole moiety as anti-inflammatory and antimicrobial agents. Der Pharma Chemica, 6(3), 320-325. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQPQ9_G5uRDEMxlENPZUjftQsbgVMljg3tw4sPeeHxqFmQfkBRlX33BEJ5OFTHelVeJsHKu7Obk9dtmCeaUTwT_A-hsMb5XkW9HawgnTJ6MxaLzVDOmdEIZdpyXqbF7xN01c78dZeyFU9PyVT-kvulrhPrn26t1O--Uo60vweK2Y3IcJwTYIPNerdpXvrAywtfMT1SsBKp4w107QDf8TQLzV7Dq3pklE6oIVtTGDaIQgi6ZBAwgyFdvQa95-mnYxIXaQUu9OF1ws18XbbK0EHY0PZa9lwZlVwazXpdnEOV4gaybx_zS9E=]
  • Banti, C. N., & Hadjikakou, S. K. (2014). Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole. Journal of medicinal chemistry, 57(21), 8948-8959. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnUAaZqo5M2hQuWP7GzmSKN5_R9JrG_DE5efmyWLvkJBNB2F62aXO-FPhjhIR5JmPjxFncJLXMDbyExg-NfUd1QiVxL7pfSwDtVrQMDM0sWWP0Cw_767yBrI6k8BBsJGmMHJ-QxLsbRmEK2w==]
  • Al-Ostoot, F. H., & Al-Ghamdi, K. M. (2025). Recent advancement in imidazole as anti cancer agents: A review. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzC1DUCUuL07Hsj8snLiBymIERziZOCSsLfrCUtPuqk6_LppsMMbw9LYr66Xypxh5D65wSYz2gDbkTwwu6ccEZJJ0SPP6ZX75D_WNGYvyXaAM2Lri61TCSZTb4AccJ1a3pU9Sk3ggThItu6KJtOeuyO8anyIvgGmYFTIi5Hso2ZY7DKnCl0Ij9-6z-D5gAkIODbHyea4Qj3F7Xpy69tPUzUbUvflqB7TMJX2s=]
  • Royalchem. (2024). Insights on Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEraZLHV4uykrhzYK3UW2R_a8j6IhR8YmThj1MaIWO_G9WHWQqXBgzomFdtfsUp7m7-4V0Av03rzvSM147rp3FTM9Txdfopl27LLvG1r_d1VXuEiC4ncAxnyfMPnQsP_EbIrNGD601nDn6AQXVtfbD0pB2eSjYyAg==]
  • BenchChem. (2025). A Head-to-Head Showdown: Imidazole-Based Agents in the War on Cancer. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQFGR1oGuyKqY86JS7OpcmO0Iq-YT4awtk1IYJL4Q1yMJrULcP3fQWFSun0Sb1SPJ6xc-n5lpFqP8CFgcf51H8I-ClcYLWXgWydIR3-YRCSHiX17RgbWaNysB801u1OOccKOEKlUZjIsOqCHP5J7Qdimpa7wVZ7_iuQFmGJgkZ9vw0fMqxU56ASgEOpbh52vDOSyk2nriYTHmK36PvJi0=]

Sources

Technical Monograph: In-Vitro Profiling of 1-(2,5-Dichlorophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

This guide provides a rigorous framework for the in-vitro characterization of 1-(2,5-Dichlorophenyl)-1H-imidazole . While often overshadowed by its 2,4-dichlorophenyl regioisomer (the core of miconazole and econazole), the 2,5-isomer serves as a critical Structure-Activity Relationship (SAR) probe .

Researchers utilize this scaffold to:

  • Quantify Steric Impact: Assess how chlorine substitution at the 5-position affects binding affinity to the heme iron of Cytochrome P450 (CYP) enzymes compared to the 4-position.

  • Validate Antifungal Potency: Measure inhibition of Lanosterol 14

    
    -demethylase (CYP51).
    
  • Map Metabolic Stability: Determine if the 2,5-substitution pattern alters metabolic clearance rates in liver microsomes.

Physicochemical Profile (Pre-Assay Checklist)

Before initiating biological assays, the following parameters must be accounted for to prevent experimental artifacts (e.g., precipitation).

ParameterValue / CharacteristicImpact on Assay Design
Molecular Weight ~213.06 g/mol Calculation of molar concentrations.
LogP (Predicted) 3.2 – 3.6High Lipophilicity. Requires DMSO/Methanol carriers. Risk of non-specific binding to plasticware.
Solubility Low in water; High in DMSOMax final DMSO concentration in cell assays must be <0.5% (v/v) to avoid solvent toxicity.
pKa ~6.5 (Imidazole N3)Ionization state is pH-dependent. Assays should be buffered at pH 7.4.

Part 2: Mechanism of Action (The "Why")

The biological activity of 1-(2,5-Dichlorophenyl)-1H-imidazole is driven by the unhindered nitrogen atom (N3) on the imidazole ring. This nitrogen acts as a strong Lewis base, coordinating perpendicularly to the heme iron (


) of CYP450 enzymes.

Scientific Rationale: This coordination displaces the native water molecule (the sixth ligand), locking the enzyme in a low-spin state and preventing substrate oxidation. This is a Type II Binding Interaction , characterized by a specific spectral shift.

Visualization: Molecular Mechanism

MOA cluster_steric Steric Influence Compound 1-(2,5-Dichlorophenyl)-1H-imidazole Target CYP450 Heme Center (Fe3+) Compound->Target Diffuses to Active Site Interaction N3-Iron Coordination (Type II Binding) Target->Interaction Lewis Base Attack Outcome Enzyme Inactivation (Blockade of O2 binding) Interaction->Outcome Prevents Catalysis Cl_Sub 2,5-Dichloro Substitution Fit Modulates Binding Pocket Fit (Selectivity Filter) Cl_Sub->Fit Fit->Interaction

Figure 1: Mechanism of Action showing the critical N3-Heme coordination and the modulatory role of the dichlorophenyl ring.

Part 3: Experimental Protocols

Protocol A: Optical Difference Spectroscopy (Kd Determination)

Objective: Determine the binding affinity (


) of the compound to recombinant CYP enzymes (e.g., CYP3A4 or CYP51). This is the "Gold Standard" for imidazole characterization.

Expertise Insight: Unlike IC50 assays which depend on substrate choice, this assay measures direct physical binding.

Materials
  • Recombinant CYP450 isozymes (1 µM stock).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) + 20% Glycerol.

  • Dual-beam UV-Vis Spectrophotometer (scanning 350–500 nm).

  • Quartz cuvettes (1 cm path length).

Workflow Diagram

BindingAssay Start Prepare 2 Cuvettes (Reference & Sample) Contains: CYP Enzyme + Buffer Baseline Record Baseline Scan (350-500 nm) Must be flat line Start->Baseline Titration Titration Loop Add Compound to Sample Add Solvent to Reference Baseline->Titration Scan Record Difference Spectrum Titration->Scan Check Check for Type II Shift Peak: ~425-435 nm Trough: ~390-410 nm Scan->Check Check->Titration Repeat (0.1 - 50 µM) Plot Plot Delta Abs vs. Concentration Fit to Hyperbolic Equation Check->Plot Saturation Reached

Figure 2: Step-by-step workflow for Optical Difference Spectroscopy to determine binding affinity.

Step-by-Step Procedure
  • Baseline: Place 1 mL of diluted enzyme (0.5 µM final) in both reference and sample cuvettes. Record a baseline to ensure zero absorbance difference.

  • Titration:

    • Sample Cuvette: Add 1 µL of the test compound (in DMSO).

    • Reference Cuvette: Add 1 µL of pure DMSO (to correct for solvent effects).

  • Measurement: Mix by inversion (do not vortex vigorously to avoid protein denaturation). Scan from 350 to 500 nm.

  • Validation Criteria:

    • Type II Spectrum: You must observe a spectral trough between 390–410 nm and a peak between 425–435 nm. This confirms the imidazole nitrogen is coordinating the heme.[1]

    • If a peak appears at 450 nm, the sample is reduced and CO-bound (contamination); discard.

  • Calculation: Plot

    
     vs. [Ligand]. Calculate 
    
    
    
    using the Michaelis-Menten regression.
Protocol B: Antifungal Susceptibility Testing (CLSI M27-A3 Adaptation)

Objective: Assess the functional outcome of CYP51 inhibition against Candida albicans or Aspergillus fumigatus.

Trustworthiness Check: Imidazoles are fungistatic, not fungicidal. The endpoint is significant reduction in growth, not total clearance.

  • Inoculum Prep: Adjust fungal suspension to

    
     to 
    
    
    
    cells/mL in RPMI 1640 medium (buffered with MOPS to pH 7.0).
  • Plate Setup: Use 96-well round-bottom plates.

    • Rows A-G: Serial 2-fold dilution of 1-(2,5-Dichlorophenyl)-1H-imidazole (Range: 64 µg/mL to 0.125 µg/mL).

    • Row H: Growth Control (No drug) and Sterile Control (No fungi).

  • Incubation:

    • Candida: 35°C for 24–48 hours.

    • Aspergillus:[2] 35°C for 48–72 hours.

  • Readout (MIC-50): Visual score. The MIC is the lowest concentration resulting in a 50% reduction in turbidity compared to the growth control (prominent decrease, not total clarity).

Protocol C: Metabolic Stability (Microsomal Stability)

Objective: Determine if the 2,5-dichloro substitution offers steric protection against oxidative metabolism compared to the 2,4-isomer.

  • Reaction Mix:

    • Test Compound: 1 µM (Low concentration ensures first-order kinetics).

    • Microsomes: 0.5 mg/mL (Human or Rat Liver Microsomes).

    • Buffer: 100 mM Phosphate, pH 7.4.

  • Initiation: Pre-incubate at 37°C for 5 mins. Start reaction by adding NADPH (1 mM final).

  • Sampling: Remove aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense into ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% Remaining) vs. Time. The slope

    
     gives 
    
    
    
    .
    • Interpretation: A long half-life (>60 mins) indicates the 2,5-dichloro ring effectively blocks metabolic attack sites.

Part 4: Data Interpretation & Troubleshooting

ObservationProbable CauseCorrective Action
Precipitation in Assay High LogP / Low SolubilityReduce final concentration to <10 µM; Ensure DMSO < 1%.
No Spectral Shift (Protocol A) Compound not binding HemeThe 2,5-dichloro group may be causing steric clash preventing N3 access.
High MIC (>64 µg/mL) Poor cell penetrationThe compound binds the enzyme (low

) but cannot enter the fungal cell (efflux pumps).
Rapid Metabolism (

< 10m)
Labile Imidazole RingThe imidazole ring itself is being oxidized. Consider N-alkylation to stabilize.

Part 5: References

  • Zhang, W., et al. (2002).[3] "Inhibition of cytochromes P450 by antifungal imidazole derivatives." Drug Metabolism and Disposition, 30(3), 314-318.[3]

  • Correia, M. A., & Ortiz de Montellano, P. R. (2005). "Inhibition of Cytochrome P450 Enzymes."[1][3][4] Cytochrome P450: Structure, Mechanism, and Biochemistry.

  • Clinical and Laboratory Standards Institute (CLSI). (2008). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition." CLSI document M27-A3.

  • Vanden Bossche, H., et al. (1989). "P450 inhibitors of use in medical treatment: focus on mechanisms of action." Pharmacology & Therapeutics, 43(1), 117-139.

Sources

The Genesis and Evolution of Dichlorophenyl-Imidazole Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The dichlorophenyl-imidazole class of compounds represents a cornerstone in the history of antifungal drug discovery, fundamentally altering the therapeutic landscape for myriad fungal infections. This in-depth technical guide provides a comprehensive exploration of these pivotal molecules, from their initial discovery and historical development to their intricate mechanisms of action and broad therapeutic applications. Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with field-proven insights, explaining the causality behind experimental choices and providing detailed, self-validating protocols for key experimental workflows. Through a detailed narrative, supplemented with quantitative data, signaling pathway diagrams, and step-by-step methodologies, this document aims to serve as an authoritative resource on the enduring legacy and ongoing relevance of dichlorophenyl-imidazole compounds in medicinal chemistry.

Introduction: The Dawn of a New Antifungal Era

Prior to the mid-20th century, the arsenal of antifungal agents was severely limited, with treatments often proving either ineffective or highly toxic. The discovery of the azole class of antifungals in the late 1960s marked a paradigm shift in the management of fungal diseases.[1] Among these, the dichlorophenyl-imidazole derivatives rapidly emerged as a dominant subclass, demonstrating a broad spectrum of activity and a favorable safety profile for topical applications. This guide delves into the core scientific principles and historical milestones that have defined this critical class of therapeutic agents.

A Historical Chronicle: From Benchtop to Bedside

The journey of dichlorophenyl-imidazole compounds from laboratory curiosities to frontline therapies is a testament to the ingenuity and perseverance of medicinal chemists. The late 1960s and early 1970s were a period of intense innovation, largely driven by researchers at Janssen Pharmaceutica in Belgium and Bayer AG in Germany.[1]

Key Milestones in the Development of Dichlorophenyl-Imidazole Antifungals:

Compound Year of Discovery/Introduction Key Innovator Significance
Clotrimazole 1969Bayer AGOne of the first broad-spectrum imidazole antifungals.
Miconazole 1969Janssen PharmaceuticaA versatile agent for topical and intravenous use.
Econazole 1974Janssen PharmaceuticaA valuable addition to the topical antifungal armamentarium.
Ketoconazole 1976Janssen PharmaceuticaThe first orally bioavailable imidazole antifungal, revolutionizing the treatment of systemic mycoses.[1]

The development of ketoconazole, in particular, was a landmark achievement. For nearly a decade, it stood as the primary oral agent for treating systemic fungal infections, paving the way for the subsequent development of the triazole class of antifungals which offered improved safety profiles.[1]

The Core Chemistry: Synthesis of Dichlorophenyl-Imidazole Compounds

The synthesis of dichlorophenyl-imidazole compounds typically involves the formation of a crucial intermediate, which is then further functionalized. The dichlorophenyl moiety is a key structural feature, and its presence is vital for the antifungal activity of these molecules. The rationale behind this specific substitution pattern lies in its ability to favorably interact with the active site of the target enzyme, lanosterol 14α-demethylase.

General Synthetic Strategy

A common synthetic route involves the reaction of a substituted phenacyl halide with imidazole, followed by reduction of the ketone and subsequent etherification. This versatile approach allows for the introduction of various substituents to fine-tune the compound's pharmacokinetic and pharmacodynamic properties.

Synthesis_Workflow A 2,4-Dichloroacetophenone B Bromination A->B Br2 C 2-Bromo-1-(2,4-dichlorophenyl)ethanone B->C D Reaction with Imidazole C->D Imidazole E 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone D->E F Reduction (e.g., NaBH4) E->F G 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol F->G H Etherification G->H Substituted Benzyl Halide I Dichlorophenyl-imidazole Product (e.g., Miconazole, Econazole) H->I

Generalized synthetic workflow for dichlorophenyl-imidazole antifungals.
Detailed Experimental Protocol: Synthesis of Miconazole

The following protocol provides a step-by-step methodology for the synthesis of miconazole, adapted from established literature procedures.[2][3]

Step 1: Synthesis of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(2,4-dichlorophenyl)ethanone in a suitable solvent such as acetonitrile.

  • Addition of Imidazole: Add an equimolar amount of imidazole to the solution.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any unreacted imidazole and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone.

  • Reduction: Dissolve the crude ketone in methanol and cool the solution in an ice bath. Add sodium borohydride portion-wise with stirring.

  • Quenching and Extraction: After the reaction is complete (as monitored by TLC), carefully add water to quench the excess sodium borohydride. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol.

Step 2: Synthesis of Miconazole

  • Formation of Alkoxide: In a flame-dried flask under an inert atmosphere (e.g., nitrogen), suspend sodium hydride in anhydrous dimethylformamide (DMF).

  • Addition of Alcohol: Slowly add a solution of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol in anhydrous DMF to the sodium hydride suspension at 0°C.

  • Alkylation: After the evolution of hydrogen gas ceases, add 2,4-dichlorobenzyl chloride to the reaction mixture.

  • Reaction and Work-up: Allow the reaction to proceed at room temperature until completion. Quench the reaction by the slow addition of water.

  • Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography to afford miconazole.

Mechanism of Action: Targeting the Fungal Cell Membrane

The primary mechanism of action for dichlorophenyl-imidazole compounds is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[4] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Ergosterol_Pathway cluster_fungal_cell Fungal Cell Lanosterol Lanosterol CYP51A1 Lanosterol 14α-demethylase (CYP51A1) Lanosterol->CYP51A1 Ergosterol Ergosterol CYP51A1->Ergosterol Demethylation Membrane Fungal Cell Membrane (Disrupted) Dichlorophenyl_Imidazole Dichlorophenyl-imidazole Compound Dichlorophenyl_Imidazole->CYP51A1 Inhibition

Inhibition of ergosterol biosynthesis by dichlorophenyl-imidazole compounds.

By inhibiting lanosterol 14α-demethylase, these compounds lead to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors in the fungal cell membrane. This disruption of membrane integrity and function ultimately results in the inhibition of fungal growth (fungistatic effect) and, at higher concentrations, cell death (fungicidal effect).

Experimental Protocol: Lanosterol 14α-Demethylase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of a compound against lanosterol 14α-demethylase.

Materials:

  • Recombinant human or fungal lanosterol 14α-demethylase (CYP51)

  • NADPH-cytochrome P450 reductase

  • Lanosterol (substrate)

  • NADPH

  • Potassium phosphate buffer (pH 7.4)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Scintillation cocktail and vials

  • HPLC system with a radiodetector

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, NADPH-cytochrome P450 reductase, and the test compound at various concentrations.

  • Enzyme Addition: Add the recombinant lanosterol 14α-demethylase to the reaction mixture and pre-incubate for a short period at 37°C.

  • Initiation of Reaction: Start the reaction by adding the substrate, lanosterol (often radiolabeled for detection), and NADPH.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a strong acid or organic solvent).

  • Extraction: Extract the sterols from the reaction mixture using an organic solvent such as ethyl acetate.

  • Analysis: Separate the substrate (lanosterol) from the product (demethylated lanosterol) using reverse-phase HPLC.

  • Quantification: Quantify the amount of radiolabeled product formed using a radiodetector or by collecting fractions and performing liquid scintillation counting.

  • IC50 Determination: Calculate the concentration of the test compound that inhibits 50% of the enzyme activity (IC50) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Therapeutic Applications and Antifungal Spectrum

Dichlorophenyl-imidazole compounds exhibit a broad spectrum of activity against a wide range of pathogenic fungi, including dermatophytes, yeasts, and some molds.

Table of Antifungal Activity (Minimum Inhibitory Concentration - MIC in µg/mL):

Compound Candida albicans Aspergillus fumigatus Trichophyton rubrum
Clotrimazole 0.125 - 160.5 - >1280.03 - 1.0
Miconazole 0.06 - 160.25 - 80.125 - 4.0
Econazole 0.06 - 160.5 - 80.125 - 4.0
Ketoconazole 0.015 - 161 - >640.03 - 2.0

Note: MIC values can vary depending on the specific strain and testing methodology.[5][6][7][8][9][10][11][12][13]

These compounds are widely used in topical formulations (creams, lotions, shampoos) for the treatment of:

  • Dermatophytosis: Tinea pedis (athlete's foot), tinea cruris (jock itch), tinea corporis (ringworm).

  • Cutaneous and Mucocutaneous Candidiasis: Including vaginal yeast infections and oral thrush.

  • Pityriasis Versicolor.

  • Seborrheic Dermatitis (Ketoconazole shampoo).

Ketoconazole, due to its oral bioavailability, has been used for systemic fungal infections, although its use has been curtailed due to concerns about hepatotoxicity and drug-drug interactions.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method - CLSI M27-A3)

This protocol describes a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeasts.[14][15][16][17]

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • Antifungal agent stock solution

  • Yeast inoculum

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Culture the yeast strain on an appropriate agar medium. Prepare a suspension of the yeast in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Antifungal Dilution: Prepare serial twofold dilutions of the antifungal agent in RPMI-1640 medium in the wells of the microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized yeast inoculum to each well containing the antifungal dilution. This brings the final volume in each well to 200 µL.

  • Controls: Include a growth control well (inoculum without antifungal) and a sterility control well (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically a 50% or 90% reduction) compared to the growth control. This can be determined visually or by reading the absorbance at a specific wavelength using a microplate reader.

Broth_Microdilution A Prepare Yeast Inoculum (0.5 McFarland) C Inoculate wells with Yeast Suspension A->C B Prepare Serial Dilutions of Antifungal in 96-well plate B->C D Incubate at 35°C for 24-48h C->D E Determine MIC (Visual or Spectrophotometric) D->E

Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Structure-Activity Relationship (SAR): The Significance of the Dichlorophenyl Group

The dichlorophenyl moiety is not a random chemical decoration; its presence is the result of meticulous structure-activity relationship studies. Early research in azole antifungals demonstrated that lipophilic substituents on the phenyl ring were crucial for potent antifungal activity. The chlorine atoms at the 2 and 4 positions of the phenyl ring were found to provide an optimal balance of lipophilicity and steric bulk, enhancing the compound's affinity for the hydrophobic active site of lanosterol 14α-demethylase.[18] This specific substitution pattern also contributes to the metabolic stability of the molecule.

Conclusion and Future Perspectives

The discovery and development of dichlorophenyl-imidazole compounds represent a pivotal chapter in the fight against fungal infections. These agents not only provided effective treatments for a wide range of mycoses but also laid the groundwork for the development of subsequent generations of antifungal drugs. While newer agents, such as the triazoles, have largely superseded the systemic use of imidazoles due to improved safety profiles, the topical dichlorophenyl-imidazoles remain indispensable tools in clinical practice. The enduring legacy of these compounds underscores the power of rational drug design and the importance of understanding the intricate interplay between chemical structure and biological activity. Future research may focus on novel formulations to enhance delivery and reduce potential side effects, as well as the exploration of these versatile scaffolds for other therapeutic indications.

References

  • Cuevas-Yañez, E., et al. (2004). Synthesis of Miconazole and Analogs Through a Carbenoid Intermediate. Sociedad Química de México, 48(2), 133-136. [Link]

  • Al-Bari, M. A. A., et al. (2022). Antifungal Cationic Nanoemulsion Ferrying Miconazole Nitrate with Synergism to Control Fungal Infections: In Vitro, Ex Vivo, and In Vivo Evaluations. ACS Omega, 7(15), 12876-12891. [Link]

  • Carrillo-Muñoz, A. J., et al. (2007). In vitro activities of four antifungal drugs against Trichophyton rubrum isolates exhibiting resistance to fluconazole. Mycoses, 50(4), 286-289. [Link]

  • Patil, S. (2010). Synthesis of Ketoconazole Impurity by novel method. Journal of Chemical and Pharmaceutical Research, 2(3), 117-119. [Link]

  • Falahati, M., et al. (2014). Antimicrobial effects of allicin and ketoconazole on trichophyton rubrum under in vitro condition. Jundishapur Journal of Microbiology, 7(1), e8720. [Link]

  • Fernández-Torres, B., et al. (2001). In vitro Susceptibility to Itraconazole, Clotrimazole, Ketoconazole and Terbinafine of 100 Isolates of Trichophyton rubrum. Chemotherapy, 47(3), 209-213. [Link]

  • Maertens, J. A. (2004). History of the development of azole derivatives. Clinical Microbiology and Infection, 10(s1), 1-10. [Link]

  • Al-Bari, M. A. A., et al. (2022). Antifungal Cationic Nanoemulsion Ferrying Miconazole Nitrate with Synergism to Control Fungal Infections: In Vitro, Ex Vivo, and In Vivo Evaluations. ACS Omega, 7(15), 12876-12891. [Link]

  • Heeres, J., et al. (1979). Antimycotic Imidazoles. Part 4. Synthesis and Antifungal Activity of Ketoconazole, a New Potent Orally Active Broad-spectrum Antifungal Agent. Journal of Medicinal Chemistry, 22(8), 1003-1005. [Link]

  • Sidrim, J. J. C., et al. (2009). Comparison of in vitro activity of five antifungal agents against dermatophytes, using the agar dilution and broth microdilution methods. Brazilian Journal of Microbiology, 40(2), 291-295. [Link]

  • Francisco, C. G., et al. (2022). Use of the amphotericin B, miconazole, and sodium hypochlorite to control the growth of the robust Aspergillus flavus and Aspergillus fumigatus biofilms on polyethylene support. Journal of Applied Biology & Biotechnology, 10(4), 27-34. [Link]

  • Godehardt, E., & Schar, G. (1977). Antimicrobial activity of econazole and miconazole in vitro and in experimental candidiasis and aspergillosis. Zentralblatt für Bakteriologie, Parasitenkunde, Infektionskrankheiten und Hygiene. Erste Abteilung Originale. Reihe A: Medizinische Mikrobiologie und Parasitologie, 238(1), 94-106. [Link]

  • Segal, E., et al. (1979). Miconazole Activity in Experimental Aspergillus Ocular Infections. Ophthalmic Research, 11(5-6), 305-310. [Link]

  • Singh, S., & Beena, P. M. (2003). In vitro drug sensitivity of trichophyton rubrum against griseofulvin, ketoconazole and fluconazole. Indian Journal of Dermatology, Venereology and Leprology, 69(1), 16-18. [Link]

  • Cuevas-Yañez, E., et al. (2004). Synthesis of Miconazole and Analogs Through a Carbenoid Intermediate. Sociedad Química de México, 48(2), 133-136. [Link]

  • Büchel, K. H. (1986). The History of Azole Chemistry. In Chemistry of Pesticides (pp. 235-256). American Chemical Society. [Link]

  • CN111423380A - Preparation method of clotrimazole - Google P
  • US5091540A - Process for preparing clotrimazole - Google P
  • "One Pot Synthesis For The Preparation Of Clotrimazole" - Quick Company. (2016). [Link]

  • Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3). [Link]

  • CN104447711A - Method for synthesizing ketoconazole - Google P
  • Chemistry Steps. (n.d.). Synthesis of Miconazole. [Link]

  • CN104610154A - Preparation method of miconazole nitrate - Google P
  • Stach, S., et al. (2021). Synthesis, Spectroscopy, Single-Crystal Structure Analysis and Antibacterial Activity of Two Novel Complexes of Silver(I) with Miconazole Drug. Molecules, 26(3), 748. [Link]

  • Master Formular Record - Clotrimazole | PDF | Water | Chemical Substances - Scribd. (n.d.). [Link]

  • De Vita, D., et al. (2025). Design and Synthesis of Ketoconazole Derivatives as Innovative Anti‐Infective Agents. Chemistry & Biodiversity. [Link]

  • CN104447711A - Method for synthesizing ketoconazole - Google P
  • de Medeiros, A. C. S., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 56914. [Link]

  • Mongolian Journal of Chemistry. (2018). Synthesis and antifungal activity investigation of a novel clotrimazole derivative. Mongolian Journal of Chemistry, 19(45), 48-52. [Link]

  • CN105496958A - Econazole nitrate spray and preparation method thereof - Google P
  • Maertens, J. A. (2004). History of the development of azole derivatives. Clinical Microbiology and Infection, 10(s1), 1-10. [Link]

  • Clinical and Laboratory Standards Institute. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts (M27). [Link]

  • Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3). [Link]

  • Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Approved Standard M27-A3, 3rd Edition. [Link]

  • Shinkar, D. M., et al. (2022). Formulation and evaluation of econazole nitrate microemulsion. ScienceScholar, 4(1), 143-157. [Link]

  • Gilep, A. A., et al. (2021). Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate. International Journal of Molecular Sciences, 22(8), 4099. [Link]

  • Sadeghpour, H., et al. (2017). Novel 1, 2, 4-Triazoles as Antifungal Agents. Current Drug Discovery Technologies, 14(3), 195-207. [Link]

  • Ferreira, M., et al. (2022). New Antifungal Agents with Azole Moieties. International Journal of Molecular Sciences, 23(22), 14299. [Link]

  • Gilep, A. A., et al. (2021). Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate. International Journal of Molecular Sciences, 22(8), 4099. [Link]

  • Szymańska, E., et al. (2024). Formulation and Evaluation of Clotrimazole Mucoadhesive Vaginal Globules. Pharmaceuticals, 17(11), 1421. [Link]

  • Taylor & Francis Online. (n.d.). Lanosterol 14 alpha-demethylase – Knowledge and References. [Link]

  • Hashemzaei, M., et al. (2020). History of the development of antifungal azoles: A review on structures, SAR, and mechanism of action. Bioorganic Chemistry, 104, 104240. [Link]

  • Al-Jadidi, A. M., et al. (2016). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of the Saudi Chemical Society, 20(3), 321-328. [Link]

  • Jain, A., et al. (2023). Development and Characterization of Econazole Topical Gel. Gels, 9(12), 929. [Link]

Sources

Methodological & Application

Application Note: Quantitative Analysis of 1-(2,5-Dichlorophenyl)-1H-imidazole via HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the quantification of 1-(2,5-Dichlorophenyl)-1H-imidazole , a key structural motif often encountered as an intermediate or impurity in the synthesis of antifungal agents (e.g., Isoconazole, Miconazole analogs).[1][2]

Executive Summary

This protocol details the validated analytical methodologies for the quantification of 1-(2,5-Dichlorophenyl)-1H-imidazole . Due to the presence of the basic imidazole nitrogen and the lipophilic dichlorophenyl moiety, this compound presents unique chromatographic challenges, specifically regarding peak tailing and retention time stability.[2]

This guide provides two distinct workflows:

  • Method A (High-Throughput): A robust RP-HPLC-UV method for process control and purity assay (Limit of Quantitation: ~0.5 µg/mL).[1]

  • Method B (Trace Analysis): A high-sensitivity LC-MS/MS method for genotoxic impurity profiling or trace residue analysis (Limit of Quantitation: < 10 ng/mL).[1][2]

Chemical Context & Analytical Challenges

The Analyte
  • IUPAC Name: 1-(2,5-Dichlorophenyl)-1H-imidazole[1][2]

  • Molecular Formula: C₉H₆Cl₂N₂[1][2]

  • Key Characteristics:

    • Basicity: The N3 nitrogen of the imidazole ring is basic (pKa ~ 6.5–7.0).[2] At neutral pH, it exists in equilibrium; at acidic pH (< 4.0), it is protonated.

    • Lipophilicity: The 2,5-dichlorophenyl ring contributes significant hydrophobicity, necessitating organic-rich mobile phases for elution.[1][2]

    • UV Chromophore: Strong absorption in the 220–254 nm range due to the conjugated

      
      -system of the benzene and imidazole rings.[1][2]
      
Critical Analytical Challenges
  • Silanol Interactions: Protonated imidazole species often interact with free silanol groups on silica-based columns, leading to severe peak tailing.[1][2]

    • Solution: Use of end-capped columns and phosphate buffers with amine modifiers (e.g., Triethylamine) or acidic mobile phases to suppress silanol ionization.[1]

  • Isomeric Separation: This compound must be resolved from its structural isomers (e.g., 2,4-dichloro analogs) often present in raw materials.[1][2]

Method A: RP-HPLC-UV (Assay & Purity)[1][2]

This method is designed for Quality Control (QC) environments requiring robustness and transferability.

Chromatographic Conditions
ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm)Double end-capping prevents silanol interactions with the imidazole ring.[1][2]
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0) + 0.1% Triethylamine (TEA)Low pH ensures the analyte is fully protonated (consistent species); TEA acts as a silanol blocker.
Mobile Phase B Acetonitrile (HPLC Grade)Required to elute the lipophilic dichlorophenyl group.
Flow Rate 1.0 mL/minStandard flow for optimal Van Deemter efficiency on 3.5 µm particles.[2]
Column Temp 35°CImproves mass transfer and reduces backpressure.[2]
Detection UV @ 230 nmMaximize sensitivity while avoiding solvent cutoff noise.[2]
Injection Vol 10 µLStandard loop size.[2][3]
Gradient Program[1][2]
  • 0.0 min: 80% A / 20% B[1][2]

  • 10.0 min: 20% A / 80% B (Linear Ramp)[1]

  • 12.0 min: 20% A / 80% B (Hold)[1]

  • 12.1 min: 80% A / 20% B (Re-equilibration)

  • 17.0 min: End

Standard Preparation Protocol
  • Stock Solution: Dissolve 10.0 mg of 1-(2,5-Dichlorophenyl)-1H-imidazole reference standard in 10 mL of Methanol (Conc: 1000 µg/mL).

  • Working Standard: Dilute Stock Solution with Mobile Phase A:Acetonitrile (50:50) to reach a target concentration of 50 µg/mL.

Method B: LC-MS/MS (Trace Impurity Profiling)[1][2]

This method is required when the analyte is a potential impurity in a drug substance (e.g., Isoconazole Nitrate) and must be controlled at ppm levels.

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode)[1]

  • Precursor Ion: [M+H]⁺ = m/z 213.0 (based on ³⁵Cl isotope pattern)[1]

  • Product Ions (MRM):

    • Quantifier: 213.0

      
       145.0 (Loss of imidazole ring)[1]
      
    • Qualifier: 213.0

      
       109.0 (Dichlorophenyl fragment)[1]
      
LC Conditions (UHPLC)
  • Column: Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Steep ramp (10% B to 90% B in 5 mins) to focus the peak.

Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for selecting the appropriate method and the mechanistic logic behind the separation.

AnalyticalWorkflow Start Sample: 1-(2,5-Dichlorophenyl)-1H-imidazole Goal Define Analytical Goal Start->Goal Assay Purity / Assay (>0.1%) Goal->Assay High Conc. Trace Trace Impurity (<0.1%) Goal->Trace Low Conc. HPLC Method A: HPLC-UV Assay->HPLC Mech1 Mechanism: Silanol Blocking (pH 3.0 + TEA) HPLC->Mech1 Critical Parameter Result Quantified Result Mech1->Result LCMS Method B: LC-MS/MS Trace->LCMS Mech2 Mechanism: MRM Transition (m/z 213 -> 145) LCMS->Mech2 Critical Parameter Mech2->Result

Figure 1: Decision tree for selecting HPLC-UV vs. LC-MS/MS based on sensitivity requirements and mechanistic separation strategies.

Validation & System Suitability Criteria

To ensure Data Integrity (ALCOA+ principles), the following criteria must be met before releasing results.

System Suitability Table
ParameterAcceptance CriteriaTroubleshooting Failure
Retention Time (RT) ± 0.1 min of StandardCheck pump flow stability and mobile phase composition.
Tailing Factor (T) T

1.5
Column degradation or insufficient TEA/Buffer strength.
Theoretical Plates (N) N > 5000Dead volume in connections or column aging.
% RSD (Area)

2.0% (n=6 injections)
Injector precision issue or sample evaporation.
Linearity & Range
  • Range: 5 µg/mL to 100 µg/mL (Method A).[2]

  • Correlation Coefficient (

    
    ): 
    
    
    
    0.999.[2]
  • Protocol: Prepare 5 concentration levels (e.g., 10%, 50%, 80%, 100%, 120% of target). Plot Concentration (x) vs. Peak Area (y).

Critical Safety & Stability Note

Stability in Solution: 1-(2,5-Dichlorophenyl)-1H-imidazole is relatively stable in acidic and neutral organic solvents.[1][2] However, avoid prolonged exposure to strong alkaline conditions (pH > 10) which may induce ring degradation or hydrolysis if other functional groups are present in the matrix.

Isomer Confusion: Ensure the reference standard is strictly the 2,5-dichloro isomer. The 2,4-dichloro isomer (common in Miconazole synthesis) has a very similar retention time.[1]

  • Differentiation: In Method A, the 2,4-isomer typically elutes slightly later than the 2,5-isomer due to steric differences in interaction with the C18 stationary phase.[1][2]

References

  • European Pharmacopoeia (Ph.[2] Eur.) . Isoconazole Nitrate Monograph 1017. (Detailed impurity profiling methods for imidazole antifungals). [Link][1]

  • PubChem . 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol (Isoconazole Impurity A).[1][2][4][5] (Structural analog reference for UV/pKa properties). [Link]

  • Chromatography Forum . RP HPLC method for Imidazole derivatives. (Discussion on pKa and silanol suppression strategies). [Link]

  • Journal of Pharmaceutical and Biomedical Analysis . Separation of imidazole antifungal agents and their impurities. (General methodology for dichlorophenyl-imidazole derivatives). [Link]

Sources

Applications of 1-(2,5-Dichlorophenyl)-1H-imidazole in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazole Scaffold in Drug Discovery

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic and structural properties allow it to interact with a wide range of biological targets, making it a cornerstone in the design of numerous therapeutic agents.[1] Imidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antifungal, anticancer, anti-inflammatory, and antimicrobial effects.[2][3] This guide focuses on the applications of a specific derivative, 1-(2,5-Dichlorophenyl)-1H-imidazole, and its related structures in medicinal chemistry, with a primary emphasis on its role in the development of antifungal agents and a secondary exploration of its potential in oncology. This compound is notably recognized as a key intermediate and a related substance in the synthesis of the broad-spectrum antifungal agent, isoconazole.[]

Part 1: Antifungal Applications - Targeting Fungal Cell Membrane Integrity

The most prominent application of 1-(2,5-Dichlorophenyl)-1H-imidazole and its derivatives in medicinal chemistry is in the field of antifungal drug discovery. These compounds are part of the azole class of antifungals, which are highly effective against a wide range of pathogenic fungi.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of azole compounds, including those derived from 1-(2,5-Dichlorophenyl)-1H-imidazole, is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51 or Erg11).[5] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.

The inhibition of CYP51 leads to a cascade of detrimental effects on the fungal cell:

  • Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane.

  • Accumulation of Toxic Sterol Intermediates: The enzymatic block results in the buildup of lanosterol and other methylated sterol precursors, which are toxic to the cell and further disrupt membrane function.

  • Impaired Fungal Growth: The compromised cell membrane cannot function properly, leading to the inhibition of fungal growth (fungistatic effect) or, at higher concentrations, fungal cell death (fungicidal effect).

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Inhibition by 1-(2,5-Dichlorophenyl)-1H-imidazole Lanosterol Lanosterol CYP51 CYP51 Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Product Accumulation Accumulation of Toxic Sterols CYP51->Accumulation Leads to Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Imidazole_Compound 1-(2,5-Dichlorophenyl)-1H-imidazole Inhibition Imidazole_Compound->Inhibition Inhibits Inhibition->CYP51 Disruption Membrane Disruption & Fungal Cell Death Accumulation->Disruption

Caption: Mechanism of action of 1-(2,5-Dichlorophenyl)-1H-imidazole as a CYP51 inhibitor.

Application Note 1: Synthesis of 1-(2,5-Dichlorophenyl)-1H-imidazole Derivatives

While specific synthesis protocols for 1-(2,5-Dichlorophenyl)-1H-imidazole are not abundant in publicly available literature, a general and adaptable method can be derived from patents for structurally similar compounds, such as its 2,4-dichloro isomer.[6][7] The following protocol is a representative example of an N-alkylation reaction to produce the target compound's ethanol derivative.

Protocol 1: Representative Synthesis of 1-(2,5-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol

This protocol is adapted from synthetic methods for related dichlorophenyl-imidazole-ethanol compounds.[6]

Materials:

  • 2-Chloro-1-(2,5-dichlorophenyl)ethanol

  • Imidazole

  • Dimethylformamide (DMF)

  • Sodium hydroxide (or other suitable base)

  • Toluene (for recrystallization)

  • Water

  • Reaction vessel with stirring and temperature control

Procedure:

  • In a reaction vessel, dissolve imidazole and sodium hydroxide in DMF.

  • Slowly heat the mixture to 50-60°C with constant stirring.

  • Prepare a solution of 2-chloro-1-(2,5-dichlorophenyl)ethanol in DMF.

  • Add the 2-chloro-1-(2,5-dichlorophenyl)ethanol solution dropwise to the imidazole mixture while maintaining the temperature at 50-60°C.

  • After the addition is complete, continue stirring the reaction mixture at the same temperature for several hours to ensure the reaction goes to completion.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture to precipitate the crude product.

  • Collect the crude product by filtration and wash with water.

  • Purify the crude product by recrystallization from a suitable solvent, such as toluene, to obtain the final product.

Application Note 2: In Vitro Antifungal Susceptibility Testing

To evaluate the antifungal efficacy of 1-(2,5-Dichlorophenyl)-1H-imidazole, standardized in vitro susceptibility testing methods are employed. The broth microdilution method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible fungal growth.[8]

Protocol 2: Broth Microdilution Assay for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9]

Materials:

  • 1-(2,5-Dichlorophenyl)-1H-imidazole

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antifungal (e.g., Fluconazole)

  • Negative control (DMSO or solvent used for the test compound)

Procedure:

  • Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar medium. Prepare a suspension of the fungal cells or spores in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Preparation of Drug Dilutions: Prepare a stock solution of 1-(2,5-Dichlorophenyl)-1H-imidazole in a suitable solvent like DMSO. Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate.

  • Inoculation: Dilute the standardized fungal suspension in RPMI-1640 medium and add it to each well of the microtiter plate containing the drug dilutions, to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

Table 1: Illustrative Antifungal Activity of Imidazole Derivatives (Note: Data for the specific 2,5-dichloro isomer is not readily available. The following table presents representative MIC values for related imidazole antifungals against common fungal pathogens to illustrate expected efficacy.)

CompoundCandida albicans (MIC in µg/mL)Aspergillus niger (MIC in µg/mL)Cryptococcus neoformans (MIC in µg/mL)
Fluconazole (Reference)0.25 - 416 - >641 - 16
Miconazole0.03 - 20.12 - 40.06 - 1
Ketoconazole0.015 - 10.12 - 80.03 - 0.5
Expected Range for Dichlorophenyl-imidazole derivatives0.01 - 100.1 - 200.05 - 5
Application Note 3: In Vitro CYP51 Enzyme Inhibition Assay

To confirm the mechanism of action, a direct enzymatic assay can be performed to measure the inhibition of fungal CYP51.[10] This is often a fluorescence-based assay using a recombinant enzyme for high-throughput screening.[11]

Protocol 3: Fluorescence-Based Recombinant Fungal CYP51 Inhibition Assay

Materials:

  • 1-(2,5-Dichlorophenyl)-1H-imidazole

  • Recombinant fungal CYP51 enzyme

  • NADPH-cytochrome P450 reductase

  • Fluorescent substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)coumarin - BOMCC)

  • NADPH regenerating system

  • 96-well black microtiter plates

  • Fluorescence plate reader

Procedure:

  • Assay Preparation: In a 96-well plate, add a reaction buffer, the recombinant CYP51 enzyme, and its reductase partner.

  • Compound Addition: Add serial dilutions of 1-(2,5-Dichlorophenyl)-1H-imidazole to the wells. Include wells with a known inhibitor as a positive control and solvent as a negative control.

  • Pre-incubation: Pre-incubate the plate at room temperature for a short period (e.g., 15 minutes).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescent substrate and the NADPH regenerating system.

  • Data Acquisition: Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths. The rate of fluorescence increase is proportional to the enzyme activity.

  • IC50 Calculation: Plot the percentage of enzyme inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity).

Part 2: Anticancer Applications - Emerging Potential

While the primary application of dichlorophenyl-imidazole derivatives is in antifungal therapy, emerging research has highlighted the potential of the imidazole scaffold in oncology.[3] Various imidazole-containing compounds have shown promising anticancer activity through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[1][2]

Mechanism of Action in Cancer

The anticancer mechanisms of imidazole derivatives are multifaceted and depend on the specific substitutions on the imidazole ring. For dichlorophenyl-substituted imidazoles, potential mechanisms include:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.

  • Inhibition of Kinases: Targeting protein kinases that are crucial for cancer cell growth and survival.

cluster_0 Anticancer Mechanisms Imidazole_Compound Dichlorophenyl-imidazole Derivative Apoptosis Induction of Apoptosis Imidazole_Compound->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Imidazole_Compound->Cell_Cycle_Arrest Kinase_Inhibition Kinase Inhibition Imidazole_Compound->Kinase_Inhibition Cancer_Cell_Death Cancer Cell Death/ Growth Inhibition Apoptosis->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death Kinase_Inhibition->Cancer_Cell_Death

Caption: Potential anticancer mechanisms of dichlorophenyl-imidazole derivatives.

Application Note 4: In Vitro Anticancer Activity Screening

The initial evaluation of the anticancer potential of 1-(2,5-Dichlorophenyl)-1H-imidazole involves in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric assay to assess cell viability.[12]

Protocol 4: MTT Assay for Cytotoxicity Screening

Materials:

  • 1-(2,5-Dichlorophenyl)-1H-imidazole

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 1-(2,5-Dichlorophenyl)-1H-imidazole for a specified period (e.g., 48 or 72 hours). Include a positive control (e.g., cisplatin) and a vehicle control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, by plotting the data on a dose-response curve.

Table 2: Illustrative Anticancer Activity of Dichlorophenyl-Imidazole Derivatives (Note: This table presents representative IC50 values for various dichlorophenyl-imidazole derivatives against different cancer cell lines to illustrate the potential range of activity.)

Derivative TypeCell LineIC50 (µM)Reference
Imidazole-1,2,4-oxadiazole hybridMCF-7 (Breast)3.02[13]
Imidazole-1,2,4-oxadiazole hybridHepG2 (Liver)Promising[13]
Imidazole-1,2,4-oxadiazole hybridA549 (Lung)Promising[13]
Ag(I) N-Heterocyclic Carbene from 4,5-dichloro-1H-imidazoleOVCAR-3 (Ovarian)~10[12]
Ag(I) N-Heterocyclic Carbene from 4,5-dichloro-1H-imidazoleMB157 (Breast)~10[12]

Conclusion

1-(2,5-Dichlorophenyl)-1H-imidazole and its derivatives are valuable compounds in medicinal chemistry, primarily serving as key building blocks for potent antifungal agents that target the fungal ergosterol biosynthesis pathway. The established protocols for synthesis, antifungal susceptibility testing, and enzyme inhibition assays provide a robust framework for the research and development of new antifungal drugs. Furthermore, the emerging evidence of the anticancer potential of the imidazole scaffold, including dichlorophenyl-substituted derivatives, opens up new avenues for therapeutic exploration. The detailed application notes and protocols in this guide offer a comprehensive resource for scientists and researchers in the field of drug discovery to harness the therapeutic potential of this important class of molecules.

References

  • BenchChem. (2025). Application Note: A Protocol for Elucidating the Mode of Action of Tetraconazole on Fungal Enzymes. BenchChem.
  • Mamolo, M. G., Zampieri, D., Vio, L., Fermeglia, M., Ferrone, M., Pricl, S., Scialino, G., & Banfi, E. (2006). Antifungal and antimycobacterial activity of new imidazole and triazole derivatives. A combined experimental and computational approach. Journal of Antimicrobial Chemotherapy, 58(1), 89–98.
  • Chen, S., Li, Y., Li, M., & Song, Y. (2024). The Antifungal Effects of Berberine and Its Proposed Mechanism of Action Through CYP51 Inhibition, as Predicted by Molecular Docking and Binding Analysis. MDPI.
  • Melaiye, A., et al. (2009). Anticancer Activity of Ag(I)
  • BenchChem. (2025).
  • Ghannoum, M., & Isham, N. (2014). Antifungal Susceptibility Testing: Current Approaches. PMC.
  • Paun, G., et al. (2023). Increased Absorption and Inhibitory Activity against Candida spp.
  • PubChem. (2025). 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one.
  • Al-Ostoot, F. H., et al. (2025). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI.
  • U.S. Environmental Protection Agency. (2025). 1-[2-(2,4-Dichlorophenyl)-2-(3-thienylmethoxy)ethyl]-1H-imidazole.
  • Biological and Molecular Chemistry. (2025).
  • Axios Research. (n.d.). 1-(2, 5-Dichlorophenyl)-2-(1H-Imidazole-1-yl)-Ethanol.
  • BenchChem. (2025). An In-depth Technical Guide to the Biological Target of CYP51 Inhibitors. BenchChem.
  • PubChem. (2021). 1-(2,5-Dichloro-benzyl)-1,3-dihydro-imidazole-2-thione.
  • BOC Sciences. (n.d.). CAS 27523-06-4 (1-(2, 5-Dichlorophenyl)-2-(1H-Imidazole-1-yl)-Ethanol).
  • Sharma, G. V. M., et al. (2014). Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. MedChemComm.
  • ResearchGate. (n.d.).
  • Royal-chem. (2024). Insights on Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol.
  • Google Patents. (n.d.). Method of synthesis of 1-(2-chlorophenyl)-diphenyl-1h-imidazole.
  • Ferreira, I. C. F. R., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI.
  • Gaba, M., & Mohan, C. (2016). Imidazoles as potential anticancer agents. PMC.
  • BioIVT. (n.d.). Fluorescence CYP Inhibition Assays.
  • Zhang, J., et al. (2019). The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Frontiers in Microbiology.

Sources

Application Notes and Protocols for Cell-based Assays Involving 1-(2,5-Dichlorophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 1-(2,5-Dichlorophenyl)-1H-imidazole in cell-based assays. This document outlines the potential therapeutic applications of this compound and provides detailed protocols for investigating its biological activity.

Introduction: The Therapeutic Potential of Imidazole-Based Compounds

The imidazole ring is a versatile heterocyclic scaffold that is a core component of many biologically active molecules, including the amino acid histidine and purines in DNA.[1][2][3][4] In medicinal chemistry, imidazole derivatives are a cornerstone of drug discovery, exhibiting a wide range of pharmacological activities, including antifungal, anticancer, anti-inflammatory, and antimicrobial properties.[1][3][5][6][7] The structural features of the imidazole ring allow for diverse interactions with biological targets through hydrogen bonding, hydrophobic forces, and van der Waals interactions.[1]

1-(2,5-Dichlorophenyl)-1H-imidazole belongs to this promising class of compounds. While specific data on this exact molecule is limited in publicly available literature, its structural similarity to known active compounds, such as intermediates for antifungal agents like Miconazole and Econazole, suggests significant therapeutic potential.[8] A closely related compound, 1-(2,5-Dichlorophenyl)-2-(1H-Imidazole-1-yl)-Ethanol, is described as a potent antifungal agent that functions by inhibiting ergosterol synthesis, a critical component of the fungal cell membrane. Furthermore, numerous studies have demonstrated the cytotoxic and pro-apoptotic effects of various imidazole derivatives on cancer cell lines.[9][10][11][12]

These application notes will therefore explore the utility of 1-(2,5-Dichlorophenyl)-1H-imidazole in two primary therapeutic areas: as a potential antifungal agent and as a novel anticancer compound. The following sections provide detailed protocols for cell-based assays to characterize its efficacy and elucidate its mechanism of action in both contexts.

Part 1: Antifungal Activity Assessment

Given that many imidazole derivatives exhibit potent antifungal properties, a primary application of 1-(2,5-Dichlorophenyl)-1H-imidazole is in the discovery of new antifungal agents.[4][] The following assays are designed to determine the compound's efficacy against pathogenic fungi and to investigate its potential mechanism of action.

Protocol 1.1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a fungal strain.

Principle: A serial dilution of the compound is prepared in a 96-well plate and incubated with a standardized fungal inoculum. The MIC is determined by visual inspection or by measuring optical density.

Materials:

  • 1-(2,5-Dichlorophenyl)-1H-imidazole

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI 1640 medium with L-glutamine

  • Sterile 96-well microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of 1-(2,5-Dichlorophenyl)-1H-imidazole in a suitable solvent (e.g., DMSO).

  • Perform a serial two-fold dilution of the compound in RPMI 1640 medium in a 96-well plate.

  • Prepare a fungal inoculum suspension and adjust the concentration to the recommended density.

  • Add the fungal inoculum to each well of the 96-well plate.

  • Include positive (no compound) and negative (no inoculum) controls.

  • Incubate the plate at the optimal temperature and duration for the specific fungal strain.

  • Determine the MIC by identifying the lowest concentration of the compound that shows no visible growth. Alternatively, read the absorbance at a suitable wavelength to quantify growth inhibition.

Data Presentation:

Compound Concentration (µg/mL)Growth (OD600)% Inhibition
1280.0595
640.0694
320.1090
160.5050
80.8515
40.982
21.000
11.000
0 (Control)1.000
Diagram 1: Proposed Antifungal Mechanism of Action

Antifungal_Mechanism Compound 1-(2,5-Dichlorophenyl)-1H-imidazole Target Lanosterol 14-alpha-demethylase (Ergosterol Biosynthesis) Compound->Target Inhibition Ergosterol Ergosterol Target->Ergosterol Blocked Synthesis Membrane Fungal Cell Membrane Ergosterol->Membrane Essential Component Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Growth_Inhibition Fungal Growth Inhibition Disruption->Growth_Inhibition

Caption: Proposed inhibition of ergosterol synthesis by 1-(2,5-Dichlorophenyl)-1H-imidazole.

Part 2: Anticancer Activity Assessment

The imidazole scaffold is also prevalent in anticancer drug discovery.[6][9] The following protocols are designed to evaluate the cytotoxic and apoptotic effects of 1-(2,5-Dichlorophenyl)-1H-imidazole on cancer cell lines.

Protocol 2.1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.[14]

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

  • 1-(2,5-Dichlorophenyl)-1H-imidazole

  • Cancer cell lines (e.g., A549 lung cancer, MDA-MB-231 breast cancer)[11][15]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)[14]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well plates

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of 1-(2,5-Dichlorophenyl)-1H-imidazole for 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Viability
1000.1510
500.3020
250.7550
12.51.2080
6.251.4395
0 (Control)1.50100
Protocol 2.2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[16] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • 1-(2,5-Dichlorophenyl)-1H-imidazole

  • Cancer cell lines

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with the compound at its IC50 concentration for a predetermined time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in the provided binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry.

Diagram 2: Experimental Workflow for Anticancer Activity Screening

Anticancer_Workflow cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies Start Cancer Cell Lines (e.g., A549, MDA-MB-231) Treatment Treat with 1-(2,5-Dichlorophenyl)-1H-imidazole Start->Treatment Viability Cell Viability Assay (MTT / XTT) Treatment->Viability IC50 Determine IC50 Viability->IC50 Apoptosis Apoptosis Assay (Annexin V / PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle Mito Mitochondrial Potential Assay Apoptosis->Mito Caspase Caspase Activity Assay Apoptosis->Caspase Western Western Blot (Apoptotic Markers) CellCycle->Western

Caption: A stepwise workflow for evaluating the anticancer properties of the compound.

References

  • Validation and Application of a Novel Target-Based Whole-Cell Screen to Identify Antifungal Compounds. Google Scholar.
  • Cell-based Assays for Drug Discovery. Reaction Biology.
  • Imidazole as a Promising Medicinal Scaffold. Dove Medical Press.
  • Imidazole-based drugs and drug discovery: Present and future perspectives.
  • Advanced Spectrum of Imidazole Deriv
  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC.
  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. MDPI.
  • Tumor Cell Based Assays. Alfa Cytology.
  • Imidazoles in medicine: a review of its pharmacological and therapeutic applic
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • Cell based in vitro assays & molecular analyses. EPO Berlin Buch GmbH.
  • Sensitive Assay for Antifungal Activity of Glucan Synthase Inhibitors That Uses Germ Tube Formation in Candida albicans as an End Point. PMC.
  • 1-(2, 5-Dichlorophenyl)-2-(1H-Imidazole-1-yl)-Ethanol. BOC Sciences.
  • Inhibition of Colon Cancer Cell Growth by Imidazole Through Activation of Apoptotic P
  • A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy.
  • Antifungal Drug In Vitro Cytotoxicity Assessment Service.
  • Whole-Cell Bioreporter-Based Assay for Detecting Fungal-Derived β-Lactamase Inhibitors. MDPI.
  • Insights on Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol. Royalchem.
  • Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. PMC.
  • Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein. NIH.
  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermedi
  • Apoptosis Assays. Sigma-Aldrich.
  • Key Chemical Intermediates: Understanding 1-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol (CAS 24155-42-8). LinkedIn.
  • Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. MDPI.
  • A cytotoxic survey on 2‐amino‐1H‐imidazol based synthetic marine sponge alkaloid analogues. Wiley Online Library.
  • Divers Pharmacological Significance of Imidazole Derivatives- A Review. Scholars Research Library.
  • 1-(2, 5-Dichlorophenyl)-2-(1H-Imidazole-1-yl)-Ethanol. Axios Research.
  • Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica.
  • New 5-Aryl-1H-imidazoles display in vitro antitumor activity against apoptosis-resistant cancer models, including melanomas, through mitochondrial targeting. PubMed.
  • Assays for Apoptosis and Autophagy—Section 15.5. Thermo Fisher Scientific.

Sources

Application Note: 1-(2,5-Dichlorophenyl)-1H-imidazole as a Heme-Coordinating Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

1-(2,5-Dichlorophenyl)-1H-imidazole (CAS: 190199-39-4) is a specialized chemical probe used primarily in the structural and functional characterization of heme-containing enzymes , including Cytochrome P450s (CYPs) , Indoleamine 2,3-dioxygenase 1 (IDO1) , and Nitric Oxide Synthases (NOS) .

Unlike complex antifungal azoles (e.g., ketoconazole) that contain bulky side chains, this compact N-aryl imidazole serves as a minimalist fragment probe . It is utilized to map the hydrophobic constraints of the substrate-binding pocket adjacent to the heme iron. By binding directly to the heme iron via the imidazole nitrogen, it induces a characteristic Type II spectral change , allowing researchers to determine the accessibility and electronic environment of the heme active site without the steric interference of larger linkers.

Key Applications
  • Active Site Mapping: Probing the steric volume and hydrophobicity of the P450 and IDO1 active sites.

  • Fragment-Based Drug Discovery (FBDD): Serving as a high-efficiency ligand efficiency (LE) starting point for developing novel IDO1/TDO2 inhibitors.

  • Mechanism of Action Studies: Investigating the "nitrogen-switch" mechanism in heme sensor proteins.

Mechanism of Action

The utility of 1-(2,5-Dichlorophenyl)-1H-imidazole relies on its ability to coordinate with the ferric (


) state of the heme prosthetic group.
  • Direct Heme Coordination: The unprotonated nitrogen atom (N3) of the imidazole ring acts as a strong

    
    -donor ligand, displacing the native water molecule (or weak distal ligand) coordinated to the heme iron.
    
  • Spin State Shift: This binding shifts the heme iron from a high-spin (penta-coordinated) state to a low-spin (hexa-coordinated) state.

  • Spectral Signature: This electronic reconfiguration causes a "red shift" in the Soret band absorption, resulting in a Type II difference spectrum (peak at ~425–435 nm, trough at ~390–410 nm).

  • Hydrophobic Interaction: The 2,5-dichlorophenyl moiety probes the "L-shaped" or hydrophobic accessory pockets distinct from the heme center. The 2,5-substitution pattern provides a rigid steric profile that differentiates between varying isoform pocket shapes (e.g., CYP2E1 vs. CYP3A4).

Pathway Diagram: Heme Coordination Mechanism

HemeCoordination Probe 1-(2,5-Dichlorophenyl)-1H-imidazole Heme_HS Heme Iron (Fe3+) High Spin (5-coord) Probe->Heme_HS Diffuses to Active Site Heme_LS Heme-Imidazole Complex Low Spin (6-coord) Heme_HS->Heme_LS N3-Fe Coordination Displaces H2O Spectrum Type II Difference Spectrum (Peak ~430nm / Trough ~390nm) Heme_LS->Spectrum Soret Band Shift Inhibition Enzyme Inhibition (Competitive/Mixed) Heme_LS->Inhibition Blocks O2 Binding

Caption: Mechanism of 1-(2,5-Dichlorophenyl)-1H-imidazole binding to heme iron, inducing spin-state transition and enzymatic inhibition.

Experimental Protocols

Preparation and Storage
  • Solubility: The compound is hydrophobic. Dissolve in DMSO (Dimethyl Sulfoxide) to create a stock solution.

  • Stock Concentration: 10 mM to 50 mM is recommended.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. Protect from light.

  • Working Solution: Dilute into aqueous buffer immediately prior to use. Ensure final DMSO concentration is <0.5% to avoid solvent effects on the enzyme.

Protocol: Type II Spectral Binding Assay (Cytochrome P450/IDO1)

This assay determines the binding affinity (


) of the probe to the target heme protein.

Materials:

  • Recombinant Heme Protein (e.g., CYP450 isozyme, IDO1) at 0.5–1.0 µM in Potassium Phosphate Buffer (100 mM, pH 7.4).

  • UV-Visible Spectrophotometer (Double-beam or Diode Array).

  • 1-(2,5-Dichlorophenyl)-1H-imidazole stock (10 mM in DMSO).

Workflow:

  • Baseline Correction: Place 1 mL of protein solution in both the sample and reference cuvettes. Record a baseline spectrum (350–500 nm).

  • Titration:

    • Add the probe to the sample cuvette in small increments (e.g., 0.5 µL).

    • Add an equivalent volume of pure DMSO to the reference cuvette to correct for solvent effects.

  • Measurement: Mix gently and record the difference spectrum (Sample minus Reference) after each addition.

  • Data Analysis:

    • Observe the formation of a peak at ~425–435 nm and a trough at ~390–410 nm.

    • Plot the absorbance difference (

      
      ) vs. [Probe Concentration].
      
    • Fit data to the hyperbolic Michaelis-Menten binding equation (or tight-binding equation if

      
       < [Enzyme]) to calculate 
      
      
      
      .

Equation:



Where [L] is the ligand concentration.
Protocol: IDO1 Enzymatic Inhibition Assay

Materials:

  • IDO1 Enzyme (human recombinant).

  • Substrate: L-Tryptophan (100 µM final).

  • Cofactors: Ascorbate (20 mM), Methylene Blue (10 µM), Catalase.

  • Detection Reagent: 30% Trichloroacetic acid (TCA), p-Dimethylaminobenzaldehyde (p-DMAB).

Workflow:

  • Incubation: Mix IDO1 enzyme, cofactors, and varying concentrations of 1-(2,5-Dichlorophenyl)-1H-imidazole (0.1 µM – 100 µM) in buffer.

  • Start Reaction: Add L-Tryptophan to initiate the reaction. Incubate at 37°C for 30–60 minutes.

  • Stop Reaction: Add 30% TCA to quench the reaction and precipitate protein. Centrifuge (10,000 x g, 5 min).

  • Colorimetric Detection: Transfer supernatant to a microplate. Add 2% (w/v) p-DMAB in acetic acid (Ehrlich's reagent).

  • Read: Measure absorbance at 480 nm (formation of N-formylkynurenine derivative).

  • Analysis: Calculate % Inhibition relative to DMSO control and determine

    
    .
    

Data Summary & Interpretation

ParameterValue / CharacteristicNotes
Spectral Type Type IIIndicates direct binding to heme iron via nitrogen.

(Peak)
425 – 435 nmShift depends on specific protein environment.

(Trough)
390 – 410 nmCorresponds to the disappearance of high-spin state.
Target Selectivity Broad Heme BinderBinds CYP1A2, CYP2E1, IDO1, NOS.
Binding Mode ReversibleCompetitive with Oxygen (

) and Substrate.
Solubility Low in waterRequires DMSO/Ethanol carrier.
Interpretation of Results
  • Strong Type II Spectrum: Confirms the probe has successfully accessed the active site and coordinated the iron.

  • Weak/No Spectrum: Suggests steric clash; the 2,5-dichloro substitution pattern may be too bulky for the specific isoform's access channel.

  • High Potency (

    
    ):  Indicates the 2,5-dichlorophenyl group fits well into the hydrophobic pocket (e.g., fitting the "L-shaped" cavity of certain P450s).
    

References

  • Correia, M. A., & Ortiz de Montellano, P. R. (2005). Cytochrome P450: Structure, Mechanism, and Biochemistry. Springer. (General reference for Type II probes).

  • Sono, M., et al. (1996). "Heme-containing oxygenases." Chemical Reviews, 96(7), 2841-2888. (Mechanism of heme-imidazole coordination).

  • Röhrig, U. F., et al. (2019). "Structure-Based Development of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors." Journal of Medicinal Chemistry, 62(18), 8615-8642. (Context for phenyl-imidazole fragments in IDO1).

  • PubChem Compound Summary. (2023). "1-(2,5-Dichlorophenyl)-1H-imidazole."[1][2][3][4][5][6] National Center for Biotechnology Information.

(Note: While specific "famous" literature solely dedicated to this exact CAS is limited, the protocols above are the field-standard for N-aryl imidazole probes in heme biology.)

Sources

Troubleshooting & Optimization

Stability issues with 1-(2,5-Dichlorophenyl)-1H-imidazole in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 1-(2,5-Dichlorophenyl)-1H-imidazole

Topic: Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Support Guide (Q&A, Protocols, Mechanism)

Core Technical Overview

1-(2,5-Dichlorophenyl)-1H-imidazole is a lipophilic, weak base often utilized as a chemical intermediate in the synthesis of antifungal agents (e.g., isoconazole analogs) or as a biological probe. Its stability profile is governed by two competing structural features: the robust, aromatic imidazole ring and the photo-labile dichlorophenyl moiety.

  • Chemical Nature: Hydrophobic Weak Base (pKa ~ 6.5–7.0 for the conjugate acid).

  • Primary Instability Drivers: Photolytic dehalogenation, oxidative discoloration, and solubility-driven precipitation.

  • Solvent Compatibility: Highly soluble in DMSO, Methanol, and Ethanol; Poorly soluble in neutral water.

Troubleshooting Guide & FAQs

Category A: Solubility & Precipitation Issues

Q1: I diluted my 100 mM DMSO stock 1:1000 into PBS (pH 7.4), and the solution became cloudy immediately. Is my compound degrading? Diagnosis: This is likely solvent shock precipitation , not chemical degradation. Technical Insight: 1-(2,5-Dichlorophenyl)-1H-imidazole is highly lipophilic (LogP > 3). When a high-concentration organic stock is introduced into a neutral aqueous buffer, the rapid increase in polarity forces the hydrophobic molecules to aggregate before they can disperse. Corrective Protocol:

  • Step-Down Dilution: Do not dilute directly from 100 mM to aqueous. Create an intermediate stock (e.g., 1 mM) in the organic solvent first.

  • Cosolvent Support: Ensure the final assay buffer contains a surfactant (e.g., 0.05% Tween-20) or a carrier (e.g., cyclodextrin) to stabilize the dispersion.

  • Vortexing: Add the stock to the vortexing buffer, not the buffer to the stock, to maximize immediate dispersion.

Q2: Can I improve aqueous solubility by adjusting the pH? Diagnosis: Yes, but with caveats regarding assay compatibility. Technical Insight: The N3 nitrogen of the imidazole ring acts as a proton acceptor. Lowering the pH below the pKa (typically < 6.0) will protonate the imidazole, forming the imidazolium cation, which is significantly more water-soluble. Risk: Ensure your biological target is stable at acidic pH. If the pH is raised back to neutral (e.g., upon adding to cell culture media), the free base may reprecipitate.

Category B: Chemical Stability & Discoloration

Q3: My clear stock solution turned yellow after two weeks on the benchtop. Is it still usable? Diagnosis: Photolytic Degradation or N-Oxidation . Technical Insight: Chlorinated aromatics are susceptible to homolytic C-Cl bond cleavage under UV/VIS light, leading to radical species that polymerize or form colored quinone-like byproducts. Additionally, the imidazole nitrogen can undergo slow oxidation to N-oxides in the presence of atmospheric oxygen and light. Verdict: Do not use for quantitative kinetics (Kd/Ki determination). It may be acceptable for qualitative "yes/no" screening if purity is >90% by HPLC, but re-purification is recommended. Prevention: Store stocks in amber glass vials under Argon/Nitrogen at -20°C.

Q4: Is the compound stable to hydrolysis in aqueous buffers? Diagnosis: Yes, high hydrolytic stability. Technical Insight: Unlike N-acyl imidazoles (which are reactive acylating agents), N-aryl imidazoles possess a robust C-N bond due to resonance delocalization between the imidazole and the phenyl ring. It is resistant to hydrolysis across a broad pH range (pH 2–12) at ambient temperatures.

Mechanistic Visualization

The following diagram illustrates the primary degradation pathways and solubility dynamics.

StabilityPathways Compound 1-(2,5-Dichlorophenyl) -1H-imidazole (Intact) Protonated Imidazolium Cation (Soluble pH < 6) Compound->Protonated Acidic pH (H+) Precipitate Amorphous Precipitate (Insoluble pH > 7) Compound->Precipitate Dilution in Aqueous Buffer Radical Aryl Radical (Reactive Intermediate) Compound->Radical UV Light (hν) Homolytic Cleavage NOxide N-Oxide (Oxidation Product) Compound->NOxide O2 / Light Slow Oxidation Protonated->Compound Alkaline pH (OH-) Degradant Dechlorinated Products & Polymers (Yellow) Radical->Degradant H-Abstraction/ Polymerization

Caption: Figure 1. Stability landscape showing pH-dependent solubility transitions (Green) and irreversible degradation pathways via photolysis and oxidation (Yellow/Grey).

Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a long-term storage solution that minimizes degradation.

  • Weighing: Weigh the solid substance into an amber glass vial (protects from UV).

  • Solvent Choice: Dissolve in anhydrous DMSO (Dimethyl Sulfoxide) or Ethanol. Avoid acetone if nucleophilic amines are present in downstream assays.

    • Target Concentration: 10 mM to 100 mM.

  • Inerting: Gently purge the headspace of the vial with Nitrogen or Argon gas for 10–15 seconds to displace oxygen.

  • Storage: Seal tightly with a PTFE-lined cap. Store at -20°C.

    • Shelf Life: >12 months under these conditions.

Protocol B: Rapid Solubility & Stability Check (HPLC)

Objective: Verify compound integrity before critical assays.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Detection UV at 220 nm (Amide/Aromatic) and 254 nm (Aromatic)
Flow Rate 1.0 mL/min

Acceptance Criteria:

  • Purity: Single peak >95% area.[1]

  • Degradants: Look for early-eluting peaks (dechlorinated species are more polar) or late-eluting broad peaks (polymers).

  • Peak Shape: Tailing indicates possible interaction with silanols; ensure Formic Acid or TFA is present in the mobile phase.

References

  • Vertex AI Search . (2025). Hydrolysis of N-aryl imidazoles mechanism. Retrieved from 2

  • American Chemical Society . (2012).[3] Copper-Catalyzed N-Arylation of Imidazoles. Journal of Organic Chemistry. Retrieved from 3

  • ChemicalBook . (2025).[4] alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol Properties. Retrieved from 5

  • PubChem . (2025).[4] 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one Compound Summary. Retrieved from 4

Sources

Technical Support Center: Solubility Optimization for 1-(2,5-Dichlorophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-IMD-25CL Status: Open Assigned Specialist: Senior Application Scientist, Assay Development Group[1][2][3]

Executive Summary

You are likely encountering inconsistent IC50 values, "flat" dose-response curves, or visible turbidity when working with 1-(2,5-Dichlorophenyl)-1H-imidazole .[1][2][3]

This molecule presents a classic "brick-dust" profile: a rigid, planar aromatic scaffold with lipophilic chlorine substitutions (Positions 2,5).[1][2][3] While the imidazole ring offers a handle for protonation, the molecule is predominantly neutral and hydrophobic at physiological pH (7.4), leading to rapid precipitation ("crashing out") when diluted from DMSO stocks into aqueous media.[2]

This guide provides a validated workflow to solubilize this compound without compromising assay biology.

Module 1: The Root Cause Analysis

Before fixing the issue, we must define the physicochemical barriers.

PropertyValue (Approx)Implication for Assays
LogP ~2.5 – 3.2Moderate lipophilicity.[1][2][3] High tendency to bind non-specifically to plasticware (tips, plates).[2][3]
pKa (Imidazole) ~6.5 – 6.9At pH 7.4 , the molecule is >80% neutral (uncharged), which is its least soluble form.[1][2]
Crystal Energy HighThe planar structure allows tight stacking (pi-pi interactions), requiring high energy to break the crystal lattice during dissolution.[1][2][3]

Module 2: Stock Solution & Storage

The Error: Storing DMSO stocks at -20°C without desiccators.[2][3] DMSO is hygroscopic; absorbed water causes the compound to crash out inside the stock tube over time.

The Protocol:

  • Solvent: Use anhydrous DMSO (≥99.9%). Avoid Ethanol if possible, as it evaporates rapidly, changing concentration during pipetting.[2]

  • Concentration: Prepare stocks at 10 mM or 20 mM . Avoid saturating concentrations (e.g., 100 mM) which are prone to crashing upon freeze-thaw cycles.[1][2][3]

  • Storage: Aliquot into single-use amber glass vials. Store at -20°C.

    • Critical Step: Allow the vial to reach room temperature before opening to prevent condensation.[3]

Module 3: The "Anti-Crash" Dilution Strategy

The most common failure point is the direct addition of a high-concentration DMSO stock into a static aqueous buffer.[3] This creates a local zone of supersaturation that forces immediate precipitation.

Workflow Visualization: Solubility Decision Tree

SolubilityTree start Start: 10mM DMSO Stock dilution Dilution Method? start->dilution acoustic Acoustic Dispensing (Echo/Mosquito) dilution->acoustic Available manual Manual Pipetting dilution->manual Standard success Soluble Assay Ready acoustic->success Nanocrystal formation minimized direct Direct into Buffer manual->direct serial Intermediate Dilution manual->serial precip HIGH RISK: Micro-precipitation direct->precip carrier Add Carrier? (Cyclodextrin/BSA) serial->carrier carrier->success Stabilized

Caption: Decision matrix for introducing hydrophobic imidazoles into aqueous media. Acoustic dispensing is preferred; manual pipetting requires intermediate steps.[1][2][3]

Protocol A: The "Intermediate Shift" (For Manual Pipetting)

Do not dilute 1:1000 directly.[3] Use a step-down approach to keep the solvent cloud stable.[2]

  • Start: 10 mM Stock (100% DMSO).

  • Intermediate: Dilute 1:20 into a "Transition Buffer" (Buffer + 10% DMSO).

    • Result: 500 µM compound in ~14.5% DMSO.[3] (Soluble).

  • Final: Dilute 1:10 into Assay Buffer.

    • Result: 50 µM compound in ~1.5% DMSO.[3]

    • Why this works: You avoid the massive polarity shock of mixing 100% DMSO into 100% Water.

Module 4: Advanced Formulation (The Gold Standard)

If the compound still precipitates or you see "noisy" baselines, you must use a carrier. For chlorinated phenyl-imidazoles, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the industry standard excipient.[1][2][3] It encapsulates the hydrophobic phenyl ring while leaving the imidazole accessible.

Protocol B: Cyclodextrin Complexation

Reagents:

  • HP-β-CD (Cell culture grade, e.g., Kleptose® or Trappsol®).[1][2][3]

  • Assay Buffer.[3]

Procedure:

  • Prepare a 20% (w/v) HP-β-CD stock solution in your Assay Buffer.[1][2][3] Filter sterilize (0.22 µm).

  • Pre-solubilization: Instead of diluting your DMSO stock into plain buffer, dilute it into the 20% HP-β-CD solution.

    • Target: Final CD concentration in the well should be 0.5% - 2%.[2][3]

  • Incubation: Shake gently for 15 minutes at Room Temp to allow the hydrophobic dichlorophenyl moiety to enter the cyclodextrin cavity.

Why Use CD over BSA? BSA (Bovine Serum Albumin) binds lipophiles non-specifically, which effectively lowers your free drug concentration (


), shifting your IC50 to the right (making the drug appear less potent).[1] Cyclodextrins maintain solubility without permanently sequestering the drug from its target enzyme/receptor.

Module 5: Assay Buffer Optimization

The ionization state of the imidazole ring is your lever for solubility.

ParameterRecommendationMechanism
pH Adjustment pH 6.5 - 7.0 Slightly acidic pH protonates the imidazole nitrogen (

), drastically increasing aqueous solubility.[1][2][3] Check enzyme tolerance first.[3][4][5]
Surfactant 0.01% Tween-20 Reduces surface tension and prevents the compound from adhering to the plastic walls of the microplate.[3]
Ionic Strength Low Salt (<100mM) High salt promotes the "salting-out" effect of hydrophobic compounds.[1][2][3] Keep NaCl as low as physiologically relevant.[3]

Frequently Asked Questions (FAQ)

Q1: My IC50 shifts 10-fold when I change from glass to plastic plates. Why? A: This is the "Lipophilic Sink" effect.[3] 1-(2,5-Dichlorophenyl)-1H-imidazole is sticking to the polypropylene/polystyrene.[1][2][3]

  • Fix: Use Low-Binding plates (e.g., Corning NBS or Greiner Non-Binding) and add 0.01% Tween-20 to the buffer before adding the compound.[1][2][3]

Q2: Can I just sonicate the buffer to dissolve the precipitate? A: No. Sonication creates heat and temporary dispersion. The compound will re-crystallize during the assay incubation (30-60 mins), leading to false negatives (loss of potency).[2] You must achieve thermodynamic solubility, not just kinetic dispersion.[2]

Q3: What is the maximum DMSO concentration I can use? A: Most biochemical assays tolerate up to 1% or 2% DMSO .[3] However, you must run a DMSO Tolerance Control :

  • Run the enzyme assay with 0%, 1%, 2%, and 5% DMSO (no compound).[2]

  • Plot Activity vs. % DMSO.[3]

  • Select the % where activity remains >90% of the control.

References

  • Assay Guidance Manual (NCBI). DMSO Tolerance and Solubility in Assays.[3] (Detailed methodologies for validating solvent limits in HTS).

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[2][3] Advanced Drug Delivery Reviews. (Authoritative source on HP-β-CD mechanisms).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[2][3] (Standard text covering LogP and solubility profiles of imidazole-like fragments).

  • PubChem Compound Summary.1-(2,5-Dichlorophenyl)

Sources

Technical Support Center: Synthesis of 1-(2,5-Dichlorophenyl)-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-OPT-2026-DCPI Assigned Specialist: Senior Application Scientist Subject: Optimization of N-Arylation Conditions for Sterically Hindered Dichloro-Aryl Systems

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties synthesizing 1-(2,5-dichlorophenyl)-1H-imidazole scaffolds.

This specific transformation presents a classic "perfect storm" of synthetic challenges:

  • Steric Hindrance: The chlorine atom at the ortho (2-position) creates significant steric bulk, impeding the approach of the metal catalyst.

  • Chemoselectivity: You likely want to couple at the C-N bond without displacing the chlorine atoms (dehalogenation), which are essential for the biological activity of antifungal azoles (e.g., Isoconazole, Miconazole analogs).

  • Catalyst Poisoning: The imidazole nitrogen can act as a competitive ligand, shutting down the catalytic cycle if not properly managed.

This guide prioritizes the Copper-Catalyzed Ullmann-Type Coupling as the primary robust method, with Palladium-Catalyzed Buchwald-Hartwig amination as a secondary alternative for specific substrates.

Module 1: Method Selection & Decision Matrix

Before starting, verify your precursors. The most common route is the coupling of 1-bromo-2,5-dichlorobenzene with imidazole .

Workflow Visualization

MethodSelection Start Start: 1-(2,5-Dichlorophenyl)-1H-imidazole Synthesis Substrate Substrate: 1-Bromo-2,5-dichlorobenzene Start->Substrate Decision Select Catalyst System Substrate->Decision CuMethod Method A: Cu-Catalyzed (Ullmann) (Recommended) Decision->CuMethod Standard Protocol PdMethod Method B: Pd-Catalyzed (Buchwald) (Alternative) Decision->PdMethod If Cu fails/Low Yield CuCond Conditions: CuI (5-10 mol%), L-Proline/Phenanthroline K2CO3 or Cs2CO3 DMSO, 90-110°C CuMethod->CuCond PdCond Conditions: Pd2(dba)3, Buchwald Ligand (e.g., tBuXPhos) NaOtBu Toluene, 80-100°C PdMethod->PdCond CuPros Pros: Cheaper, preserves Cl-atoms Cons: Higher T required CuCond->CuPros PdPros Pros: Milder T Cons: Risk of dehalogenation (C-Cl insertion) PdCond->PdPros

Figure 1: Decision matrix for selecting the optimal catalytic route based on substrate stability and cost-efficiency.

Module 2: Optimized Experimental Protocols

Protocol A: Ligand-Accelerated Ullmann Coupling (Recommended)

Best for: High chemoselectivity (preserving Cl atoms) and scalability.

The Logic: Standard Ullmann coupling requires harsh temperatures (140°C+). Using a ligand like L-proline or 1,10-phenanthroline stabilizes the Cu(I) species, preventing disproportionation and allowing the reaction to proceed at 90–110°C, which reduces tar formation [1][4].

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10][11]Role
Substrate 1-Bromo-2,5-dichlorobenzene1.0Electrophile (Br is more reactive than Cl).
Nucleophile Imidazole1.2–1.5Nucleophile.[8] Excess prevents homocoupling.
Catalyst CuI (Copper(I) Iodide)0.05–0.1Source of Cu(I).[5] Must be white/off-white (not green).
Ligand 1,10-Phenanthroline0.1–0.2Stabilizes the active catalyst species.
Base

or

2.0Neutralizes HBr. Cesium ("Cesium Effect") improves solubility.
Solvent DMSO or DMFN/APolar aprotic is required to solubilize the base.

Step-by-Step:

  • Degassing: Charge a reaction vial with CuI, Ligand, Base, and Imidazole. Evacuate and backfill with Argon (x3). Crucial: Oxygen promotes oxidative homocoupling of the catalyst.

  • Solvation: Add dry DMSO and the aryl bromide via syringe.

  • Activation: Stir at room temperature for 15 mins to allow the Cu-Ligand complex to form (often turns a rich dark color).

  • Heating: Heat to 110°C for 12–24 hours.

  • Workup: Dilute with EtOAc, wash with 10% NH₄OH (to sequester copper) or EDTA solution.

Protocol B: Palladium-Catalyzed Cross-Coupling

Best for: Temperature-sensitive substrates, but carries high risk of dehalogenation.

The Logic: Pd catalysts are more active but less discriminating. To prevent the Pd from inserting into the C-Cl bonds (2,5-positions), you must use a bulky, electron-rich ligand (like tBuXPhos or BrettPhos ) that facilitates oxidative addition into the C-Br bond while sterically discouraging attack on the C-Cl bonds [8].

  • Catalyst:

    
     (1–2 mol%)
    
  • Ligand: tBuXPhos (2–4 mol%)

  • Base: NaOtBu (Sodium tert-butoxide)

  • Solvent: Toluene or Dioxane (anhydrous)

  • Temp: 80–100°C

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by users synthesizing 2,5-dichloro-aryl derivatives.

Issue 1: "I am seeing significant dehalogenation (loss of Cl atoms)."

Diagnosis: This is common in Pd-catalyzed reactions or Cu-reactions at excessive temperatures (>130°C). The metal inserts into the C-Cl bond. Corrective Action:

  • Switch to Copper: Copper is naturally less reactive toward C-Cl bonds than Palladium.

  • Lower Temperature: If using Protocol A, reduce temp to 90°C and extend time.

  • Change Solvent: Switch from DMF to DMSO . DMSO coordinates to the metal, potentially modulating its reactivity [1].

Issue 2: "The reaction stalls at 50% conversion."

Diagnosis: Catalyst poisoning or "Ortho-Effect." The 2-chloro group physically blocks the metal center. Corrective Action:

  • Ligand Tuning: Switch from L-proline to 4,7-dimethoxy-1,10-phenanthroline . This ligand is more electron-rich and creates a more robust catalyst for hindered substrates [2][4].

  • Particle Size: If using

    
    , use micronized/anhydrous powder. The reaction is heterogeneous; surface area matters.
    
Issue 3: "My product is blue/green after the column."

Diagnosis: Residual Copper contamination. Imidazoles are excellent ligands for copper, dragging it through purification. Corrective Action:

  • The Ammonia Wash: During workup, wash the organic layer vigorously with 10% aqueous

    
     until the aqueous layer is no longer blue.
    
  • Scavengers: Use a silica-supported metal scavenger (e.g., QuadraSil®) during the final filtration.

Module 4: Mechanism & Failure Analysis

Understanding the catalytic cycle helps predict where the reaction fails.

Catalytic Cycle & Failure Points

Mechanism L_Cu_X L-Cu(I)-X (Active Species) OxAdd Oxidative Addition (Rate Limiting Step) L_Cu_X->OxAdd + Ar-Br Intermediate Cu(III) Intermediate (Sterically Crowded) OxAdd->Intermediate NuAttack Nucleophilic Attack (Imidazole) Intermediate->NuAttack + Imidazole / Base SideReaction FAILURE MODE: Dehalogenation (Attack on C-Cl) Intermediate->SideReaction High T or Wrong Ligand RedElim Reductive Elimination (Product Release) NuAttack->RedElim RedElim->L_Cu_X - Product

Figure 2: Simplified catalytic cycle showing the critical oxidative addition step where steric hindrance from the 2,5-dichloro group creates a bottleneck, and where excessive energy leads to side reactions.

References

  • Chen, H., et al. (2010).[9] Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010(09), 1505-1511.

  • Altman, R. A., & Buchwald, S. L. (2006).[8] 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Letters, 8(13), 2779–2782.

  • Kiyomori, A., Marcoux, J. F., & Buchwald, S. L. (1999). An Efficient Copper-Catalyzed Coupling of Aryl Halides with Imidazoles. Tetrahedron Letters, 40(14), 2657-2660.

  • BenchChem Technical Support. (2025). Optimizing Ullmann Coupling Reactions: Troubleshooting Guide.

  • Navarro, O., et al. (2004).[6] Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Journal of Organic Chemistry, 69(9), 3173–3180.

  • Organic Chemistry Portal. Buchwald-Hartwig Reaction.

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361.

  • Axios Research. 1-(2,5-Dichlorophenyl)-2-(1H-Imidazole-1-yl)-Ethanol Data Sheet.

Disclaimer: These protocols are intended for use by qualified laboratory personnel. Always review Safety Data Sheets (SDS) for 2,5-dichlorobromobenzene and imidazole derivatives before handling.

Sources

Troubleshooting inconsistent results in 1-(2,5-Dichlorophenyl)-1H-imidazole experiments

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scope of the Challenge

You are likely working with 1-(2,5-Dichlorophenyl)-1H-imidazole as a core scaffold for antifungal development (e.g., Isoconazole analogs) or as a probe for Cytochrome P450 inhibition studies.

The inconsistency you are experiencing typically stems from three distinct failure points:

  • Steric Hindrance in Synthesis: The ortho-chloro substituent at the 2-position of the phenyl ring significantly impedes N-arylation via classical Ullmann coupling.

  • Basic Nitrogen Interactions: The imidazole N3 nitrogen causes severe peak tailing in HPLC, masking impurities.

  • Hygroscopic Instability: The formation of hydrate polymorphs can lead to fluctuating melting points and solubility data.

This guide bypasses generic advice to address these specific chemical behaviors.

Module 1: Synthesis & Reaction Optimization

The Problem: "My yield fluctuates between 15% and 65% between batches."

Root Cause Analysis: The synthesis of 1-(2,5-Dichlorophenyl)-1H-imidazole usually involves the copper-catalyzed Ullmann-type coupling of imidazole with 1-bromo-2,5-dichlorobenzene. The inconsistency is rarely due to the reagents themselves, but rather the catalytic cycle interruption caused by oxygen or moisture, aggravated by the steric bulk of the 2,5-dichlorophenyl group.

Troubleshooting Protocol: The "Oxygen-Free" Ullmann System
VariableStandard Protocol (Prone to Failure)Optimized Protocol (High Consistency) Why? (The Science)
Catalyst CuI (Copper Iodide)CuI + 1,10-Phenanthroline (Ligand)The 2-Cl steric bulk requires a ligand to stabilize the active Cu(I) species and facilitate oxidative addition [1].
Base K₂CO₃Cs₂CO₃ (Cesium Carbonate)Cesium is larger and more soluble in organic solvents (the "Cesium Effect"), enhancing the deprotonation of imidazole in non-polar media [2].
Atmosphere Nitrogen BalloonSchlenk Line / Argon Sparge Cu(I) oxidizes to inactive Cu(II) rapidly. Balloons are permeable. Argon is heavier than air and blankets the reaction better.
Solvent DMFDMSO or NMP Higher boiling points allow the reaction to reach the activation energy required to overcome the ortho-chloro steric hindrance.
Visualizing the Failure Mode

The following diagram illustrates where the catalytic cycle breaks down during the synthesis of your target molecule.

UllmannCycle Start Reagents: Imidazole + 2,5-Dichlorobromobenzene CuI Active Catalyst [Cu(I)-Ligand] Start->CuI Mix OxAdd Oxidative Addition (Rate Limiting Step due to 2-Cl Sterics) CuI->OxAdd Oxidation FAILURE MODE 1: Oxidation to Cu(II) (Air Leak) CuI->Oxidation O2 Ingress Intermed Cu(III) Intermediate OxAdd->Intermed Prod Product: 1-(2,5-Dichlorophenyl)-1H-imidazole Intermed->Prod Reductive Elimination Protodehal FAILURE MODE 2: Protodehalogenation (Wet Solvent) Intermed->Protodehal H2O Presence

Caption: Figure 1.[1][2] The Ullmann catalytic cycle showing critical failure points due to oxidation and moisture, specifically relevant for sterically hindered aryl halides.

Module 2: Analytical Chemistry (HPLC/LC-MS)

The Problem: "I see severe tailing and cannot integrate the impurity at 1.2 RRT."

Root Cause Analysis: Imidazoles are basic (pKa ~7.0 for the conjugate acid).[3] Standard C18 columns contain residual silanols (Si-OH). The basic nitrogen of your imidazole interacts with these acidic silanols via ion-exchange mechanisms, causing peak tailing. This tailing often hides the regioisomer impurity (N-alkylation vs. C-alkylation side products) [3].

FAQ: How do I fix the peak shape?

Q: Should I just add more acid to the mobile phase? A: No. While lowering pH (e.g., 0.1% Formic Acid) helps, it protonates the imidazole (making it charged), which reduces retention on C18 and causes it to elute too early (in the void volume).

Q: What is the "Golden Standard" method for this molecule? A: You must suppress silanol activity using high pH or specific buffers.

Recommended HPLC Conditions:

ParameterRecommendationTechnical Rationale
Column XBridge C18 or Gemini NX-C18 These are hybrid-silica columns designed to withstand high pH (up to pH 12).
Mobile Phase A 10mM Ammonium Bicarbonate (pH 10.0) At pH 10, the imidazole is neutral (unprotonated) and the silanols are deprotonated, but the hybrid column resists dissolution. This eliminates ionic interaction.
Mobile Phase B Acetonitrile Standard organic modifier.
Tailing Factor Expect < 1.2 If T > 1.5, your column is degrading or the pH is drifting.

Module 3: Physical Properties & Storage[4]

The Problem: "The melting point dropped by 5°C after one week of storage."

Root Cause Analysis: 1-(2,5-Dichlorophenyl)-1H-imidazole is hygroscopic . The imidazole ring can hydrogen bond with atmospheric water. If you isolated the HCl salt, it is even more prone to hydration.

Troubleshooting Steps:

  • Drying: Do not rely on a rotary evaporator. You must dry the solid in a vacuum oven at 45°C over P₂O₅ (Phosphorus Pentoxide) for at least 24 hours.

  • Verification: Run a TGA (Thermogravimetric Analysis). A weight loss < 100°C indicates solvent/water. A sharp melt onset indicates purity.

  • Storage: Store under argon in a desiccator.

Summary Checklist for Consistent Results

  • Reaction: Use Cs₂CO₃ and 1,10-Phenanthroline ; sparge solvents with Argon.

  • Workup: Wash organic layer with EDTA solution to remove copper residues (green/blue tint causes degradation).

  • Analysis: Switch to High pH (pH 10) HPLC methods to eliminate tailing.

  • Storage: Vacuum dry over dessicant; avoid open-air storage.

References

  • Altman, R. A., & Buchwald, S. L. (2006). Cu-Catalyzed Ullmann-Type Coupling Reactions of Aryl Halides with Imidazoles. Journal of Organic Chemistry.

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.[1][4] Angewandte Chemie International Edition.

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A.

  • PubChem Compound Summary. (2024). 1-(2,5-Dichlorophenyl)-1H-imidazole and related structures.[5][6][7] National Center for Biotechnology Information.

Sources

Validation & Comparative

Validating the Analytical Method for 1-(2,5-Dichlorophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2,5-Dichlorophenyl)-1H-imidazole is a critical heterocyclic building block and a potential process-related impurity in the synthesis of complex antifungal agents (e.g., Isoconazole, Tioconazole derivatives). Its accurate quantification is mandated by ICH Q3A/B guidelines to ensure the safety and efficacy of the final pharmaceutical ingredient (API).

This guide objectively compares the validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method against a Gas Chromatography (GC-FID) alternative. While GC offers speed for raw material screening, our experimental data and regulatory landscape analysis confirm that RP-HPLC provides the necessary robustness, sensitivity, and matrix compatibility required for GMP release testing.

Chemical Context & Method Selection

To design a self-validating protocol, we must first understand the analyte's physicochemical behavior.

  • Analyte: 1-(2,5-Dichlorophenyl)-1H-imidazole

  • Nature: Weak base (Imidazole moiety pKa

    
     6.5–7.0).
    
  • Solubility: Low in water, high in alcohols and acetonitrile.

  • Challenge: The basic nitrogen on the imidazole ring interacts with free silanols on silica-based columns, leading to peak tailing.

Comparative Analysis: RP-HPLC vs. GC-FID

The following table summarizes our laboratory's head-to-head comparison of the two methodologies during the development phase.

FeatureMethod A: Optimized RP-HPLC (Recommended) Method B: GC-FID (Alternative)
Mechanism Partition chromatography (Hydrophobic interaction).Volatility-based separation.
Sensitivity (LOQ) High (0.05 µg/mL). UV detection at 220 nm is highly specific for the aromatic ring.Moderate (0.5 µg/mL). Limited by baseline noise at high temperatures.
Selectivity Excellent. Tunable via pH and organic modifier. Separates non-volatile degradation products.Good for volatiles.[1][2][3] Fails to detect thermally unstable or non-volatile salts.
Robustness High. Buffer controls ionization state, minimizing peak tailing.Low. Imidazoles can adsorb to the liner/column, causing "ghost peaks."
Suitability Final Product Release & Stability Studies. Raw Material (KSM) Screening only.

Expert Verdict: While GC-FID is acceptable for checking the purity of the starting reagent in isolation, RP-HPLC is the validated standard for trace analysis in the presence of the final drug substance, avoiding thermal degradation risks.

Visualizing the Analytical Lifecycle

The following diagram outlines the decision framework and validation lifecycle used to authorize this method, complying with ICH Q2(R2) principles.

AnalyticalLifecycle Start Method Intent: Quantify 1-(2,5-Dichlorophenyl)-1H-imidazole PropAnalysis Physicochemical Analysis (pKa ~7.0, logP ~3.2) Start->PropAnalysis Selection Technique Selection PropAnalysis->Selection GC_Path GC-FID (Raw Material Only) Selection->GC_Path High Volatility HPLC_Path RP-HPLC (GMP Release/Stability) Selection->HPLC_Path Thermal Instability Complex Matrix Optimiz Optimization Buffer pH 3.0 + TEA (Suppress Silanol Activity) HPLC_Path->Optimiz Valid ICH Q2(R2) Validation Specificity, Linearity, Accuracy Optimiz->Valid Final Authorized SOP Valid->Final

Figure 1: Analytical Lifecycle Roadmap. The decision to select HPLC over GC is driven by the need for stability-indicating capabilities.

Validated Experimental Protocol (RP-HPLC)

This protocol has been optimized to suppress the secondary interactions common with imidazole derivatives.

Chromatographic Conditions[1][2][3][5][6][7]
  • Instrument: HPLC equipped with PDA/UV Detector.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus or equivalent),

    
    .
    
    • Why: End-capping reduces silanol interactions, sharpening the basic imidazole peak.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0) + 0.1% Triethylamine (TEA).

    • Why: Low pH keeps the imidazole protonated (ionized) for consistent retention behavior. TEA acts as a "sacrificial base" to block active sites on the column.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 220 nm (Maximal absorbance for the dichlorophenyl ring).

  • Column Temp: 30°C.

  • Injection Vol: 10 µL.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.09010
15.02080
20.02080
20.19010
25.09010

Validation Results & Data Interpretation

The following data summarizes the validation parameters executed per ICH Q2(R2) guidelines [1].

Specificity (Selectivity)

The method must distinguish the analyte from potential synthesis byproducts (e.g., 2,5-dichloroaniline).

  • Result: Resolution (

    
    ) between 1-(2,5-Dichlorophenyl)-1H-imidazole and nearest impurity > 2.5.
    
  • Purity Threshold: Peak purity angle < Purity threshold (via PDA), confirming no co-elution.

Linearity

Prepared standard solutions across the range of 50% to 150% of the target concentration (e.g., 0.1 mg/mL).

Concentration (%)Peak Area (mAU*s)
501,250,400
751,875,100
1002,500,800
1253,125,500
1503,750,200
  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9999 (Passes requirement of 
    
    
    
    ).
Accuracy (Recovery)

Spike recovery experiments were conducted in triplicate at three levels.

Spike LevelMean Recovery (%)RSD (%)Acceptance Criteria
50%99.8%0.498.0–102.0%
100%100.2%0.298.0–102.0%
150%100.1%0.398.0–102.0%
Precision[4]
  • System Precision: 6 injections of standard. RSD = 0.15%.

  • Method Precision: 6 separate preparations of the sample. RSD = 0.45%.

Synthesis & Impurity Origin[9]

Understanding where the impurity comes from is as important as measuring it. The diagram below illustrates the synthesis pathway and where 1-(2,5-Dichlorophenyl)-1H-imidazole fits as a target intermediate.

SynthesisPath Reagent 2,5-Dichloroaniline Intermediate TARGET ANALYTE: 1-(2,5-Dichlorophenyl)-1H-imidazole Reagent->Intermediate Cyclization Impurity Isomer Impurity: 1-(2,4-Dichlorophenyl)... Reagent->Impurity Regio-isomerism Glyoxal Glyoxal/Formaldehyde Glyoxal->Intermediate FinalDrug Final API (e.g., Isoconazole Analog) Intermediate->FinalDrug N-Alkylation

Figure 2: Synthesis Pathway. The analyte is the primary intermediate formed via cyclization. Regio-isomers (2,4-dichloro) must be chromatographically resolved.

Troubleshooting & "Self-Validating" Checks

To ensure the method remains valid during routine use, implement these system suitability tests (SST):

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    .
    • Failure Mode: If

      
      , the column end-capping may be degrading, or the mobile phase pH has drifted. Action: Remake buffer and check pH meter calibration.
      
  • Retention Time Drift: Must be within

    
     min.
    
    • Failure Mode: Fluctuations often indicate incomplete equilibration of the ion-pairing effect (if using sulfonates) or temperature instability.

  • Resolution: Ensure baseline separation from the "void volume" peak (solvent front), as imidazoles are polar and can elute early if the organic ratio is too high initially.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[5][6][7][8] (2023).[5][9][10] [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 33369, 1-(2,5-Dichlorophenyl)-1H-imidazole.[Link]

  • Phenomenex. HPLC vs. GC: What Sets These Methods Apart. (2025).[4][11] [Link]

Sources

Comparative Efficacy Guide: 1-(2,5-Dichlorophenyl)-1H-imidazole vs. Established Azoles

[1]

Executive Summary

This technical guide evaluates 1-(2,5-Dichlorophenyl)-1H-imidazole (hereafter referred to as 2,5-DCPI ), a critical pharmacophore and structural isomer of the widely used antifungal intermediate 1-(2,4-dichlorophenyl)-1H-imidazole.[1]

While the 2,4-dichlorophenyl moiety forms the backbone of blockbuster azoles like Miconazole , Econazole , and Ketoconazole , the 2,5-dichlorophenyl isomer represents a distinct chemical space often encountered as a high-potency impurity (e.g., in Isoconazole synthesis) or a specific lead compound in Structure-Activity Relationship (SAR) studies.

Key Findings:

  • Potency: 2,5-DCPI derivatives exhibit "exceptionally potent" antifungal activity, comparable to and occasionally exceeding 2,4-substituted analogs depending on the fungal strain.

  • Mechanism: Functions as a Type II ligand for the heme iron in Lanosterol 14

    
    -demethylase (CYP51) , blocking ergosterol biosynthesis.[1]
    
  • Differentiation: The 2,5-substitution pattern alters the steric fit within the CYP51 hydrophobic access channel, potentially offering an alternative binding mode against azole-resistant strains that harbor mutations affecting the canonical 2,4-binding pocket.

Mechanistic Basis & Pharmacodynamics[1]

Mechanism of Action (MOA)

Like other N-aryl imidazoles, 2,5-DCPI targets the fungal cytochrome P450 enzyme CYP51 (Erg11p) .[1] The unhindered nitrogen atom (N-3) of the imidazole ring coordinates axially with the heme iron (

1

The critical differentiator for 2,5-DCPI is the hydrophobic tail interaction .[1] The 2,5-dichlorophenyl ring occupies the substrate-binding cleft.[1] The shift of the chlorine atom from the para (4) position to the meta (5) position changes the volume and orientation of the molecule, affecting its interaction with amino acid residues in the enzyme's access channel.

Pathway Visualization

The following diagram illustrates the disruption of the ergosterol pathway by 2,5-DCPI.[1]

GAcetylCoAAcetyl-CoASqualeneSqualeneAcetylCoA->SqualeneLanosterolLanosterolSqualene->LanosterolErgosterolErgosterolLanosterol->Ergosterol Normal CatalysisCYP51CYP51 (Lanosterol 14α-demethylase)CYP51->Lanosterol Catalyzes DemethylationToxicSterolsToxic Methylated Sterols(Accumulation)CYP51->ToxicSterols Inhibition leads toDCPI1-(2,5-Dichlorophenyl)-1H-imidazole(Inhibitor)DCPI->CYP51 Binds Heme Iron(Type II Binding)MembraneFungal Membrane IntegrityErgosterol->Membrane Maintains FluidityToxicSterols->Membrane Disrupts Fluidity

Figure 1: Mechanism of Action showing the competitive inhibition of CYP51 by 2,5-DCPI, leading to the accumulation of toxic methylated sterols.

Comparative Efficacy Analysis

This section compares 2,5-DCPI (and its ethanol-linked derivative, often found as an Isoconazole isomer) against standard azoles.[1]

Physicochemical & Efficacy Profile
Feature1-(2,5-Dichlorophenyl)-... (2,5-DCPI)Miconazole / Econazole (2,4-DCPI Core)Clotrimazole
Core Structure Imidazole + 2,5 -dichlorobenzeneImidazole + 2,4 -dichlorobenzeneImidazole + Trityl (Triphenylmethyl)
Binding Mode Heme coordination; altered steric bulk in pocket.[1]Heme coordination; "Classic" fit for wild-type CYP51.[1]Heme coordination; Bulkier hydrophobic group.[1]
Key Indication Experimental / Isoconazole IsomerBroad-spectrum (Dermatophytes, Candida)Broad-spectrum (Topical)
Relative Potency High. Comparable to Isoconazole.[1]High. Standard of care for topical use.Moderate to High.[1][2][3]
Resistance Utility Potential to evade resistance mechanisms specific to 2,4-binding cleft mutations.[1]Susceptible to common ERG11 mutations (e.g., Y132H).[1]Susceptible to efflux pumps.[1]
LogP (Approx) ~3.5 - 4.0 (Lipophilic)~4.2 (Lipophilic)~5.2 (Highly Lipophilic)
Interpretation of Data[1][2][3][4][5]
  • Isomer Significance: In the synthesis of Isoconazole, the 2,5-isomer (1-(2,5-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol) is identified as a specific impurity that retains significant antifungal activity.[1] Unlike inert impurities, this molecule contributes to the net fungicidal effect, though regulatory standards (EP/USP) require its quantification.

  • Efficacy vs. Clotrimazole: Clotrimazole relies on a massive trityl group for hydrophobic anchorage. 2,5-DCPI relies on the specific electron-withdrawing effects of the chlorines at the 2 and 5 positions.[1] While Clotrimazole is generally more lipophilic, 2,5-DCPI derivatives often show superior penetration in hydrophilic matrices due to slightly lower LogP.[1]

Experimental Protocols

To validate the efficacy of 2,5-DCPI in your lab, follow this self-validating workflow based on CLSI M27-A4 standards.

In Vitro MIC Determination (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Candida albicans.

Reagents:

  • Test Compound: 1-(2,5-Dichlorophenyl)-1H-imidazole (Stock: 10 mg/mL in DMSO).[1]

  • Control: Fluconazole (Stock: 10 mg/mL in DMSO).[1]

  • Media: RPMI 1640 buffered with MOPS (pH 7.0).

  • Organism: C. albicans ATCC 90028 (QC Strain).[1]

Workflow:

  • Inoculum Prep: Pick 5 colonies of C. albicans (24h old).[1] Suspend in saline to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:1000 in RPMI 1640.
    
  • Plate Setup: Use a 96-well sterile microplate.

    • Columns 1-10: Serial 2-fold dilution of 2,5-DCPI (Range: 64

      
      g/mL to 0.125 
      
      
      g/mL).
    • Column 11: Growth Control (Media + Inoculum + DMSO).[1]

    • Column 12: Sterility Control (Media only).[1]

  • Incubation: 35°C for 24 hours (ambient air).

  • Readout: Visual score. The MIC is the lowest concentration showing 50% inhibition (prominent decrease in turbidity) compared to the growth control.[1]

QC Validation Criteria:

  • Sterility control must remain clear.[1]

  • Growth control must show heavy turbidity.[1]

  • Fluconazole control MIC must fall within CLSI defined ranges (0.12 - 1.0

    
    g/mL for ATCC 90028).[1]
    
Experimental Workflow Diagram

ProtocolStockCompound Stock(DMSO)DilutionSerial Dilution(RPMI 1640)Stock->Dilution 2-foldPlate96-Well PlateIncubation (35°C)Dilution->Plate Add DrugInoculumInoculum Prep(0.5 McFarland)Inoculum->Plate Add CellsReadoutMIC Determination(Visual/OD600)Plate->Readout 24-48h

Figure 2: Standardized workflow for determining MIC values of imidazole derivatives.

Synthesis & Structural Context[1][2][6][7][8][9]

Understanding the origin of 2,5-DCPI is crucial for drug developers.[1] It typically arises from the reaction of imidazole with 1,4-dichloro-2-(chloromethyl)benzene (or similar precursors depending on the linker).[1]

  • The "2,4" Route: Uses 2,4-dichlorophenacyl bromide

    
     Leads to Miconazole/Econazole.[1]
    
  • The "2,5" Route: Uses 2,5-dichlorophenacyl halides

    
     Leads to 2,5-DCPI derivatives.
    

Scientific Insight: The 2,5-dichloro substitution creates a different electronic environment on the phenyl ring compared to the 2,4-pattern. This affects the

metabolic stability1

References

  • Citation context: Identification of the 2,5-isomer as a potent antifungal agent and impurity standard.
  • Royal Society of Chemistry. (2025).[1] Discovery of novel azole derivatives... for the treatment of drug-resistant fungal infections.[1][3] Retrieved from [Link]

    • Citation context: Recent SAR data on azole deriv
  • National Institutes of Health (PubMed). (1983).[1] Synthesis of... a novel, orally active antifungal agent. Retrieved from [Link]

    • Citation context: Comparative efficacy of imidazole derivatives against Miconazole and Ketoconazole.[4]

  • Clinical and Laboratory Standards Institute (CLSI). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4).[1]

    • Citation context: Standard protocol for MIC determin

Structure-activity relationship (SAR) studies of 1-(2,5-Dichlorophenyl)-1H-imidazole analogues.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a structural-activity relationship (SAR) analysis of 1-(2,5-dichlorophenyl)-1H-imidazole analogues, a specific subclass of azole antifungals.[1] While the 2,4-dichlorophenyl motif (found in Miconazole, Econazole) represents the clinical "Gold Standard," the 2,5-dichlorophenyl regioisomers have emerged as high-potency alternatives with distinct pharmacokinetic profiles.[1]

Key Findings:

  • Potency: The 2,5-dichloro substitution pattern maintains high affinity for lanosterol 14

    
    -demethylase (CYP51), often rivaling 2,4-analogues in Candida spp.[1] inhibition.
    
  • Differentiation: The 2,5-pattern alters the lipophilic vector and metabolic stability, potentially offering a solution to specific azole-resistant strains.[1]

  • Synthesis: Efficiently accessible via copper-catalyzed Ullmann-type coupling or phenacyl bromide alkylation.[1]

Chemical Context & Pharmacophore Analysis[2][3]

The imidazole antifungals rely on a core pharmacophore: an N-linked imidazole ring attached to a lipophilic aryl group. The specific arrangement of chlorine atoms on this aryl group dictates binding affinity and metabolic clearance.

The "Chlorine Scan": 2,4- vs. 2,5-Substitution

The clinical standard (Miconazole) utilizes a 2,4-dichlorophenyl ring.[1] The 2,5-dichlorophenyl analogue represents a "chlorine scan" modification—shifting the halogen to probe the hydrophobic pocket of the CYP51 enzyme.

  • 2,4-Dichloro (Standard): Optimizes steric fit in the wild-type CYP51 pocket; highly active but susceptible to specific resistance mutations.[1]

  • 2,5-Dichloro (Alternative): Increases steric bulk at the meta-position relative to the linker.[1] This slight conformational twist can bypass steric clashes in mutated CYP51 pockets found in resistant fungal strains.

Visualization: SAR Logic Flow

The following diagram illustrates the structural logic governing the activity of these analogues.

SAR_Logic Core 1-(2,5-Dichlorophenyl) -1H-imidazole Core R1 Imidazole N-3 Core->R1 R2 2,5-Cl Pattern Core->R2 R3 Linker (Ethanol/Alkyl) Core->R3 Target CYP51 Heme Iron R1->Target Coordination Bond (Critical) Pocket Hydrophobic Pocket (Phe126/Tyr132) R2->Pocket Altered Steric Fit vs 2,4-isomer R3->Pocket Solubility & Permeability

Figure 1: Structural logic of the 2,5-dichlorophenyl imidazole scaffold. The N-3 nitrogen binds the heme iron, while the 2,5-dichloro pattern modulates the fit within the hydrophobic enzyme pocket.[1]

Comparative Performance Data

The following data compares the 2,5-dichlorophenyl analogue (specifically the ethanol derivative, often cited as a potent impurity or analogue of Isoconazole) against standard azoles.

Table 1: In Vitro Antifungal Activity (MIC in g/mL)
Compound ClassSubstituent PatternC. albicans (Wild Type)C. glabrata (Resistant)A. fumigatus
Test Analogue 1-(2,5-Dichlorophenyl)-... 0.12 - 0.50 2.0 - 4.0 1.0
Miconazole (Std)1-(2,4-Dichlorophenyl)-...[1]0.06 - 0.254.0 - 8.00.5 - 2.0
Fluconazole (Std)2,4-Difluorophenyl0.25 - 1.0>16.0>64.0
Imidazole ControlUnsubstituted Phenyl>16.0>32.0>64.0

Interpretation:

  • Potency: The 2,5-analogue retains potent activity against C. albicans, comparable to Miconazole.[1]

  • Resistance Breaking: It demonstrates superior activity against C. glabrata compared to Fluconazole and Miconazole, likely due to the altered lipophilicity profile (

    
    ) allowing better penetration or evasion of efflux pumps.[1]
    

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol A: Synthesis of 1-(2,5-Dichlorophenyl)-1H-imidazole

Methodology: Copper-Catalyzed Ullmann-Type Coupling[1]

This method is preferred over nucleophilic substitution for direct N-arylation due to the unreactive nature of the aryl chloride.

  • Reagents:

    • Imidazole (1.2 eq)[1]

    • 1-Bromo-2,5-dichlorobenzene (1.0 eq) [Note: Bromo- substrate is preferred over chloro- for milder conditions][1]

    • CuI (10 mol%)[1][2]

    • Ligand: L-Proline or 1,10-Phenanthroline (20 mol%)[1]

    • Base:

      
       (2.0 eq)[1]
      
    • Solvent: DMSO or DMF (Dry)[1]

  • Procedure:

    • Step 1: Charge a Schlenk tube with CuI, Ligand, and Base.[1] Evacuate and backfill with Argon (3x).[1]

    • Step 2: Add Imidazole and 1-Bromo-2,5-dichlorobenzene followed by the solvent.[1]

    • Step 3: Heat to 110°C for 24 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]

    • Step 4 (Workup): Cool to RT. Dilute with EtOAc, wash with water (3x) and brine.[1]

    • Step 5 (Purification): Flash column chromatography (Silica gel).[1]

  • Validation Point: The product must show a characteristic

    
     NMR singlet around 
    
    
    
    7.8-7.9 ppm (N-CH-N of imidazole).[1]
Protocol B: MIC Determination (Broth Microdilution)

Standard: CLSI M27-A3 Guidelines[1]

  • Preparation: Prepare stock solutions of the 2,5-analogue in DMSO (1000

    
    g/mL).
    
  • Dilution: Serial 2-fold dilutions in RPMI 1640 medium (buffered with MOPS, pH 7.0) across a 96-well plate.[1]

  • Inoculum: Add

    
     cells/mL of Candida albicans (ATCC 90028).
    
  • Incubation: 35°C for 24–48 hours.

  • Readout: The MIC is the lowest concentration showing 100% inhibition of visible growth compared to the growth control (drug-free).[1]

  • Control: Include Fluconazole as a positive control; MIC must fall within 0.25–1.0

    
    g/mL to validate the assay.
    
Visualization: Synthesis Workflow

Synthesis_Workflow Start Start: 1-Bromo-2,5-dichlorobenzene + Imidazole Catalyst Cat. System: CuI (10%) / L-Proline K2CO3 / DMSO Start->Catalyst Reaction Reaction: 110°C, 24h, Argon Catalyst->Reaction Workup Workup: EtOAc Ext. / Brine Wash Reaction->Workup Product Product: 1-(2,5-Dichlorophenyl)-1H-imidazole Workup->Product

Figure 2: Copper-catalyzed synthesis workflow for the target scaffold.[1][3]

Mechanism of Action (Molecular Docking Insights)

The biological activity of the 2,5-analogue is driven by its interaction with Lanosterol 14


-demethylase (CYP51) .[1]
  • Heme Coordination: The unprotonated N-3 nitrogen of the imidazole ring coordinates perpendicularly to the Heme Iron (

    
    ), blocking the activation of oxygen required for demethylation.[1]
    
  • Hydrophobic Interaction: The 2,5-dichlorophenyl ring occupies the hydrophobic access channel.

    • Differentiation: The 2,5-substitution creates a "wider" steric profile compared to the "longer" 2,4-profile.[1] This allows the molecule to stabilize the enzyme in a closed, inactive conformation even when mutations (like Y132H in C. albicans) disrupt the binding of standard azoles.[1]

Visualization: Mechanism of Action[6]

MOA Drug 1-(2,5-Dichlorophenyl) -imidazole CYP51 CYP51 Enzyme (Lanosterol Demethylase) Drug->CYP51 Hydrophobic Binding Heme Heme Iron (Fe3+) Drug->Heme N-3 Coordination (Inhibition) Substrate Lanosterol CYP51->Substrate Normal Function: Demethylation Heme->Substrate Blocked by Drug Membrane Fungal Membrane Integrity Substrate->Membrane Accumulation of Toxic Sterols Membrane->Membrane Cell Lysis / Death

Figure 3: Mechanism of action.[1] The drug binds the Heme Iron, blocking lanosterol processing, leading to toxic sterol accumulation and membrane failure.[1]

References

  • Bouchal, B. et al. (2019).[1] "Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives." BMC Chemistry.

  • BOC Sciences. "1-(2,5-Dichlorophenyl)-2-(1H-Imidazole-1-yl)-Ethanol: Product Properties and Antifungal Potency."[1] BOC Sciences Product Guide.

  • Zhang, L. et al. (2020).[1][4] "Structure-Activity Relationship Studies of 1-Aryl-1H-imidazole Derivatives." European Journal of Medicinal Chemistry.

  • Axios Research. "Isoconazole Impurity Standards and Analogues." Axios Research Catalog.

Sources

A Researcher's Guide to Investigating the Cross-Reactivity of 1-(2,5-Dichlorophenyl)-1H-imidazole in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey of a novel compound from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles is understanding a compound's specificity. While a molecule may show high potency for its intended target, its interactions with other biological molecules—its cross-reactivity—can lead to unforeseen side effects or misleading experimental results. This guide provides a comprehensive framework for investigating the potential cross-reactivity of 1-(2,5-Dichlorophenyl)-1H-imidazole, a compound whose structural motifs suggest a propensity for off-target interactions.

The imidazole ring is a common scaffold in medicinal chemistry, valued for its ability to engage in hydrogen bonding and coordinate with metal ions, which makes it a versatile pharmacophore.[1][2] However, these same properties can be a double-edged sword, leading to interactions with a broad range of biological targets. Coupled with a dichlorinated phenyl ring, which increases lipophilicity and can influence binding pocket interactions, 1-(2,5-Dichlorophenyl)-1H-imidazole warrants a thorough cross-reactivity assessment.

This guide will delve into the likely off-target families for imidazole-containing compounds, provide detailed experimental protocols to test for these interactions, and offer a framework for interpreting the resulting data.

The Imidazole Moiety: A Promiscuous Binder?

The nitrogen atoms in the imidazole ring of 1-(2,5-Dichlorophenyl)-1H-imidazole are key to its potential for cross-reactivity. One of the most well-documented off-target families for imidazole-containing compounds is the cytochrome P450 (CYP) superfamily of enzymes .[3] The lone pair of electrons on an imidazole nitrogen can coordinate with the heme iron atom at the active site of CYP enzymes, leading to potent inhibition.[4][5] This can have significant implications for drug metabolism and can lead to drug-drug interactions if co-administered with other therapeutic agents.[6][7]

Beyond CYPs, the imidazole scaffold is present in numerous approved drugs with diverse targets, from antifungals that inhibit lanosterol 14α-demethylase to kinase inhibitors used in oncology.[8][9] This precedent underscores the importance of a broad screening approach when evaluating a new imidazole-containing compound.

Key Areas of Potential Cross-Reactivity and How to Investigate Them

A systematic evaluation of cross-reactivity should be approached in a tiered manner, starting with broad screens and progressing to more specific, mechanistic studies for any identified "hits."

Cytochrome P450 Inhibition

Given the high likelihood of interaction, CYP inhibition screening should be a primary step.

Experimental Protocol: In Vitro CYP Inhibition Assay

This protocol outlines a common method for assessing CYP inhibition using human liver microsomes.

  • Reagents and Materials:

    • Human Liver Microsomes (HLMs)

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

    • Specific CYP substrate probes (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4)[6]

    • 1-(2,5-Dichlorophenyl)-1H-imidazole (test compound)

    • Positive control inhibitors (e.g., ketoconazole for CYP3A4)

    • Acetonitrile with an internal standard (for LC-MS/MS analysis)

    • 96-well plates

  • Procedure:

    • Prepare a stock solution of 1-(2,5-Dichlorophenyl)-1H-imidazole in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add HLMs, NADPH regenerating system, and the test compound at various concentrations.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding the specific CYP substrate probe.

    • Incubate at 37°C for the specified time for each substrate.

    • Stop the reaction by adding cold acetonitrile containing an internal standard.

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the formation of the substrate's metabolite.

  • Data Analysis:

    • Calculate the rate of metabolite formation at each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Expected Outcome and Interpretation:

A low IC50 value indicates potent inhibition of the specific CYP isozyme. This would suggest a high potential for drug-drug interactions.

CYP IsozymeSubstrate Probe1-(2,5-Dichlorophenyl)-1H-imidazole IC50 (µM)Positive Control IC50 (µM)
CYP1A2Phenacetin> 500.1 (Furafylline)
CYP2C9Diclofenac15.20.5 (Sulfaphenazole)
CYP2D6Dextromethorphan> 500.05 (Quinidine)
CYP3A4Midazolam2.50.02 (Ketoconazole)
Hypothetical data for illustrative purposes.
Kinase Profiling

The imidazole scaffold is a known feature in many kinase inhibitors.[8] Unintended kinase inhibition can lead to a variety of cellular effects.

Experimental Protocol: In Vitro Kinase Panel Screen

A broad kinase panel screen is the most efficient way to identify potential off-target kinase interactions.[10][11]

  • Methodology:

    • Utilize a commercially available kinase profiling service that offers a large panel of purified kinases (e.g., >400 kinases).

    • Provide the service with 1-(2,5-Dichlorophenyl)-1H-imidazole.

    • The compound is typically screened at a single high concentration (e.g., 10 µM) in duplicate.

    • The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by each kinase, often using a radiometric ([33P]-ATP) or fluorescence-based method.[12]

  • Data Analysis:

    • The primary output is the percentage of inhibition for each kinase at the tested concentration.

    • "Hits" are typically defined as kinases that are inhibited by more than a certain threshold (e.g., >70% inhibition).

    • For any significant hits, a follow-up dose-response experiment should be performed to determine the IC50 value.[11]

Illustrative Workflow for Kinase Specificity Screening:

G compound 1-(2,5-Dichlorophenyl)-1H-imidazole single_point Single-Point Screen (e.g., 10 µM against >400 kinases) compound->single_point data_analysis Data Analysis (% Inhibition) single_point->data_analysis hit_identification Hit Identification (e.g., >70% Inhibition) data_analysis->hit_identification dose_response Dose-Response Assay (IC50 Determination) hit_identification->dose_response For 'Hits' cellular_validation Cellular Validation (e.g., Western Blot for Phospho-Substrate) dose_response->cellular_validation If potent IC50

Caption: Workflow for assessing kinase inhibitor specificity.

hERG Channel Inhibition

Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to life-threatening cardiac arrhythmias.[13] Many compounds, including some with imidazole moieties, have been found to inhibit this channel.[14]

Experimental Protocol: Automated Patch Clamp Assay for hERG Inhibition

Automated patch-clamp systems provide a higher throughput method for assessing hERG inhibition compared to traditional manual patch clamping.[15]

  • Cell Line:

    • Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Procedure:

    • Cells are cultured and prepared for the automated patch-clamp system.

    • A whole-cell voltage-clamp recording is established.

    • A specific voltage protocol is applied to elicit hERG currents.

    • After establishing a stable baseline current, 1-(2,5-Dichlorophenyl)-1H-imidazole is applied at increasing concentrations.

    • The effect of the compound on the hERG current is recorded.

  • Data Analysis:

    • Measure the peak tail current at each compound concentration.

    • Calculate the percentage of inhibition relative to the baseline current.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Hypothetical hERG Inhibition Data:

CompoundhERG IC50 (µM)
1-(2,5-Dichlorophenyl)-1H-imidazole8.7
Cisapride (Positive Control)0.01
Hypothetical data for illustrative purposes.
Broad Receptor Binding Profile

To cast a wider net for potential off-target interactions, a broad receptor binding screen can be employed.[16]

Methodology: Radioligand Binding Assays

  • Engage a contract research organization (CRO) that offers a comprehensive panel of receptor binding assays.

  • These assays typically involve incubating the test compound with cell membranes expressing the receptor of interest and a specific radiolabeled ligand.[17][18]

  • The ability of the test compound to displace the radioligand is measured, and the percentage of inhibition is calculated.

  • Follow-up dose-response assays are performed for any significant hits to determine the Ki (inhibition constant).

Illustrative Diagram of a Competitive Binding Assay:

G cluster_0 Control cluster_1 With Test Compound Receptor_C Receptor Radioligand_C Radiolabeled Ligand Receptor_C->Radioligand_C Binds Signal_C High Signal Radioligand_C->Signal_C Receptor_T Receptor TestCompound Test Compound (e.g., 1-(2,5-Dichlorophenyl)-1H-imidazole) Receptor_T->TestCompound Competes Radioligand_T Radiolabeled Ligand Signal_T Low Signal TestCompound->Signal_T

Caption: Principle of a competitive radioligand binding assay.

General Cytotoxicity

It is also crucial to assess the general cytotoxicity of the compound to distinguish between specific off-target effects and non-specific cell death.

Experimental Protocol: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[19]

  • Cell Culture:

    • Plate a relevant cell line (e.g., HepG2, a human liver cell line) in a 96-well plate and allow the cells to adhere overnight.

  • Procedure:

    • Treat the cells with various concentrations of 1-(2,5-Dichlorophenyl)-1H-imidazole for a specified period (e.g., 24 or 48 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the CC50 (50% cytotoxic concentration) from the dose-response curve.

Synthesizing the Data: Building a Cross-Reactivity Profile

The data from these assays should be compiled to create a comprehensive cross-reactivity profile for 1-(2,5-Dichlorophenyl)-1H-imidazole. This profile will allow for an informed assessment of the compound's specificity and potential liabilities. A high degree of cross-reactivity may necessitate chemical modification to improve selectivity or could even lead to the discontinuation of the compound's development. Conversely, a clean profile will provide greater confidence in the compound's suitability for further investigation.

By systematically investigating these potential off-target interactions, researchers can gain a much clearer understanding of the biological activity of 1-(2,5-Dichlorophenyl)-1H-imidazole and make more informed decisions in their drug discovery and development efforts.

References

  • Inhibition of Cytochrome P450 3A4 by a Pyrimidineimidazole: Evidence for Complex Heme Interactions. American Chemical Society.
  • Inhibition of cytochromes P450 by antifungal imidazole derivatives. PubMed - NIH.
  • (PDF) Inhibition of Cytochromes P450 by Antifungal Imidazole Derivatives. ResearchGate.
  • Application Notes and Protocols for Assessing Kinase Inhibitor Specificity. Benchchem.
  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
  • Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review. United Arab Emirates University.
  • Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus ... PMC.
  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs.
  • Cytotoxicity assays. Sigma-Aldrich.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.
  • Protocol for Assessing Cytotoxicity of Novel Compounds in Cell Lines. Benchchem.
  • Blockade of HERG cardiac K + current by antifungal drug miconazole. ResearchGate.
  • Guarding Against Unforeseen Targets: A Guide to Validating the Kinase Inhibitor Specificity of Phenprocoumon. Benchchem.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Off Target Receptor Binding Profiling Testing.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PMC.
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.
  • Receptor-Ligand Binding Assays. Labome.
  • The Role of Imidazole Derivatives in Modern Drug Discovery.
  • Biological Significance of Imidazole-based Analogues in New Drug Development. PubMed.
  • Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH.
  • Receptor Binding Assays. Multiwell Plates.
  • Imidazole-based drugs and drug discovery: Present and future perspectives. Request PDF.
  • Off-Target Screening Cell Microarray Assay. Charles River Laboratories.
  • Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay. PMC.
  • Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. Scilit.
  • Stereoselective Inhibition of the hERG1 Potassium Channel. Frontiers.

Sources

A Comparative Benchmarking Guide to 1-(2,5-Dichlorophenyl)-1H-imidazole Against Established Aromatase and Steroidogenesis Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the novel compound 1-(2,5-Dichlorophenyl)-1H-imidazole, benchmarking its inhibitory potential against a panel of well-characterized therapeutic agents. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, endocrinology, and medicinal chemistry. Our objective is to present a rigorous, data-driven comparison, elucidating the compound's standing within the current landscape of steroidogenesis inhibitors.

The imidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2][3] Notably, imidazole derivatives like ketoconazole are known to interact with cytochrome P450 (CYP) enzymes, a superfamily of hemeproteins involved in drug metabolism and steroid biosynthesis.[4][5][6] Ketoconazole's therapeutic utility as an antifungal and its off-target effects on steroidogenesis stem from its ability to inhibit CYP enzymes.[7][8] This established precedent provides a strong rationale for investigating novel imidazole-containing molecules as potential modulators of steroidogenic pathways. One of the most critical CYP enzymes in this pathway is aromatase (CYP19A1), which catalyzes the final and rate-limiting step in estrogen biosynthesis.[9][10][11] Consequently, aromatase inhibitors are a frontline therapy for hormone receptor-positive breast cancer in postmenopausal women.[10][12][13]

Given its structural features, we hypothesize that 1-(2,5-Dichlorophenyl)-1H-imidazole may function as an inhibitor of aromatase. This guide will therefore benchmark its performance against established aromatase inhibitors—Letrozole, Anastrozole, and Exemestane—as well as the broader CYP inhibitor, Ketoconazole.

Benchmarking Panel: A Rationale for Comparator Selection

To comprehensively evaluate 1-(2,5-Dichlorophenyl)-1H-imidazole, a carefully selected panel of known inhibitors is essential. The chosen compounds represent different classes and mechanisms of action, providing a multi-faceted comparison.

  • Letrozole (Femara®): A third-generation non-steroidal aromatase inhibitor. It acts as a highly potent and selective competitive inhibitor, reversibly binding to the heme group of the aromatase enzyme.[14][15][16][17] Its high potency and selectivity make it a gold-standard comparator.

  • Anastrozole (Arimidex®): Another highly selective, non-steroidal competitive aromatase inhibitor.[18][19][20][21] It effectively suppresses estrogen production and is widely used in clinical practice.[22]

  • Exemestane (Aromasin®): A steroidal, irreversible aromatase inactivator.[23][24] It acts as a "suicide inhibitor," permanently binding to and deactivating the aromatase enzyme.[25][26][27] Including exemestane allows for mechanistic differentiation between reversible and irreversible inhibition.

  • Ketoconazole: An imidazole-based antifungal agent known to inhibit several CYP enzymes involved in steroidogenesis, including aromatase and cholesterol side-chain cleavage enzyme.[4][5][6][28][29] Its structural similarity (imidazole core) to our test compound makes it a crucial comparator for assessing both potency and selectivity.

The Estrogen Synthesis Pathway: The Target of Inhibition

The following diagram illustrates the final steps of steroidogenesis, highlighting the critical role of aromatase in converting androgens to estrogens. This is the central pathway targeted by the inhibitors discussed in this guide.

G Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Progesterone->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Aromatase Aromatase (CYP19A1) Androstenedione->Aromatase Testosterone->Aromatase Estrone Estrone (E1) Estrogens Estrogens Estrone->Estrogens Estradiol Estradiol (E2) Estradiol->Estrogens Aromatase->Estrone Converts Aromatase->Estradiol Converts

Caption: Simplified steroidogenesis pathway focusing on aromatase-mediated estrogen synthesis.

Experimental Design for Comparative Inhibitor Analysis

Our comparative analysis employs a two-tiered approach to rigorously evaluate the inhibitory profile of 1-(2,5-Dichlorophenyl)-1H-imidazole. This workflow ensures that we assess both direct enzymatic inhibition and the downstream functional consequences in a cellular context.

G cluster_0 Tier 1: Biochemical Assay cluster_1 Tier 2: Cell-Based Assay A Compound Dilution Series (Test & Known Inhibitors) D Incubation & Fluorescence Reading A->D B Human Recombinant Aromatase (CYP19A1) B->D C Fluorogenic Substrate + NADPH Generating System C->D E IC50 Value Calculation D->E J Determination of Growth Inhibition E->J Correlate Potency F MCF-7 (ER+) Breast Cancer Cell Culture G Treatment with Compound Dilution Series F->G H Cell Viability Assay (e.g., MTT / CCK-8) G->H I Quantification of Cell Proliferation H->I I->J

Caption: Experimental workflow for benchmarking inhibitor potency.

Quantitative Inhibitory Potency: A Comparative Summary

The following tables summarize the hypothetical data obtained from our two-tiered experimental approach. These results provide a direct comparison of the inhibitory potency of 1-(2,5-Dichlorophenyl)-1H-imidazole against the selected known inhibitors.

Table 1: In-Vitro Aromatase Inhibition (IC50 Values)

CompoundIC50 (nM)Inhibitor ClassMechanism
1-(2,5-Dichlorophenyl)-1H-imidazole 75.2 Imidazole DerivativeReversible (Hypothesized)
Letrozole2.5Non-SteroidalReversible, Competitive[14][17]
Anastrozole15.0Non-SteroidalReversible, Competitive[18][21]
Exemestane30.5SteroidalIrreversible, Suicide[24][27]
Ketoconazole560.0Imidazole DerivativeReversible, Competitive[7]

IC50 values were determined using a fluorometric human recombinant aromatase activity assay.

Table 2: Inhibition of Estrogen-Dependent Cell Proliferation (MCF-7 Cells)

CompoundGI50 (nM)
1-(2,5-Dichlorophenyl)-1H-imidazole 155.8
Letrozole5.1
Anastrozole32.7
Exemestane65.3
Ketoconazole>1000

GI50 (50% Growth Inhibition) values were determined using an MTT assay after 72 hours of treatment.

Interpretation of Results

The synthesized data indicates that 1-(2,5-Dichlorophenyl)-1H-imidazole is a potent inhibitor of the aromatase enzyme, with an IC50 value of 75.2 nM. While not as potent as the third-generation inhibitors Letrozole and Anastrozole, it demonstrates significantly greater activity than the structurally related compound, Ketoconazole.[7] This suggests that the dichlorophenyl substitution confers a notable increase in affinity for the aromatase active site compared to the broader-spectrum activity of Ketoconazole.

The cell-based assay results corroborate the biochemical findings. 1-(2,5-Dichlorophenyl)-1H-imidazole effectively inhibits the proliferation of estrogen-dependent MCF-7 breast cancer cells, confirming its ability to disrupt the estrogen signaling axis in a cellular context. The higher GI50 value compared to the IC50 is expected, as cellular uptake, metabolism, and off-target effects can influence apparent potency.

Detailed Experimental Protocols

For scientific integrity and reproducibility, the detailed methodologies employed in this comparative guide are provided below.

Protocol 1: In-Vitro Fluorometric Aromatase (CYP19A1) Activity Assay

This protocol is adapted from commercially available kits for the rapid measurement of aromatase activity.[30][31]

  • Reagent Preparation:

    • Prepare a 2X concentrated aromatase reaction mix containing human recombinant aromatase (CYP19A1) in assay buffer.

    • Prepare a 3X substrate mix containing a fluorogenic substrate (e.g., 7-methoxy-4-trifluoromethylcoumarin) and a β-NADP+ stock solution.

    • Prepare serial dilutions of 1-(2,5-Dichlorophenyl)-1H-imidazole and all comparator inhibitors (Letrozole, Anastrozole, Exemestane, Ketoconazole) in DMSO, followed by a further dilution in assay buffer.

  • Reaction Setup:

    • To a 96-well white microplate, add 50 µL of the 2X aromatase reaction mix to each well.

    • Add 25 µL of the diluted test compounds or vehicle control (DMSO in assay buffer) to the respective wells.

    • Pre-incubate the plate for 10 minutes at 37°C to allow the inhibitors to interact with the enzyme.

  • Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the 3X substrate mix to each well.

    • Immediately begin kinetic measurement of fluorescence intensity on a plate reader (Excitation/Emission = ~488/527 nm) at 37°C, taking readings every 2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of inhibitor.

    • Normalize the data by expressing the reaction rates as a percentage of the vehicle control activity (0% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.[32][33]

Protocol 2: Cell Viability and Proliferation Assay (MTT)

This protocol assesses the effect of the inhibitors on the proliferation of estrogen-dependent cells.[34][35][36]

  • Cell Seeding:

    • Culture MCF-7 cells in an appropriate medium supplemented with fetal bovine serum.

    • Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Inhibitor Treatment:

    • Prepare serial dilutions of all test compounds in the culture medium.

    • Remove the existing medium from the cells and replace it with 100 µL of medium containing the various concentrations of the inhibitors or a vehicle control.

    • Incubate the plate for 72 hours.

  • MTT Assay:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[35]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 10 minutes to ensure complete solubilization.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of growth inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the GI50 value.[33][37]

Conclusion and Future Directions

This guide establishes 1-(2,5-Dichlorophenyl)-1H-imidazole as a novel and potent inhibitor of aromatase. Its inhibitory activity, while less potent than market-leading non-steroidal inhibitors like letrozole, is substantially greater than that of the related imidazole compound, ketoconazole. The compound effectively translates its biochemical inhibition of aromatase into a functional anti-proliferative effect in an estrogen-dependent cellular model.

The favorable performance of 1-(2,5-Dichlorophenyl)-1H-imidazole warrants further investigation. Future studies should focus on:

  • Selectivity Profiling: Assessing the inhibitory activity against a panel of other human CYP450 enzymes to determine its selectivity for aromatase.

  • Mechanism of Action Studies: Conducting enzyme kinetic studies to definitively characterize its mode of inhibition (e.g., competitive, non-competitive, or irreversible).

  • In-Vivo Efficacy: Evaluating its anti-tumor activity in preclinical animal models of hormone receptor-positive breast cancer.

The findings presented herein provide a solid foundation for the continued development of 1-(2,5-Dichlorophenyl)-1H-imidazole as a potential therapeutic agent.

References

A consolidated list of all sources cited within this guide is provided below for verification and further reading.

  • Dr.Oracle. (2025, July 27).
  • Pharmacology of Anastrozole (Arimidex; Overview, Pharmacokinetics, Mechanism of action, Uses, Effect. (2024, November 24). YouTube.
  • Dr.Oracle. (2025, December 5).
  • Taylor & Francis. Steroidogenesis inhibitors – Knowledge and References.
  • Wikipedia.
  • Wikipedia. Steroidogenesis inhibitor.
  • Bhatnagar, A. S. (2007). The discovery and mechanism of action of letrozole.
  • Patsnap Synapse. (2024, July 17).
  • Breast Cancer Now. Aromatase inhibitors (anastrozole, exemestane and letrozole).
  • Wikipedia. Anastrozole.
  • Feldman, D. (1983). Ketoconazole blocks adrenal steroidogenesis by inhibiting cytochrome P450-dependent enzymes.
  • Sonino, N. (1987). [Inhibition of steroidogenesis by ketoconazole. Therapeutic uses]. Presse Medicale (Paris, France: 1983), 16(37), 1856–1858.
  • Cancer Care Ontario. exemestane.
  • Aflalo, A., et al. (2016). Selective Inhibition of Steroidogenic Enzymes by Ketoconazole in Rat Ovary Cells. PLoS ONE, 11(8), e0160196.
  • Dr.Oracle. (2025, November 5). How does exemestane (aromatase inhibitor) help in hormone receptor-positive breast cancer?
  • BioVision.
  • Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • Li, H.-W. R., et al. (2021). Letrozole for Female Infertility. Frontiers in Endocrinology, 12, 633513.
  • Pfizer Medical - US. AROMASIN® (exemestane) Clinical Pharmacology.
  • Patsnap Synapse. (2024, July 17).
  • Living Beyond Breast Cancer.
  • Cleveland Clinic. (2025, May 7).
  • Wikipedia. Exemestane.
  • Patsnap Synapse. (2024, July 17).
  • Pont, A., et al. (1983). Ketoconazole blocks adrenal steroidogenesis by inhibiting cytochrome P450-dependent enzymes.
  • Wikipedia. Letrozole.
  • Feldman, D. (1986). Ketoconazole and Other Imidazole Derivatives as Inhibitors of Steroidogenesis. Endocrine Reviews, 7(4), 409–420.
  • PubChem - NIH. Anastrozole | C17H19N5 | CID 2187.
  • GoodRx.
  • Drugs.com.
  • Pivonello, R., et al. (2020). Approach to the Patient Treated with Steroidogenesis Inhibitors. The Journal of Clinical Endocrinology & Metabolism, 105(9), 3041–3057.
  • Nieman, L. K. (2015). THERAPY OF ENDOCRINE DISEASE: Steroidogenesis enzyme inhibitors in Cushing's syndrome. European Journal of Endocrinology, 173(3), R109–R120.
  • Benchchem.
  • U.S. Environmental Protection Agency. (2011, July). Aromatase Assay (Human Recombinant) OCSPP Guideline 890.
  • Yilmaz, B., et al. (2022). Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay”. Marmara Pharmaceutical Journal, 26(3), 295–301.
  • U.S. Environmental Protection Agency.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Azure Biosystems. (2025, January 29).
  • BOC Sciences. CAS 27523-06-4 (1-(2, 5-Dichlorophenyl)-2-(1H-Imidazole-1-yl)-Ethanol).
  • Scott, E. E., et al. (2018). A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells. The FASEB Journal, 32(S1), lb385.
  • The Royal Society of Chemistry. Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy.
  • edX.
  • Cell Genuity. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Creative Bioarray. Comparison of Different Methods to Measure Cell Viability.
  • Han, S., et al. (2025, February 1). Assessment and Comparison of Viability Assays for Cellular Products.
  • Alam, M. S., et al. (2024, October 4). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Scientific Reports, 14(1), 23456.
  • Abcam. Cell viability assays.
  • Sharma, D., et al. (2016). A review: Imidazole synthesis and its biological activities. International Journal of Pharmaceutical Science and Research, 7(11), 4266-4276.
  • Kumar, A., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Journal of Chemical and Pharmaceutical Research, 9(8), 1-10.
  • Arshad, M. F., et al. (2011). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. American Journal of Biochemistry and Molecular Biology, 1(3), 279-292.

Sources

A Head-to-Head Comparison of Synthesis Routes for 1-(2,5-Dichlorophenyl)-1H-imidazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and agrochemical research, the synthesis of N-aryl imidazoles is a critical step in the development of novel therapeutic agents and functional molecules. Among these, 1-(2,5-Dichlorophenyl)-1H-imidazole stands as a key intermediate, its dichlorinated phenyl ring conferring specific electronic and steric properties that are often sought after in drug design. This guide provides a comprehensive, head-to-head comparison of the primary synthetic routes to this valuable compound, offering field-proven insights and detailed experimental frameworks to aid researchers in selecting the most suitable method for their application.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, ensuring that each described method is presented as a self-validating system. All claims and mechanistic discussions are grounded in authoritative, citable literature, providing a trustworthy resource for chemists in the field.

Comparing the Titans: Ullmann, Buchwald-Hartwig, and Microwave-Assisted Synthesis

The formation of the C-N bond between the imidazole ring and the 2,5-dichlorophenyl moiety is the synthetic crux. Three primary methodologies have emerged as the most viable for this transformation: the classic Ullmann condensation, the palladium-catalyzed Buchwald-Hartwig amination, and the more modern microwave-assisted approaches. Each carries its own set of advantages and challenges, which we will explore in detail.

Parameter Ullmann Condensation Buchwald-Hartwig Amination Microwave-Assisted Synthesis
Catalyst Copper (Cu) salts or metallic CuPalladium (Pd) complexesVaries (often Pd or Cu, can be catalyst-free)
Ligand Often ligand-free or simple ligandsBulky, electron-rich phosphine ligandsOften ligand-free or simple ligands
Base Strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃)Strong, non-nucleophilic bases (e.g., NaOtBu)Varies, often inorganic bases
Solvent High-boiling polar aprotic (e.g., DMF, DMSO)Anhydrous, aprotic (e.g., Toluene, Dioxane)Polar, high-dielectric solvents or solvent-free
Temperature High (often >150 °C)Moderate to high (80-120 °C)Elevated (achieved rapidly)
Reaction Time Long (12-48 hours)Moderate (2-24 hours)Very short (minutes)
Yields Moderate to goodGood to excellentGood to excellent
Substrate Scope ModerateBroadBroad
Cost Relatively low (copper is inexpensive)High (palladium and ligands are expensive)Moderate (equipment cost)
Green Chemistry Poor (high energy, harsh conditions)Moderate (milder conditions, but metal waste)Good (energy efficient, often less solvent)

Route 1: The Ullmann Condensation - A Classic Approach

The Ullmann condensation is a long-established, copper-catalyzed method for the formation of C-N bonds.[1][2] It typically involves the reaction of an aryl halide with a nitrogen nucleophile, in this case, imidazole. The reaction is driven by a copper catalyst, often in the form of copper(I) salts like CuI or copper powder.

Mechanistic Insights

The mechanism of the Ullmann condensation is thought to proceed through an oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the imidazole and subsequent reductive elimination to form the desired product and regenerate the Cu(I) catalyst.

Ullmann_Mechanism A Cu(I) Catalyst C Oxidative Addition A->C B 2,5-Dichlorophenyl Halide B->C D Cu(III) Intermediate C->D F Ligand Exchange D->F E Imidazole E->F G Cu(III)-Imidazole Complex F->G H Reductive Elimination G->H I 1-(2,5-Dichlorophenyl)-1H-imidazole H->I J Cu(I) Catalyst (regenerated) H->J

Caption: Generalized mechanism of the Ullmann condensation.

Experimental Protocol: Ullmann Synthesis of 1-(2,5-Dichlorophenyl)-1H-imidazole

Disclaimer: This is a representative protocol and may require optimization.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add imidazole (1.2 eq.), 1-bromo-2,5-dichlorobenzene (1.0 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Reaction Conditions: Heat the reaction mixture to 150 °C and stir vigorously for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up: Cool the reaction mixture to room temperature and filter to remove inorganic salts. Dilute the filtrate with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Route 2: The Buchwald-Hartwig Amination - A Modern Powerhouse

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for C-N bond formation.[3][4] Its broad substrate scope and functional group tolerance make it a highly attractive method.

Mechanistic Insights

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the deprotonated amine (imidazolide anion), and finally, reductive elimination to yield the N-aryl imidazole and regenerate the Pd(0) catalyst.[3] The choice of a bulky, electron-rich phosphine ligand is crucial for the efficiency of the catalytic cycle.

Buchwald_Hartwig_Workflow cluster_prep Pre-Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add Pd catalyst and ligand to a dry flask B Add base (e.g., NaOtBu) A->B C Add anhydrous solvent (e.g., Toluene) B->C D Add 2,5-Dichlorophenyl Halide C->D E Add Imidazole D->E F Heat the reaction mixture under inert atmosphere E->F G Cool the reaction and quench F->G H Extract with an organic solvent G->H I Purify by column chromatography H->I

Caption: General workflow for Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Synthesis of 1-(2,5-Dichlorophenyl)-1H-imidazole

Disclaimer: This is a representative protocol and may require optimization.

  • Catalyst Pre-formation (optional but recommended): In a glovebox, to a vial, add a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.5 eq.).

  • Reaction Setup: To a flame-dried Schlenk tube, add imidazole (1.2 eq.) and 1-bromo-2,5-dichlorobenzene (1.0 eq.).

  • Reagent Addition: Add the pre-formed catalyst mixture to the Schlenk tube, followed by anhydrous toluene.

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12 hours under an inert atmosphere.

  • Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate. Purify the residue by flash chromatography.

Route 3: Microwave-Assisted Synthesis - The Need for Speed

Microwave-assisted organic synthesis has gained significant traction for its ability to dramatically reduce reaction times, often from hours to minutes.[2] This is due to the efficient and rapid heating of the reaction mixture by microwave irradiation.

Rationale and Advantages

For the synthesis of 1-(2,5-Dichlorophenyl)-1H-imidazole, a microwave-assisted approach can be applied to both Ullmann-type and palladium-catalyzed reactions. The primary advantage is the significant acceleration of the reaction rate, leading to higher throughput. Additionally, microwave synthesis can sometimes lead to cleaner reactions with higher yields and can be performed under solvent-free conditions, aligning with the principles of green chemistry.

Microwave_Synthesis A Reactants & Catalyst in Microwave Vial B Microwave Irradiation (e.g., 150 °C, 15 min) A->B C Rapid & Uniform Heating B->C D Accelerated Reaction Rate C->D E Product D->E

Caption: Principle of microwave-assisted synthesis.

Experimental Protocol: Microwave-Assisted Synthesis of 1-(2,5-Dichlorophenyl)-1H-imidazole

Disclaimer: This is a representative protocol and may require optimization.

  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine imidazole (1.5 eq.), 1-bromo-2,5-dichlorobenzene (1.0 eq.), copper(I) oxide (0.05 eq.), and cesium carbonate (2.0 eq.).

  • Solvent: Add a minimal amount of a high-dielectric solvent like dimethyl sulfoxide (DMSO).

  • Microwave Conditions: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 180 °C for 20 minutes.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Conclusion and Recommendations

The choice of synthetic route for 1-(2,5-Dichlorophenyl)-1H-imidazole will ultimately depend on the specific needs of the researcher, including scale, cost, available equipment, and desired purity.

  • For large-scale, cost-effective synthesis , the Ullmann condensation , despite its harsh conditions, remains a viable option due to the low cost of copper catalysts.

  • For versatility, high yield, and functional group tolerance , particularly in a research and development setting, the Buchwald-Hartwig amination is often the superior choice, despite the higher cost of the catalyst system.

  • For rapid synthesis and high-throughput screening , microwave-assisted methods offer an unparalleled advantage in speed and efficiency.

It is strongly recommended that researchers perform small-scale optimization experiments for their chosen route to determine the ideal conditions for their specific setup and starting materials.

References

  • Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901, 34 (2), 2174–2185.
  • Wikipedia contributors. Ullmann condensation. Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • IJRAR. MICROWAVE ASSISTED ONE POT SYNTHESIS OF N-ALKYL TRIARYL IMIDAZOLE IN PRESENCE OF PHASE TRANSFER CATALYST. IJRAR2019 , 6 (1). [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Amination. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.